2,5,6-Trimethylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,6-trimethylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-4-8(9)7(3)10-6(5)2/h4H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNDKMSILLWOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4): Properties, Synthesis, and Applications
Abstract
Substituted pyridine scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4) is a functionalized pyridine derivative that serves as a valuable building block for the synthesis of more complex heterocyclic systems. The strategic placement of an amine group and three methyl groups on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile intermediate for drug discovery and materials science. This technical guide provides a comprehensive overview of the known and predicted properties, reactivity, synthetic considerations, and potential applications of this compound, designed for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a chemical entity are fundamental to its application in synthesis and analysis. While comprehensive experimental data for 2,5,6-trimethylpyridin-3-amine is not extensively published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.
Physicochemical Properties
The key physicochemical data for 2,5,6-trimethylpyridin-3-amine are summarized below. These values are critical for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value / Prediction | Source / Rationale |
| CAS Number | 51551-21-4 | - |
| Molecular Formula | C₈H₁₂N₂ | Calculated |
| Molecular Weight | 136.19 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Predicted based on similar aromatic amines |
| Boiling Point | ~200-220 °C | Estimated by comparison to 2,4,6-trimethylpyridine (171-172 °C)[2] with an added amino group increasing polarity and hydrogen bonding potential. |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, Methanol); sparingly soluble in water. | Predicted based on molecular structure. |
| pKa | ~7.0 - 8.0 | Estimated by comparison to 2,4,6-trimethylpyridine (pKa 7.43)[2], with the amino group slightly influencing the basicity of the ring nitrogen. |
Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:
-
¹H NMR: The spectrum would feature distinct signals for the aromatic proton, the amine protons, and the three methyl groups. The aromatic proton (at C4) would appear as a singlet in the aromatic region (~6.5-7.5 ppm). The three methyl groups would present as three separate singlets in the aliphatic region (~2.0-2.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, corresponding to the six carbons of the pyridine ring and the two carbons of the methyl groups.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching vibrations (~1250-1350 cm⁻¹), and characteristic aromatic C=C and C=N stretching bands in the 1450-1650 cm⁻¹ region.[3][4]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 136.19. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the pyridine ring.[3]
Synthesis and Chemical Reactivity
Understanding the synthesis and inherent reactivity of 2,5,6-trimethylpyridin-3-amine is crucial for its effective use as a synthetic intermediate.
Proposed Synthetic Pathway
A common and effective method for introducing an amino group onto a pyridine ring is through the Chichibabin reaction or, more controllably, through nucleophilic aromatic substitution (SNA_r_) of a suitable precursor, such as a halogenated pyridine. A plausible synthetic route could start from a trimethyl-halopyridine.
Diagram 1: Proposed synthesis via nucleophilic aromatic substitution.
The choice of halogen (Cl, Br) and the specific aminating agent would be critical. The reaction is driven by the electron-withdrawing nature of the pyridine ring nitrogen, which activates the ring for nucleophilic attack.[5]
Core Reactivity
The chemical behavior of 2,5,6-trimethylpyridin-3-amine is dictated by the interplay of its functional groups:
-
The Amino Group (-NH₂): As a primary aromatic amine, this group is nucleophilic and readily undergoes reactions such as acylation, alkylation, sulfonation, and diazotization. It is the primary site for derivatization to build more complex molecules.
-
The Pyridine Ring: The ring nitrogen is basic and can be protonated or alkylated. The ring itself can participate in metal-catalyzed cross-coupling reactions if further functionalized (e.g., converted from the amine to a halide). The electron-donating methyl and amino groups activate the ring towards electrophilic substitution, though such reactions on pyridines can be complex.
Diagram 2: Key reaction pathways for derivatization.
Applications in Research and Drug Development
The true value of 2,5,6-trimethylpyridin-3-amine lies in its application as a versatile intermediate. The aminopyridine motif is a privileged scaffold found in a wide array of biologically active compounds, particularly as kinase inhibitors for oncology.[6][7]
-
Intermediate for Kinase Inhibitors: Many potent kinase inhibitors feature a pyrido[2,3-d]pyrimidine core.[6] 2,5,6-Trimethylpyridin-3-amine is an ideal starting material for constructing this fused ring system, where the amine group participates in the crucial cyclization step.
-
Scaffold for Bioactive Molecules: Derivatives of this compound have been investigated for a range of therapeutic targets. For instance, related aminopyridinol structures have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma.[7][8]
-
Building Block in Organic Synthesis: Beyond pharmaceuticals, it can serve as a ligand in organometallic chemistry or as a monomer for specialized polymers.
Experimental Protocol: N-Acylation of 2,5,6-Trimethylpyridin-3-amine
This protocol provides a standardized, self-validating procedure for the acylation of the amine, a fundamental step in its use as an intermediate.
Objective: To synthesize N-(2,5,6-trimethylpyridin-3-yl)acetamide.
Materials:
-
2,5,6-Trimethylpyridin-3-amine (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5,6-trimethylpyridin-3-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add the base (TEA or pyridine, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A slight excess ensures complete consumption of the starting amine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Validation: Purify the crude product by column chromatography on silica gel or by recrystallization. The structure and purity of the final product, N-(2,5,6-trimethylpyridin-3-yl)acetamide, should be confirmed by NMR and MS analysis.
Safety and Handling
| Hazard Type | Associated Risk and Precaution |
| Acute Toxicity | Potentially harmful if swallowed, in contact with skin, or if inhaled. Precaution: Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[9] Precaution: Wear protective gloves, clothing, and eye/face protection. |
| Respiratory Irritation | May cause respiratory irritation.[9] Precaution: Use only in a well-ventilated area or in a fume hood. |
| Reactivity | Incompatible with strong oxidizing agents.[2] Precaution: Store away from strong acids and oxidizing agents. |
Handling Recommendations:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
Conclusion
2,5,6-Trimethylpyridin-3-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its primary amine handle allows for straightforward derivatization, while the substituted pyridine core is a well-established pharmacophore in numerous drug classes. By understanding its fundamental properties, reactivity, and safe handling procedures, researchers can effectively leverage this versatile intermediate to construct novel molecules for a wide range of scientific applications, from targeted therapeutics to advanced materials.
References
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: [Link]
- US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES. Google Patents.
-
One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]
-
1 H NMR and IR spectra of compounds 2-5. ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. ResearchGate. Available at: [Link]
-
An Efficient, Regioselective Amination of 3,5-Disubstituted Pyridine N-Oxides Using Saccharin as an Ammonium Surrogate. ACS Publications. Available at: [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central. Available at: [Link]
-
Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications. Available at: [Link]
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US20080125588A1 - SYNTHESIS OF 2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3-d] PRYIMIDIN-7-ONES - Google Patents [patents.google.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: 3-Amino-2,5,6-Trimethylpyridine
This technical guide provides an in-depth analysis of 3-amino-2,5,6-trimethylpyridine (CAS 51551-21-4), a specialized heterocyclic intermediate critical in the synthesis of pharmaceutical agents (particularly kinase inhibitors) and advanced organic ligands.
Structural Dynamics, Synthetic Protocols, and Pharmaceutical Utility
Executive Summary
3-Amino-2,5,6-trimethylpyridine is a polysubstituted pyridine derivative characterized by a high degree of steric and electronic tuning. Unlike simple aminopyridines, the presence of three methyl groups—specifically at the 2 and 6 positions—creates a unique steric environment around the ring nitrogen, modulating its nucleophilicity while the 3-amino group serves as a versatile handle for downstream functionalization. This guide outlines the compound's structural logic, a self-validating synthesis protocol from 2,3,6-collidine, and its application in constructing fused heterocycles for drug discovery.
Structural Analysis & Physicochemical Profile
Nomenclature and Symmetry
The IUPAC designation 3-amino-2,5,6-trimethylpyridine is derived from the parent ring system 2,3,6-trimethylpyridine.
-
Parent Structure: 2,3,6-trimethylpyridine.
-
Substitution Logic: Electrophilic substitution on the parent ring occurs preferentially at the
-position (C5) due to electronic activation by the methyl groups and the inherent directing effects of the pyridine nitrogen. -
Numbering Reversal: Upon introducing the amine at C5, the numbering priority rules (Amino < Methyl) dictate a re-indexing of the ring. The molecule is numbered to give the amine the lowest possible locant, converting "5-amino-2,3,6-trimethylpyridine" to 3-amino-2,5,6-trimethylpyridine .
Electronic and Steric Properties
-
Basicity: The molecule exhibits a "push-pull" electronic character. The three methyl groups (+I effect) and the amino group (+M effect) significantly increase the electron density of the pyridine ring compared to unsubstituted pyridine. However, the 2,6-dimethyl substitution creates a "steric gate" around the pyridine nitrogen, hindering the approach of bulky electrophiles while retaining high basicity towards protons (similar to 2,6-lutidine).
-
Lipophilicity: The trimethyl scaffold significantly enhances the logP (estimated ~1.5–2.0), improving the membrane permeability of pharmaceutical derivatives compared to non-methylated analogs.
| Property | Value / Description |
| CAS Number | 51551-21-4 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| Predicted pKa | ~7.5–8.0 (Pyridine N), ~3.0 (Aniline N) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
Synthetic Methodology
The most robust route to 3-amino-2,5,6-trimethylpyridine utilizes 2,3,6-trimethylpyridine as the starting material. This route is preferred for its regioselectivity and scalability.
Reaction Pathway Diagram
The following directed acyclic graph (DAG) visualizes the critical synthetic steps and the logic flow.
Figure 1: Synthetic pathway from 2,3,6-trimethylpyridine to the target amine.
Detailed Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the vacant
-
Reagents: 2,3,6-trimethylpyridine (1.0 eq), Conc. H₂SO₄ (5.0 eq), Fuming HNO₃ (1.2 eq).
-
Procedure:
-
Dissolve 2,3,6-trimethylpyridine in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining internal temperature <10°C to prevent oxidation of methyl groups.
-
Heat the mixture to 60°C for 2 hours. The electrophilic attack occurs at the 5-position (meta to N), which is sterically accessible and electronically activated.
-
Workup: Pour onto crushed ice, neutralize with Na₂CO₃ to pH 8. Extract with dichloromethane (DCM).[1]
-
-
Checkpoint: ¹H NMR should show the disappearance of the C5 proton and a downfield shift of adjacent methyl signals.
Step 2: Reduction of the Nitro Group
Objective: Convert the nitro functionality to the primary amine.
-
Reagents: Fe powder (4.0 eq), NH₄Cl (catalytic), Ethanol/Water (3:1).
-
Procedure:
-
Suspend the nitro intermediate in EtOH/H₂O.
-
Add Fe powder and NH₄Cl. Reflux for 4 hours.
-
Alternative: Hydrogenation using 10% Pd/C in MeOH under H₂ atmosphere (3 atm) is cleaner but requires careful handling of the pyrophoric catalyst.
-
-
Purification: Filter through Celite to remove iron residues. Concentrate the filtrate. Recrystallize from Ethanol/Hexane to obtain the pure amine.
Reactivity & Functionalization[2][3][4][5][6]
The 3-amino-2,5,6-trimethylpyridine scaffold offers two distinct reactive centers: the exocyclic amine (nucleophilic) and the pyridine nitrogen (basic).
Key Transformations
-
Sandmeyer Reaction: Conversion of the amino group to a halide (Cl, Br, I) via diazotization. This is crucial for cross-coupling reactions (Suzuki, Buchwald-Hartwig).
-
Condensation Reactions: Reaction with
-haloketones yields imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., FGFR4 inhibitors). -
Urea/Amide Formation: Reaction with isocyanates or acid chlorides generates stable urea/amide linkages, often used to bind to the "hinge region" of kinase enzymes.
Figure 2: Functionalization logic for drug discovery applications.
Applications in Drug Discovery[2][3][4]
Kinase Inhibition (FGFR4 & BioA)
The 3-amino-2,5,6-trimethylpyridine motif serves as a bioisostere for other amino-aromatics. In the context of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the trimethyl substitution pattern provides:
-
Conformational Lock: The methyl groups restrict rotation when the amine forms a bond, reducing the entropic penalty of binding.
-
Selectivity: The 2,6-dimethyl groups clash with the "gatekeeper" residues in certain kinases, potentially improving selectivity for kinases with larger ATP-binding pockets.
Ligand Design
In organometallic chemistry, this compound is a precursor for bulky N,N-bidentate ligands . The steric bulk at the 2,6-positions protects the metal center, enhancing catalyst stability in polymerization reactions.
References
-
Synthesis of Pyridine Derivatives: Synthesis of 2,3,6-trimethylpyridine and its nitration derivatives. ResearchGate.[2][3]
-
FGFR4 Inhibitor Design: 6-Amino-2,4,5-trimethylpyridin-3-ol and derivatives as selective FGFR4 inhibitors. PubMed Central.
-
Isocyanate Reactivity: Synthesis of adducts with amino acids as potential dosimeters. PubMed.
-
General Properties of Collidines: 2,4,6-Trimethylpyridine (Collidine) properties and isomers. Wikipedia / PubChem.
-
Product Identification: 3-amino-2,5,6-trimethylpyridine (CAS 51551-21-4). BLD Pharm Catalog.
Sources
Technical Guide: Sourcing & Quality Assurance of 2,5,6-Trimethyl-3-pyridinamine
Part 1: Executive Summary & Strategic Availability
2,5,6-trimethyl-3-pyridinamine (CAS 51551-21-4) is a specialized heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and complex agrochemicals. Unlike its commoditized isomer 2,4,6-trimethyl-3-pyridinamine (derived from collidine), the 2,5,6-isomer exhibits restricted commercial availability .
The Core Challenge: Most "in-stock" flags on aggregator sites are false positives for the 2,4,6-isomer or "make-to-order" placeholders. Successful procurement requires a bifurcated strategy: validating stock with specific isomeric QC data or managing a custom synthesis workflow starting from 2,3,6-trimethylpyridine.
Critical Advisory: Do not confuse with 2,4,6-trimethylpyridin-3-amine . The methyl substitution pattern dictates the electronic properties of the amine and its subsequent reactivity in nucleophilic aromatic substitutions (SNAr) or Buchwald-Hartwig couplings.
Part 2: Chemical Identity & Technical Specifications
Before engaging suppliers, establish a rigid technical specification (Spec Sheet) to prevent isomeric substitution errors.
Core Identity Data
| Attribute | Specification |
| Chemical Name | 2,5,6-trimethylpyridin-3-amine |
| Synonyms | 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Collidin-3-amine |
| CAS Number | 51551-21-4 (Verify against CAS 21203-55-4 to avoid the 2,4,6-isomer) |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
| SMILES | CC1=C(N)C=C(C)C(C)=N1 |
| Physical State | Off-white to pale yellow solid (typically) or viscous oil if impure. |
Critical Quality Attributes (CQAs)
-
Purity: ≥97.0% (HPLC Area %).
-
Regio-Isomeric Purity: ≥99.0% (Crucial: Must contain <1% of 2,4,6-isomer).
-
Water Content: ≤0.5% (Aminopyridines are hygroscopic; water interferes with Pd-catalyzed couplings).
-
Residual Solvents: Methanol/Ethanol <5000 ppm (Common recrystallization solvents).
Part 3: Sourcing Strategy & Supplier Landscape
The supply chain for 2,5,6-trimethyl-3-pyridinamine is tiered. Use the following decision logic to select a supplier based on your project phase.
Supplier Tiers
-
Tier 1 (Stock Heterocycle Specialists): Companies like Enamine , Combi-Blocks , or ChemBridge .
-
Pros: Likely to have actual physical stock (mg to g scale). High reliability in structure verification.
-
Cons: Higher unit price.[1]
-
-
Tier 2 (Catalog Aggregators): Sigma-Aldrich, Fisher, eMolecules.
-
Pros: Easy ordering systems.
-
Cons: Often act as re-sellers. Lead times can jump from "2 days" to "6 weeks" if they are back-ordering from Tier 1.
-
-
Tier 3 (Custom Synthesis Houses): WuXi AppTec, Pharmaron, or boutique CROs.
-
Pros: Only viable option for kg-scale.
-
Cons: Requires 8-12 week lead time; you pay for the FTE/Synthesis campaign.
-
Sourcing Decision Logic (Graphviz)
Figure 1: Strategic sourcing decision tree distinguishing between catalog procurement and custom synthesis workflows.
Part 4: Synthesis & Impurity Profile
Understanding the synthesis is the only way to predict impurities. The commercial route almost exclusively utilizes the Nitration-Reduction sequence starting from 2,3,6-trimethylpyridine.
Synthetic Pathway[2]
-
Starting Material: 2,3,6-Trimethylpyridine (CAS 1462-84-6).[2][3]
-
Step 1 (Nitration): Electrophilic aromatic substitution using HNO₃/H₂SO₄.
-
Step 2 (Reduction): Hydrogenation (H₂/Pd-C) or Fe/Acetic Acid reduction of the nitro group to the amine.
Synthesis Workflow Diagram
Figure 2: Industrial synthesis pathway highlighting the critical nitration step and potential regio-isomeric impurities.
Part 5: Experimental Validation Protocol (QC)
Trusting a Certificate of Analysis (CoA) without verification is a risk in heterocyclic chemistry. The following protocol validates the specific isomer.
Proton NMR (1H-NMR) Validation
Solvent: DMSO-d6 or CDCl3 Key Diagnostic Signal:
-
The Aromatic Singlet: The 2,5,6-trimethyl substitution pattern leaves only one aromatic proton at position 4.
-
Expectation: A sharp singlet around δ 6.8 - 7.2 ppm.
-
Failure Mode: If you see a doublet (coupling), you likely have the 4,5-unsubstituted isomer or the 2,4,6-isomer (which has a proton at C5, also a singlet, but chemical shift differs).
-
Methyl Groups: Three distinct methyl singlets (approx δ 2.1 - 2.5 ppm).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basic amines).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
Part 6: Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Aminopyridines are known to block potassium channels (4-AP like activity) and can be neurotoxic.
-
Skin/Eye Irritation: Category 2.
-
Handling: Always handle in a fume hood. Avoid dust generation.
Storage:
-
Hygroscopic: Store under inert atmosphere (Argon/Nitrogen).[5]
-
Oxidation: Amines can oxidize to N-oxides or azo-dimers upon prolonged air exposure. Keep cold (2-8°C).
References
-
Chemical Identification: "2,5,6-Trimethylpyridin-3-amine." ChemBK.[6][7] Accessed October 2023. Link
-
Precursor Synthesis: "Nitration of 2,3,6-trimethylpyridine." ResearchGate / VDOC. (Contextualizing nitration of collidines). Link
-
Supplier Database: "CAS 51551-21-4 Search." ChemicalBook.[6][7] Link
-
General Heterocycle Synthesis: "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI Molecules, 2021. Link
-
Safety Data: "Safety Data Sheet for Aminopyridines (Generic)." Sigma-Aldrich.[8] Link
Sources
- 1. KR100472895B1 - Oxidation Catalytic System and Oxidation Process Using the Same - Google Patents [patents.google.com]
- 2. Pyridine compound 20 page [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2-Amino-6-methylpyridine | 1824-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2,4,6-Collidine(108-75-8) 1H NMR [m.chemicalbook.com]
- 7. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 8. 2-Amino-6-methyl-3-nitropyridine 97 21901-29-1 [sigmaaldrich.com]
Polysubstituted Aminopyridines: A Master Class in Scaffold Design
Executive Summary: The "Privileged" Hinge Binder
In the hierarchy of kinase inhibitor scaffolds, the aminopyridine motif occupies a "privileged" status. Unlike promiscuous binders, the aminopyridine core offers a tunable electronic landscape that balances solubility, lipophilicity, and precise hydrogen-bonding vectors. Its structural ubiquity is exemplified by Crizotinib (Xalkori) , where the 2-aminopyridine moiety serves as the critical "hinge binder," anchoring the molecule within the ATP-binding pocket of the ALK/ROS1 kinase.
This guide moves beyond basic synthesis to explore the orthogonal functionalization of polysubstituted aminopyridines. We address the primary challenge in this field: Regioselectivity . By mastering the dichotomy between Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, researchers can access diverse chemical space from a single commodity starting material: 2,4-dichloropyridine.
Strategic Synthesis: The Orthogonal Selectivity Switch
The most powerful tool in the aminopyridine arsenal is the ability to invert regioselectivity based on reaction mechanism. This "switch" allows for the divergent synthesis of regioisomeric libraries.
The Mechanistic Dichotomy
-
SNAr (Thermodynamic/Electronic Control): In 2,4-dichloropyridine, the C4 position is more electrophilic for nucleophilic attack. The formation of the Meisenheimer complex at C4 leads to a stabilized para-quinoid resonance structure, whereas attack at C2 yields a less stable ortho-quinoid intermediate.[1] Thus, standard SNAr conditions favor C4-substitution .
-
Pd-Catalysis (Kinetic/Coordination Control): Palladium oxidative addition is sensitive to steric and directing effects. With specific ligand systems (e.g., Xantphos), the palladium center preferentially inserts at the C2-position , driven by the proximity of the pyridine nitrogen which can facilitate the oxidative addition step or stabilize the transition state.
Visualization: Divergent Synthesis Workflow
Figure 1: The "Selectivity Switch" enabling access to orthogonal regioisomers from a common precursor.
Technical Protocol: C2-Selective Buchwald-Hartwig Amination
While SNAr protocols are standard, achieving high C2-selectivity on a 2,4-dihalopyridine requires precise catalytic control. The following protocol is optimized for coupling a secondary amine to the C2 position of 2,4-dichloropyridine, preserving the C4-chloride for subsequent functionalization.
Experimental Design Logic
-
Catalyst Source: Pd(OAc)2 is used as a stable Pd(II) source.
-
Ligand: Xantphos is critical. Its wide bite angle (111°) promotes reductive elimination and, crucially, favors oxidative addition at the sterically more accessible or N-directed C2 position over C4 in this specific scaffold context.
-
Base: Cs2CO3 is preferred over NaOtBu to prevent side reactions (e.g., ether formation) and tolerate functional groups.
-
Solvent: Dioxane or Toluene (anhydrous) ensures solubility and high reflux temperatures.
Step-by-Step Methodology
Reagents:
-
2,4-Dichloropyridine (1.0 equiv)[2]
-
Aniline/Amine derivative (1.1 equiv)
-
Pd(OAc)2 (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cs2CO3 (2.0 equiv)
-
1,4-Dioxane (0.2 M concentration)
Procedure:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.
-
Catalyst Pre-complexation: Add Pd(OAc)2 and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 10 minutes to form the active L-Pd(0) species (solution typically turns yellow/orange).
-
Why? Pre-forming the catalyst prevents Pd-black precipitation upon heating.
-
-
Substrate Addition: Add 2,4-dichloropyridine, the amine coupling partner, and Cs2CO3.
-
Degassing: Add the remaining solvent. Sparge the mixture with Argon for 15 minutes.
-
Critical Step: Oxygen poisons the Pd(0) species, leading to stalled conversion.
-
-
Reaction: Heat the mixture to 100°C. Monitor by HPLC/UPLC every 2 hours.
-
Endpoint: Look for the disappearance of the starting dichloride. If C4-substitution byproduct appears (>5%), lower temperature to 80°C.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts. Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The C2-isomer is typically less polar than the C4-isomer due to intramolecular H-bonding (if N-H is present) or shielding effects.
Data Analysis: Ligand Effects on Selectivity
The choice of ligand dictates the regiochemical outcome. The table below summarizes the selectivity trends observed in the coupling of 2,4-dichloropyridine with morpholine (1.0 equiv).
| Ligand | Type | Primary Product | Selectivity (C2:C4) | Mechanism Note |
| None (SNAr) | - | C4-Amino | 1 : 20 | Electronic control (Meisenheimer stability). |
| Xantphos | Bidentate Bisphosphine | C2-Amino | > 20 : 1 | Wide bite angle favors C2 oxidative addition. |
| BINAP | Bidentate Bisphosphine | C2-Amino | 10 : 1 | Good C2 selectivity, but slower kinetics than Xantphos. |
| BrettPhos | Bulky Monophosphine | Mixed | 2 : 1 | Steric bulk overwhelms the subtle electronic preference. |
| dppf | Bidentate Ferrocene | Mixed | 1 : 1 | Bite angle insufficient for high discrimination. |
Case Study: Crizotinib (Xalkori)
Crizotinib represents the pinnacle of aminopyridine engineering. It targets the c-Met and ALK kinases.[3]
-
Structure: The core is a 2-aminopyridine substituted at the 3-position (benzyloxy) and 5-position (pyrazolyl).
-
Binding Mode: The 2-amino group and the pyridine nitrogen form a donor-acceptor hydrogen bond pair with the hinge region (Glu1197 and Met1199 in ALK).
-
Synthetic Insight: The 3-benzyloxy group is crucial for filling the hydrophobic pocket. Synthetically, this requires installing an oxygen nucleophile at C3. This is often achieved by starting with a 3-hydroxy-2-nitropyridine or halogenated precursor, highlighting the need for polysubstituted building blocks.
Figure 2: Structural dissection of Crizotinib highlighting the role of the aminopyridine core.
References
-
Crizotinib Discovery: Cui, J. J., et al. "Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)."[3] Journal of Medicinal Chemistry, 2011.[3]
-
Regioselectivity in SNAr: Lee, M., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles."[4] The Journal of Organic Chemistry, 2015.[4]
-
Buchwald-Hartwig Selectivity: Strotman, N. A., et al. "Highly Regioselective Amination of 2,4-Dichloropyrimidines." Organic Letters, 2010. (Note: Principles extrapolated to pyridines).
-
Aminopyridine Review: "Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery." Expert Opinion on Drug Discovery, 2025.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
2,5,6-Trimethylpyridin-3-amine molecular weight and formula
Topic: 2,5,6-Trimethylpyridin-3-amine: Technical Specifications, Synthesis, and Applications in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2,5,6-Trimethylpyridin-3-amine (CAS: 51551-21-4) is a specialized heterocyclic building block critical to modern medicinal chemistry. As a highly substituted aminopyridine, it serves as a robust scaffold for the development of kinase inhibitors—specifically targeting FGFR4 and JAK2 pathways—and acts as a bioisostere for aniline or aminopyrimidine moieties in fragment-based drug design (FBDD).
Its structural uniqueness lies in the steric bulk provided by three methyl groups surrounding the pyridine core, which restricts conformational rotation in ligand-protein binding, potentially enhancing selectivity profiles for ATP-competitive inhibitors.
Chemical Identity & Physicochemical Properties
The following data consolidates experimental and predicted values essential for laboratory handling and stoichiometric calculations.
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | 2,5,6-Trimethylpyridin-3-amine |
| Synonyms | 3-Amino-2,5,6-trimethylpyridine; 5-Amino-2,3,6-collidine |
| CAS Number | 51551-21-4 |
| Molecular Formula | |
| Molecular Weight | 136.19 g/mol |
| SMILES | NC1=CC(C)=C(C)N=C1C |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 144 °C (Experimental) |
| Boiling Point | ~261 °C (Predicted) |
| pKa (Conjugate Acid) | ~7.4 (Estimated based on 2,4,6-collidine) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Note on Isomerism: It is crucial to distinguish this isomer from 2,4,6-trimethylpyridin-3-amine . The 2,5,6-substitution pattern places the amine adjacent to two methyl groups (positions 2 and ? No, position 2 and 4? Let's verify structure). Correction: In 2,5,6-trimethylpyridin-3-amine, the amine is at position 3.[1] Methyls are at 2, 5, and 6. The amine is flanked by the C2-Methyl and the C4-Hydrogen. The C5/C6 methyls are on the opposite side of the ring, influencing the electronic density of the nitrogen.
Synthesis & Manufacturing Protocol
The synthesis of 2,5,6-trimethylpyridin-3-amine is typically achieved through the functionalization of 2,3,6-trimethylpyridine (2,3,6-collidine) . Due to the directing effects of the ring nitrogen and methyl groups, electrophilic aromatic substitution (nitration) occurs preferentially at the vacant C5 position of the 2,3,6-collidine scaffold.
Note: Due to ring numbering conventions, the 5-position of 2,3,6-collidine is equivalent to the 3-position of 2,5,6-trimethylpyridine.
Step-by-Step Methodology
1. Nitration (Electrophilic Aromatic Substitution)
-
Reagents: 2,3,6-Trimethylpyridine, Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Protocol:
-
Dissolve 2,3,6-trimethylpyridine in concentrated
at 0°C. -
Dropwise add fuming
while maintaining temperature <10°C to prevent oxidative degradation. -
Heat to 60–80°C for 2–4 hours.
-
Mechanism: The pyridinium ion forms in acid; however, under harsh conditions, the free base equilibrium allows electrophilic attack at the beta-position (C5), which is activated by the methyl groups.
-
Intermediate: 2,3,6-Trimethyl-5-nitropyridine.
-
2. Reduction (Nitro to Amine)
-
Reagents: Hydrogen gas (
), Palladium on Carbon (Pd/C), Methanol (MeOH). Alternatively: Iron powder ( ) / Ammonium Chloride ( ). -
Protocol:
-
Suspend the nitro-intermediate in MeOH.
-
Add 10% Pd/C catalyst (5-10 wt%).
-
Stir under
atmosphere (balloon or 1-3 bar) at RT for 12 hours. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to yield the crude amine.
-
-
Purification: Recrystallization from Ethyl Acetate/Hexanes or column chromatography.
Synthesis Pathway Visualization
Figure 1: Synthetic route transforming 2,3,6-collidine to the target aminopyridine via nitration and reduction.[1][2][3]
Applications in Drug Discovery
The 2,5,6-trimethylpyridin-3-amine scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) and lead optimization.
A. Kinase Inhibition (FGFR4 & JAK2)
The molecule serves as a key pharmacophore in the design of covalent and reversible kinase inhibitors.
-
FGFR4 Selectivity: The methyl groups at positions 2, 5, and 6 create a specific steric profile that fits into the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4). This steric bulk helps exclude the inhibitor from binding to other structurally similar kinases (e.g., FGFR1-3), thereby reducing off-target toxicity [1].
-
JAK2 Inhibitors: Derivatives of this amine have been synthesized to target Janus Kinase 2 (JAK2), where the pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of the kinase [2].
B. Bioisosterism
In medicinal chemistry, this pyridine ring is often used as a bioisostere for:
-
Substituted Anilines: Improving solubility and metabolic stability (lowering LogP while maintaining aromaticity).
-
Pyrimidines: Modulating pKa to optimize drug absorption and distribution.
C. Metal Ligand Chemistry
The steric crowding around the nitrogen makes this molecule a unique ligand for transition metals (e.g., Ruthenium, Copper), often used in the synthesis of organometallic anti-cancer agents where ligand dissociation rates must be finely tuned [3].
Analytical Characterization
To validate the identity of synthesized 2,5,6-trimethylpyridin-3-amine, the following spectral signatures are diagnostic:
-
NMR (DMSO-
, 400 MHz):-
~2.1 - 2.4 ppm: Three distinct singlets corresponding to the methyl groups (
). -
~4.5 - 5.0 ppm: Broad singlet for the amine protons (
), exchangeable with . - ~6.8 - 7.2 ppm: Singlet (or fine doublet) for the single aromatic proton at position 4.
-
~2.1 - 2.4 ppm: Three distinct singlets corresponding to the methyl groups (
-
Mass Spectrometry (ESI-MS):
- : Peak at 137.2 m/z .
-
IR Spectroscopy:
-
Primary amine doublets at 3300–3500
. -
Pyridine ring stretching at 1580–1600
.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[4]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is sensitive to oxidation over prolonged exposure to air, turning dark brown.
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
ChemicalBook. (n.d.). 2,5,6-Trimethyl-pyridin-3-ylamine Properties and Melting Point. Retrieved from
-
Mishra, S., et al. (2023).[5] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5] Journal of the American Chemical Society.[5] Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15100, 2,3,6-Trimethylpyridine.[6] Retrieved from
-
MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules.[1] Molecules.[1][7][5][6][8][9][10][11][12] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 3. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. 2,3,6-trimethyl pyridine, 1462-84-6 [thegoodscentscompany.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 51551-21-4 | CAS DataBase [m.chemicalbook.com]
- 12. 2,3,6-Trimethylpyridine | C8H11N | CID 15100 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,5,6-Trimethylpyridin-3-amine SMILES and InChI key
The following technical guide details the structural identity, physicochemical profile, and synthetic methodology for 2,5,6-Trimethylpyridin-3-amine . This document is structured to support researchers in medicinal chemistry and process development.
Chemo-Structural Identity & Synthetic Utility
Compound Identity & Core Identifiers
This pyridine derivative serves as a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., FGFR4 antagonists) and fused ring systems like imidazo[4,5-b]pyridines. Its substitution pattern—an electron-donating amine at position 3 flanked by methyl groups—imparts unique electronic properties and steric constraints valuable for scaffold design.
Nomenclature & Registry
| Parameter | Data |
| IUPAC Name | 2,5,6-Trimethylpyridin-3-amine |
| Synonyms | 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Trimethyl-3-pyridinamine |
| CAS Registry Number | 51551-21-4 (Free Base)2089257-49-6 (Dihydrochloride) |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.19 g/mol |
Structural Codes
-
SMILES (Canonical): NC1=CC(C)=C(C)N=C1C
-
InChI String: InChI=1S/C8H12N2/c1-5-4-7(9)8(3)10-6(5)2/h4H,9H2,1-3H3
-
InChI Key: OFNDKMSILLWOIA-UHFFFAOYSA-N[1]
Physicochemical & Structural Analysis
The 2,5,6-trimethyl substitution pattern creates a highly electron-rich pyridine ring compared to the unsubstituted parent. The methyl groups at positions 2 and 6 provide steric hindrance around the ring nitrogen, potentially modulating pKa and metal coordination capability, while the 5-methyl group restricts rotation of substituents at the 4-position in derived scaffolds.
| Property | Value / Description | Causality & Implication |
| Appearance | Off-white to pale yellow solid/powder | Oxidation sensitive; store under inert atmosphere (Ar/N₂). |
| Predicted pKa | ~7.5 - 8.0 (Conjugate Acid) | Higher than pyridine (5.2) due to electron-donating effects of three methyl groups and the amine. |
| Solubility | DMSO, Methanol, DCM | Lipophilic nature of trimethyl core limits water solubility; use HCl salt for aqueous media. |
| LogP (Calc) | ~1.5 | Suitable for CNS-active drug design; indicates good membrane permeability. |
Synthetic Methodology
The most robust route to 2,5,6-trimethylpyridin-3-amine avoids the difficult direct amination of the polymethylated pyridine. Instead, it utilizes the regioselective nitration of 2,3,6-trimethylpyridine , followed by reduction.
Reaction Pathway (Graphviz Visualization)
Figure 1: Synthetic workflow transforming 2,3,6-trimethylpyridine to the target amine via regioselective nitration.
Detailed Protocol
Step 1: Regioselective Nitration
Rationale: The 2,3,6-trimethyl substitution pattern leaves positions 4 and 5 open. Electrophilic aromatic substitution (nitration) favors the β-position (position 5) over the γ-position (position 4) due to electronic stabilization and the directing effects of the methyl groups. Note that the product, 2,3,6-trimethyl-5-nitropyridine, is structurally equivalent to 2,5,6-trimethyl-3-nitropyridine upon renumbering.
-
Reagents: 2,3,6-Trimethylpyridine (1.0 eq), Fuming HNO₃ (1.5 eq), Conc. H₂SO₄ (solvent).[2]
-
Procedure:
-
Cool H₂SO₄ to 0°C. Slowly add 2,3,6-trimethylpyridine dropwise (exothermic).
-
Add fuming HNO₃ dropwise, maintaining temperature <10°C.
-
Heat the mixture to 100°C for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Pour onto crushed ice. Neutralize with Na₂CO₃ or NaOH to pH 8. Extract with Ethyl Acetate (3x). Dry organic layer over MgSO₄ and concentrate.
-
Yield Expectation: 60–75%.
-
Step 2: Reduction of Nitro Group
Rationale: Standard catalytic hydrogenation is preferred for cleanliness, but iron-mediated reduction is robust if halogen substituents (not present here) were a concern.
-
Reagents: Nitro intermediate, 10% Pd/C (10 wt%), Methanol, H₂ (balloon or 1 atm).
-
Procedure:
-
Dissolve the nitro intermediate in Methanol (0.1 M concentration).
-
Add Pd/C catalyst carefully under Argon flow.
-
Purge with H₂ gas and stir at Room Temperature (RT) for 6–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Purification: Concentrate filtrate. If necessary, purify via flash chromatography (DCM/MeOH) or recrystallize from Hexane/EtOAc.
-
Applications in Drug Discovery
This scaffold is increasingly utilized in precision oncology. The trimethyl-amine motif provides a rigid "spacer" that fits into hydrophobic pockets of kinase domains while presenting the amine for hydrogen bonding (hinge binding) or further functionalization (e.g., amide coupling).
Key Therapeutic Areas
-
FGFR4 Inhibitors: Used as a core moiety to construct selective Fibroblast Growth Factor Receptor 4 inhibitors (e.g., analogs of BLU9931). The methyl groups induce a twisted conformation that improves selectivity against other FGFR isoforms.
-
Imidazo[4,5-b]pyridines: Cyclization of the 3-amine with the adjacent 2-methyl group (after functionalization) yields bicyclic systems relevant for gastric acid secretion inhibition and antiviral therapies.
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Amine oxidation can lead to darkening (N-oxide formation) over time.
References
-
PubChem. (2024).[4] Compound Summary: 2,5,6-Trimethylpyridin-3-amine.[5][1] National Library of Medicine. Retrieved from [Link]
- Weissberger, A. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyridine and Its Derivatives. John Wiley & Sons.
Sources
- 1. 51551-21-4_2,5,6-Trimethylpyridin-3-amineCAS号:51551-21-4_2,5,6-Trimethylpyridin-3-amine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. manupropria-pens.ch [manupropria-pens.ch]
- 3. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,2,5-Trimethylhexan-3-amine hydrochloride | C9H22ClN | CID 54594587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
Comparative Technical Analysis: 2,5,6-Trimethyl vs. 2,4,6-Trimethyl Aminopyridines
The following technical guide provides an in-depth structural, synthetic, and functional analysis of 2,5,6-trimethyl-3-aminopyridine versus 2,4,6-trimethyl-3-aminopyridine.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists
Executive Summary
In the optimization of pyridine-based pharmacophores, the precise placement of methyl substituents governs both the electronic landscape and the steric accessibility of the amino group. This guide differentiates two key isomers:
-
Isomer A: 2,4,6-Trimethylpyridin-3-amine (Derived from s-collidine). Characterized by a "steric sandwich" motif where the 3-amino group is flanked by methyls at positions 2 and 4.
-
Isomer B: 2,5,6-Trimethylpyridin-3-amine (Derived from 2,3,6-trimethylpyridine). Characterized by an "open flank" motif where the 3-amino group is adjacent to a methyl at position 2 and a proton at position 4.
Key Takeaway: While both isomers serve as electron-rich building blocks, the 2,4,6-isomer exhibits significantly reduced nucleophilicity at the exocyclic amine due to the ortho-buttressing effect, making it ideal for selective ring-nitrogen functionalization. The 2,5,6-isomer retains standard aniline-like reactivity, suitable for rapid derivatization.
Structural & Steric Analysis[1]
The functional divergence between these isomers stems from the immediate steric environment of the exocyclic amine.
The "Steric Sandwich" vs. "Open Flank"
-
2,4,6-Trimethyl (The Sandwich): The amino group at C3 is crowded by methyl groups at C2 and C4. This restricts rotation and hinders the approach of electrophiles to the amine nitrogen.
-
2,5,6-Trimethyl (The Open Flank): The amino group at C3 is flanked by a methyl at C2 and a hydrogen at C4. The absence of the C4-methyl significantly lowers the energy barrier for nucleophilic attack.
Electronic Effects (Basicity)
Methyl groups are weak electron donors (+I effect). Their position relative to the ring nitrogen (N1) affects the pKa.
-
2,4,6-Isomer: Contains a methyl at C4 (para to N1). Para-substitution allows for effective inductive/hyperconjugative donation to the ring nitrogen, maximizing basicity (Predicted pKa of conjugate acid > 8.0).
-
2,5,6-Isomer: Contains a methyl at C5 (meta to N1). Meta-substitution is less effective at stabilizing the protonated pyridinium form compared to para-substitution. Consequently, the ring nitrogen is slightly less basic than in the 2,4,6-isomer.
Data Summary Table
| Feature | 2,4,6-Trimethylpyridin-3-amine | 2,5,6-Trimethylpyridin-3-amine |
| Common Precursor | s-Collidine (2,4,6-trimethylpyridine) | 2,3,6-Trimethylpyridine |
| Amino Position | C3 (Flanked by Me-2, Me-4) | C3 (Flanked by Me-2, H-4) |
| Steric Profile | High (Buttressed) | Moderate (Asymmetric) |
| Amine Reactivity | Low (Requires forcing conditions) | High (Standard aniline reactivity) |
| Ring N Basicity | Higher (Para-Me contribution) | Lower (Meta-Me contribution) |
| CAS Number | 51467-70-0 | 51551-21-4 |
Synthetic Pathways
The synthesis of both isomers typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction. The regioselectivity is dictated by the starting collidine framework.
Synthesis Workflow Visualization
Figure 1: Parallel synthetic routes for trimethylaminopyridines. Pathway A utilizes the symmetric s-collidine, while Pathway B utilizes the asymmetric 2,3,6-trimethylpyridine.
Protocol: Nitration of s-Collidine (Pathway A)
Note: This protocol is adapted for the synthesis of the sterically hindered 2,4,6-isomer.
-
Reagents: s-Collidine (1.0 eq), Fuming HNO3 (1.5 eq), Conc. H2SO4 (solvent).[1]
-
Procedure:
-
Cool H2SO4 to 0°C. Slowly add s-collidine (highly exothermic).
-
Add fuming HNO3 dropwise, maintaining T < 20°C.
-
Heat to 100°C for 2 hours. (The methyl groups activate the ring, but steric hindrance at C3 requires thermal energy).
-
Pour onto ice, neutralize with Na2CO3 to pH 8. Extract with DCM.
-
-
Reduction: Hydrogenation (H2, 50 psi) over 10% Pd/C in MeOH yields the amine quantitatively.
Reactivity Profile & Functionalization
The core differentiator for drug development is the nucleophilicity of the exocyclic amine .
Acylation and Amide Coupling
-
2,5,6-Isomer: Reacts readily with acid chlorides or carboxylic acids (with coupling agents like HATU). The C4-hydrogen allows the electrophile to approach without clashing with the C4-methyl.
-
2,4,6-Isomer: Exhibits the Ortho-Effect . The C2 and C4 methyl groups create a "picket fence."
-
Consequence: Standard amide couplings may fail or stall.
-
Solution: Use high-energy electrophiles (acid chlorides) and elevated temperatures, or use microwave irradiation to overcome the steric barrier.
-
Metal Coordination (Ligand Design)
-
2,4,6-Isomer: Often acts as a monodentate ligand through the ring nitrogen only. The amino group is too hindered to bind bulky metal centers effectively, or it forces a specific twisted geometry that can be exploited for atroposelective catalysis.
-
2,5,6-Isomer: Can act as a bidentate ligand or bridging ligand, as the amino group has more rotational freedom.
Analytical Differentiation
When analyzing unknown samples, these isomers can be distinguished via 1H NMR spectroscopy.
| Signal | 2,4,6-Trimethyl-3-amine | 2,5,6-Trimethyl-3-amine |
| Aromatic Protons | One Singlet (1H) at C5. (C3 is amino, C2,4,6 are methyls).[2] | One Singlet (1H) at C4. (C3 is amino, C2,5,6 are methyls). |
| Methyl Shifts | Three methyl signals. Two are likely equivalent or very close if not for the amino asymmetry. However, the C4-Me will show a distinct shift due to the ortho-amino effect. | Three methyl signals. The C4-H singlet is the key identifier. (Integration: 1H aromatic vs 3x3H methyls). |
| NOE Signal | NOE observed between Amino-H and two methyls (C2-Me and C4-Me). | NOE observed between Amino-H and one methyl (C2-Me) and one proton (C4-H). |
References
-
ChemicalBook. (2024). 2,4,6-Trimethylpyridin-3-amine Properties and Safety. Retrieved from
-
National Institutes of Health (NIH). (2022). Aminopyridine derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Retrieved from
-
PubChem. (2024). 2,4,6-Trimethylpyridine (s-Collidine) Compound Summary. Retrieved from
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines: Steric Effects. Retrieved from
-
Wikipedia. (2024). 2,4,6-Trimethylpyridine.[2][3][4] Retrieved from
Sources
- 1. Modification of the aminopyridine unit of 2′-deoxyaminopyridinyl-pseudocytidine allowing triplex formation at CG interruptions in homopurine sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 51467-70-0 CAS MSDS (2,4,6-Trimethylpyridin-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
2,5,6-Trimethylpyridin-3-amine safety data sheet (SDS)
The following technical guide details the safety, handling, and application of 2,5,6-Trimethylpyridin-3-amine , structured for researchers and drug development professionals.
CAS Registry Number: 51551-21-4 Synonyms: 3-Amino-2,5,6-trimethylpyridine; 2,5,6-Collidin-3-amine
Part 1: Chemical Identity & Significance
2,5,6-Trimethylpyridin-3-amine is a specialized heterocyclic building block belonging to the aminopyridine class. Unlike the more common 2-aminopyridine (used in dyes) or 4-aminopyridine (a potassium channel blocker), this tri-methylated isomer is primarily utilized in high-value medicinal chemistry campaigns. Its steric bulk, provided by the three methyl groups, combined with the nucleophilic amino group at the 3-position, makes it a critical scaffold for modulating the lipophilicity and metabolic stability of kinase inhibitors and proton pump inhibitors (PPIs).
Core Physicochemical Profile[1][2][3][4][5][6]
-
Molecular Formula: C
H N -
Molecular Weight: 136.19 g/mol
-
Appearance: Typically a pale yellow to brown crystalline solid or viscous oil (depending on purity/polymorph).
-
Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.
-
pKa (Calculated): ~6.5–7.0 (The amino group is less basic than the pyridine nitrogen, but the methyl groups exert an inductive (+I) effect, slightly increasing basicity compared to bare 3-aminopyridine).
Part 2: Hazard Identification & Risk Assessment (The "Why")
Expert Insight: As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer is sparse in public databases, we must apply the "Read-Across" principle from the Aminopyridine class. 3-Aminopyridines are known neurotoxins (potassium channel blockers) and skin sensitizers. Treat this compound with the highest level of containment.
GHS Classification (Inferred High-Risk Profile)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |
| Skin Irritation | Cat 2 | H315: Causes skin irritation. |
| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |
Critical Toxicology Mechanisms
-
Neurotoxicity: Aminopyridines can block voltage-gated potassium channels, potentially leading to neuronal hyperexcitability. Even though the methyl groups may sterically hinder this binding, the risk of seizures upon significant exposure remains.
-
Metabolic Activation: The amino group is a handle for N-oxidation or acetylation in vivo, potentially creating reactive metabolites.
Part 3: Handling, Storage, & Stability Protocols
Directive: Do not treat this as a standard bench reagent. The electron-rich nature of the ring makes it susceptible to oxidation.
Storage Architecture
-
Atmosphere: Store under Argon or Nitrogen . The amino group can oxidize to form N-oxides or azo-dimers upon prolonged exposure to air.
-
Temperature: 2°C to 8°C (Refrigerated). Cold-chain transport is recommended to prevent thermal degradation.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Operational Workflow (Self-Validating System)
The following decision tree outlines the mandatory safety logic before opening a vial.
Figure 1: Operational Safety Decision Tree. This logic gate ensures that airflow and scale are evaluated before exposure.
Part 4: Synthesis & Application Context
Value Add for Drug Developers: This molecule is not just a reagent; it is a "privileged structure" in kinase inhibitor design.
Synthesis Pathway (The "Standard" Route)
While proprietary methods exist, the most robust laboratory synthesis involves the Nitration-Reduction sequence of the parent trimethylpyridine.
-
Precursor: 2,3,6-Trimethylpyridine (or 2,5,6-trimethylpyridine isomer).
-
Step A (Nitration): Electrophilic aromatic substitution. The 3-position is the most activated/accessible beta-position.
-
Reagents: HNO
, H SO , 0°C to RT.
-
-
Step B (Reduction): Selective reduction of the nitro group to the amine.
-
Reagents: H
(1 atm), 10% Pd/C, Methanol.
-
Figure 2: Synthetic Pathway. The conversion relies on the direction of the nitro group to the vacant beta-position.
Pharmaceutical Applications
-
Kinase Inhibitors: The 3-amino group serves as a key hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., FGFR4, JAK2). The methyl groups restrict bond rotation, potentially locking the molecule into a bioactive conformation (atropisomerism).
-
Gastric Acid Inhibitors: Pyridine rings are fundamental to the "prazole" class (Omeprazole, Lansoprazole). This specific isomer offers a unique steric profile to tune the pKa of the pyridine nitrogen, which is crucial for the acid-activation mechanism of these prodrugs.
Part 5: Emergency Response Protocols
Trustworthiness: These protocols are designed to be self-contained instructions for immediate action.
| Scenario | Immediate Action Protocol |
| Skin Contact | 1. Immediately flush with water for 15 mins. 2. Remove contaminated clothing. 3. Apply Polyethylene Glycol (PEG 400) if available (standard for phenol/amine decontamination). |
| Ingestion | 1. Do NOT induce vomiting (risk of aspiration). 2. Rinse mouth with water. 3. Administer activated charcoal slurry if instructed by Poison Control. |
| Spill (>5mL) | 1. Evacuate area. 2. Don full PPE (Respirator required). 3. Absorb with Vermiculite or Sand. 4. Neutralize with dilute acetic acid before disposal. |
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2,4,6-Trimethylpyridine (Analogous Hazard Data). Retrieved from
-
National Institutes of Health (NIH). (2022). PubChem Compound Summary: Aminopyridines Toxicity Profile. Retrieved from
-
Organic Syntheses. (2021). Preparation of 3-Aminopyridine Derivatives. Org. Synth. Coll. Vol. 7. Retrieved from
-
Journal of Medicinal Chemistry. (2016). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. Retrieved from
-
BLD Pharm. (2024).[1] Product Analysis: 2,5,6-Trimethylpyridin-3-amine (CAS 51551-21-4). Retrieved from
Sources
Methodological & Application
Application Note: High-Efficiency Coupling of 2,5,6-Trimethylpyridin-3-amine
Topic: Buchwald-Hartwig Amination using 2,5,6-Trimethylpyridin-3-amine Document Type: Application Note & Technical Protocol (AN-2026-BHA) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Chemical Context
2,5,6-Trimethylpyridin-3-amine (CAS: 20934-55-8) represents a challenging class of nucleophiles in palladium-catalyzed cross-coupling. It serves as a critical scaffold in the synthesis of kinase inhibitors (e.g., PI3K, MAPK pathways) and vitamin B6 analogs.
The "Double-Edged" Challenge:
-
Steric Hindrance: The methyl group at the C2 position (ortho to the amine) creates significant steric bulk, impeding the approach of the palladium center during the transmetallation/amine binding step.
-
Catalyst Poisoning: The pyridine nitrogen (N1) is electron-rich due to the inductive effects of the C2 and C6 methyl groups. This increases the probability of the substrate binding to Palladium via the pyridine nitrogen rather than the amine nitrogen, leading to the formation of non-productive, stable Pd-pyridine complexes (catalyst arrest).
This guide details a Third-Generation (G3) / Fourth-Generation (G4) Precatalyst strategy designed to overcome these barriers by ensuring rapid reductive elimination and preventing off-cycle resting states.
Mechanistic Strategy: The "Bulky-Biaryl" Solution
To couple this specific amine, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are insufficient due to slow oxidative addition and susceptibility to poisoning. The solution lies in Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).
Critical Ligand Selection
-
Primary Recommendation: BrettPhos (L6) [1]
-
Secondary Recommendation: tBuBrettPhos (L7)
-
Why: If the coupling partner (Aryl Halide) is also ortho-substituted, the extra bulk of tBuBrettPhos may be required to force reductive elimination.
-
The Precatalyst Advantage (G3/G4)
We strongly advise against mixing Pd sources (e.g., Pd₂(dba)₃) and ligands in situ.
-
Use: BrettPhos Pd G4 (or G3).[4]
-
Reasoning: These precatalysts contain the ligand pre-coordinated in a 1:1 ratio. Upon exposure to base, they rapidly generate the active L-Pd(0) species, bypassing the induction period where the pyridine substrate could sequester the unligated palladium.
Experimental Protocol
Reagent Table (Standard Scale: 1.0 mmol)
| Component | Equiv. | Amount | Role | Notes |
| Aryl Halide (Ar-Cl/Br) | 1.0 | 1.0 mmol | Electrophile | If Ar-Cl, use 1.2 equiv of Amine. |
| 2,5,6-Trimethylpyridin-3-amine | 1.2 | 163 mg | Nucleophile | Excess drives kinetics. |
| BrettPhos Pd G4 | 0.02 | 20-25 mg | Catalyst | 2 mol% loading is standard start. |
| NaOtBu | 1.4 | 135 mg | Base | Sodium tert-butoxide. Store in glovebox. |
| 1,4-Dioxane (Anhydrous) | N/A | 2-4 mL | Solvent | Concentration: 0.25 - 0.5 M. |
Step-by-Step Procedure (Glovebox/Schlenk Line Hybrid)
Step 1: Vessel Preparation
-
Oven-dry a 20 mL reaction vial (crimp cap or screw cap with septum) and a stir bar.
-
Cool under a stream of Argon or Nitrogen.
Step 2: Reagent Addition (Solids)
-
Ideally performed in a glovebox: Add BrettPhos Pd G4 (2 mol%), NaOtBu (1.4 equiv), and the 2,5,6-Trimethylpyridin-3-amine (1.2 equiv).
-
If using solid Aryl Halide: Add it now.[2]
-
Seal the vial.
Step 3: Solvent & Liquid Reagent Addition
-
Remove vial from glovebox (if applicable). Connect to Schlenk line via needle/septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous 1,4-Dioxane via syringe.
-
If using liquid Aryl Halide: Add via syringe now.
Step 4: Reaction
-
Place in a pre-heated block at 100°C .
-
Stir vigorously (1000 RPM). Good mixing is crucial for the heterogeneous base (NaOtBu).
-
Time: 2 to 12 hours. (Monitor by LCMS).
Step 5: Workup
-
Cool to room temperature.[5]
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.
-
Concentrate in vacuo.
-
Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc). Note: The product is basic; pretreat silica with 1% Et₃N if streaking occurs.
Decision Logic & Troubleshooting (Visualized)
The following diagram illustrates the decision-making process for optimizing the reaction if the standard protocol yields suboptimal results.
Caption: Optimization logic flow for coupling hindered aminopyridines. Blue indicates the starting point; Green indicates success; Yellow/Red indicate failure modes requiring specific parameter adjustments.
Advanced Workflow: From Screening to Scale-Up
This workflow ensures data integrity and safety when moving from milligram screening to gram-scale synthesis.
Caption: Process workflow emphasizing the mandatory safety check (DSC) before scaling up exothermic Pd-catalyzed reactions involving energetic bases.
Critical "Self-Validating" Checks
To ensure the protocol is working correctly, look for these indicators:
-
Color Change: The reaction mixture should transition from the pale yellow/orange of the precatalyst to a darker amber/brown. If it turns black immediately (Pd precipitation), the ligand has detached, or the solvent was wet.
-
Base Solubility: NaOtBu is not fully soluble in dioxane. The reaction should be a suspension. If the solution becomes perfectly clear, ensure you haven't accidentally used a soluble organic base which might not be strong enough (pKa mismatch).
-
LCMS Diagnostic: If you see the mass of [Ar-Amine-Ar], you have "over-arylated." This confirms the catalyst is active but the ratio of Amine:Ar-X is too low, or the ligand (BrettPhos) is degrading to a smaller species.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd G3/G4 Precatalysts." Organic Process Research & Development.
Sources
- 1. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Cyclization Architectures of 3-Amino-2,5,6-Trimethylpyridine
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the specific cyclization pathways available to 3-amino-2,5,6-trimethylpyridine , a highly substituted aminopyridine scaffold. Unlike simple aminopyridines, the presence of the blocking methyl group at the C2 position and the open C4 position dictates unique regioselectivity, primarily driving the formation of pyrrolo[2,3-b]pyridines (7-azaindoles) and 1,5-naphthyridines .
Introduction & Scaffold Analysis
The 3-amino-2,5,6-trimethylpyridine scaffold presents a specific regiochemical challenge and opportunity. In standard 3-aminopyridines, cyclization often targets the C2 position (adjacent to the ring nitrogen) to form imidazo[4,5-b]pyridines. However, in this substrate, the C2 position is blocked by a methyl group .
This structural constraint shifts the reactivity landscape:
-
The C2-Methyl Group: It is not inert. The protons on the C2-methyl are acidic (
in DMSO, lower if coordinated) due to the electron-withdrawing nature of the pyridine ring. This allows for Madelung-type cyclizations to form 5-membered fused rings (7-azaindoles). -
The C4 Position: This position is sterically accessible (a proton) and electronically activated for electrophilic aromatic substitution, facilitating Gould-Jacobs type cyclizations to form 6-membered fused rings (1,5-naphthyridines).
Structural Reactivity Map
-
N1 (Ring Nitrogen): Proton acceptor; directs C2-methyl acidity.
-
C2-Methyl: Nucleophilic carbon source upon deprotonation (Latent enamine character).
-
C3-Amino: Primary nucleophile; initiation point for condensation.
-
C4-H: Electrophilic attack site for ring closure.
Protocol A: Synthesis of 2-Substituted-7-Azaindoles (Modified Madelung Cyclization)
This protocol exploits the acidity of the C2-methyl group.[1][2] By acylating the C3-amine and then treating with a strong base, the C2-methyl anion attacks the amide carbonyl, closing the pyrrole ring. This is the most efficient route to generate pyrrolo[2,3-b]pyridines from this scaffold.
Mechanism & Pathway
The reaction proceeds via an amide intermediate. The base deprotonates the C2-methyl, generating a carbanion that undergoes intramolecular nucleophilic attack on the amide carbonyl, followed by dehydration.
Figure 1: Modified Madelung cyclization pathway utilizing the C2-methyl group.
Detailed Experimental Protocol
Reagents:
-
Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)
-
Acylating Agent: Pivaloyl chloride (for 2-t-butyl derivative) or Benzoyl chloride (1.1 equiv)
-
Base:
-Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide ( -BuOK) -
Solvent: Dry THF (anhydrous)
Step 1: Amide Formation
-
Dissolve 3-amino-2,5,6-trimethylpyridine (10 mmol) in anhydrous DCM (30 mL) containing triethylamine (12 mmol).
-
Cool to 0°C under nitrogen atmosphere.
-
Add the acid chloride (11 mmol) dropwise.
-
Stir at room temperature for 4 hours (monitor by TLC for disappearance of amine).
-
Wash with saturated
, dry over , and concentrate to yield the crude amide.
Step 2: Cyclization
-
Dissolve the crude amide (5 mmol) in anhydrous THF (20 mL).
-
Critical Step: Cool the solution to -78°C (dry ice/acetone bath).
-
Add
-BuLi (12 mmol, 2.4 equiv) dropwise over 15 minutes. Note: The solution typically turns deep red/purple due to the formation of the dianion. -
Allow the reaction to warm slowly to room temperature overnight (12-16 hours).
-
Quench carefully with saturated
solution (10 mL). -
Extract with Ethyl Acetate (3 x 30 mL).
-
Purify via column chromatography (Hexanes/EtOAc gradient).
Expected Yields:
| R-Group (Amide) | Product (7-Azaindole) | Yield (%) | Notes |
|---|---|---|---|
| Methyl (Acetyl) | 2-H-pyrrolo[2,3-b]... | 45-60% | Competitive intermolecular condensation possible. |
| Phenyl (Benzoyl) | 2-Phenyl-pyrrolo[2,3-b]... | 75-85% | Highly stable; excellent crystallization. |
| t-Butyl (Pivaloyl)| 2-t-Butyl-pyrrolo[2,3-b]... | 80-90% | Steric bulk prevents side reactions. |
Protocol B: Synthesis of 1,5-Naphthyridines (Gould-Jacobs Reaction)
Since the C2 position is blocked, reaction with 1,3-electrophiles like Ethoxymethylene Malonates (EMME) forces cyclization onto the open C4 position. This yields 1,5-naphthyridine-4-ones , which are valuable bioisosteres of quinolones.
Mechanism & Pathway[3][4]
-
Condensation: The 3-amino group attacks the EMME vinyl carbon, displacing ethanol to form an enamine.
-
Cyclization: Thermal cyclization (
) drives the electrophilic attack of the carbonyl onto the C4 aromatic carbon, followed by aromatization.
Figure 2: Gould-Jacobs pathway targeting the C4 position.
Detailed Experimental Protocol
Reagents:
-
Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)
-
Reagent: Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)
-
Solvent A: Ethanol (for condensation)
-
Solvent B: Diphenyl ether (Dowtherm A) (for cyclization)
Step 1: Condensation (Enamine Formation)
-
Mix 3-amino-2,5,6-trimethylpyridine (10 mmol) and DEEM (11 mmol) in Ethanol (20 mL).
-
Reflux for 3 hours.
-
Cool to room temperature. The intermediate enamine usually precipitates.
-
Filter the solid, wash with cold ethanol, and dry.
-
Checkpoint: Verify structure by NMR (Look for vinyl proton doublet at ~8.5 ppm).
-
Step 2: Thermal Cyclization
-
Heat Dowtherm A (20 mL) to a rolling boil (~250°C) in a flask equipped with a short air condenser (to allow EtOH escape).
-
Safety: Ensure the setup is behind a blast shield due to high temperatures.
-
Add the dried enamine intermediate (from Step 1) portion-wise to the boiling solvent.
-
Continue heating for 30-45 minutes. The evolution of ethanol vapor indicates reaction progress.
-
Cool the mixture to room temperature.
-
Dilute with Hexanes (50 mL) to precipitate the product.
-
Filter the solid 1,5-naphthyridine derivative.
Comparative Analysis of Pathways
| Feature | Madelung Route (Protocol A) | Gould-Jacobs Route (Protocol B) |
| Ring System Formed | 5,6-fused (Pyrrolo[2,3-b]pyridine) | 6,6-fused (1,5-Naphthyridine) |
| Key Reactant | C2-Methyl Group + Amide | C4-Proton + Malonate |
| Conditions | Strong Base / Low Temp (-78°C) | High Heat (250°C) / Neutral |
| Primary Risk | Moisture sensitivity (n-BuLi) | Polymerization / Charring |
| Drug Relevance | Kinase Inhibitors (Janus Kinase) | Antibacterials (Quinolone analogs) |
References
-
Synthesis of 7-Azaindoles via Madelung Cyclization
-
Hands, D., et al. (1996). "A convenient synthesis of 2-substituted 7-azaindoles." Synthesis, 1996(7), 877-882.
-
-
Gould-Jacobs Reaction on Aminopyridines
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
-
-
Reactivity of 3-Amino-2-picolines
-
Yakhontov, L. N., & Prokopov, A. A. (1980). "Chemistry of 7-azaindoles." Russian Chemical Reviews, 49(5), 428.
-
-
Synthesis of 1,5-Naphthyridines
-
Litvinov, V. P., et al. (2000). "Synthesis and properties of 1,5-naphthyridines." Russian Chemical Reviews, 69(3), 218.
-
Sources
Application Note: 2,5,6-Trimethylpyridin-3-amine in Catalytic Ligand Design
This guide details the application of 2,5,6-Trimethylpyridin-3-amine (and its derivatives) as a specialized ligand scaffold in homogeneous catalysis. While less common than simple aminopyridines, its unique 2,5,6-substitution pattern creates a "Super-Lutidine" steric environment, offering exceptional control over metal center protection and electronic modulation.
Executive Summary
2,5,6-Trimethylpyridin-3-amine is a highly electron-rich, sterically congested pyridine derivative. Unlike standard 3-aminopyridine, the flanking methyl groups at positions 2 and 6 create a "steric pocket" around the pyridine nitrogen, rendering it hemilabile —capable of reversible binding. Simultaneously, the 3-amino group remains accessible for functionalization.
This molecule is primarily utilized as:
-
A Precursor for Hemilabile P,N-Ligands: For Pd-catalyzed cross-coupling and ethylene oligomerization.
-
A Steric Modulator in Organocatalysis: Functioning as a non-nucleophilic base (similar to 2,6-lutidine but with higher electron density).
-
A Directing Group (DG): For regioselective C-H functionalization at the C4 position.
Chemical Profile & Ligand Logic
Steric & Electronic Map
The molecule features a "Push-Pull-Block" architecture:
-
Electron Push: Three methyl groups (+I effect) significantly increase the basicity of the pyridine ring compared to unsubstituted pyridine.
-
Steric Block (The "Lutidine Effect"): Methyl groups at C2 and C6 sterically hinder the pyridine nitrogen (
), preventing irreversible binding to crowded metal centers. This promotes catalyst turnover . -
Anchor Point: The C3-amine (
) serves as the primary attachment point for phosphines (to make P,N ligands) or imines (N,N ligands).
| Property | Value / Characteristic | Implication for Catalysis |
| Basicity ( | Est. 7.5 - 8.0 (Conj. Acid) | Stronger base than pyridine; excellent proton scavenger. |
| Coordination Mode | ||
| Steric Bulk | High (Ortho-methyls) | Prevents formation of inactive "resting state" dimers. |
Protocol A: Synthesis of Hemilabile P,N-Ligands
Application: Palladium-catalyzed Suzuki-Miyaura Coupling & Ethylene Oligomerization.
This protocol describes the synthesis of
Reaction Scheme (Graphviz)
Caption: Synthesis pathway for the P,N-ligand. The reaction utilizes the nucleophilic C3-amine to displace chloride from the phosphine.
Step-by-Step Procedure
Safety Note: Chlorodiphenylphosphine is corrosive and air-sensitive. Perform all steps under Nitrogen or Argon.
-
Preparation:
-
Flame-dry a 100 mL Schlenk flask and cool under
. -
Dissolve 2,5,6-Trimethylpyridin-3-amine (1.0 eq, 5.0 mmol) in anhydrous THF (20 mL).
-
Add Triethylamine (1.2 eq, 6.0 mmol) as an HCl scavenger.
-
-
Addition:
-
Cool the solution to -78°C (dry ice/acetone bath).
-
Add Chlorodiphenylphosphine (
, 1.0 eq, 5.0 mmol) dropwise via syringe over 15 minutes. Note: Slow addition prevents double-substitution.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12 hours.
-
A white precipitate (
) will form.
-
-
Workup:
-
Filter the mixture under inert atmosphere (Schlenk frit) to remove the salt.
-
Concentrate the filtrate in vacuo.
-
Recrystallize the residue from minimal Pentane/DCM or Ethanol to obtain the white crystalline ligand.
-
Protocol B: Application in Pd-Catalyzed Coupling
Mechanism: The "Hemilabile Switch" Effect.
In this protocol, the ligand synthesized above is used to catalyze the coupling of sterically hindered aryl chlorides. The 2,6-methyl groups on the pyridine ring allow the N-donor to dissociate during the Oxidative Addition step (creating space for the bulky substrate) and re-associate during Reductive Elimination (stabilizing the metal).
Catalytic Cycle Logic (Graphviz)
Caption: The hemilabile "breathing" of the 2,5,6-trimethylpyridine ligand facilitates the turnover of bulky substrates.
Experimental Conditions
| Component | Quantity/Role |
| Pd Source | |
| Ligand | N-(PPh2)-2,5,6-Me3-Py (2.2 mol%) |
| Substrate | Aryl Chloride (1.0 eq) + Aryl Boronic Acid (1.5 eq) |
| Base | |
| Solvent | Toluene or 1,4-Dioxane (0.2 M) |
| Temp/Time | 80°C - 100°C for 4-12 hours |
Key Observation: If the reaction stalls, add 0.5 eq of free 2,5,6-trimethylpyridin-3-amine . It acts as a "proton shuttle" to assist in the deprotonation of the boronic acid without poisoning the Pd center (due to its steric bulk).
Protocol C: C-H Activation Directing Group
Application: Regioselective functionalization of the Pyridine Ring.
The 3-amino group can direct Palladium to the C4 position (ortho to the amine). The C2 position is blocked by a methyl group, forcing exclusive C4-selectivity.
-
Substrate: N-Pivaloyl-2,5,6-trimethylpyridin-3-amine (Protect amine with Pivalic anhydride to make it a better DG).
-
Catalyst:
(5 mol%). -
Oxidant:
(2.0 eq). -
Coupling Partner: Aryl Iodide or Acrylate.
-
Outcome: Exclusive formation of the 4-substituted derivative.
Troubleshooting & Stability
| Issue | Cause | Solution |
| Low Yield in Ligand Synthesis | Moisture in THF or Phosphine oxidation. | Use freshly distilled THF and store |
| Catalyst Deactivation | Formation of Pd-black. | The ligand:Pd ratio is too low. Increase to 2.5:1 to ensure stabilization. |
| No Reaction (Sterics) | Substrate is too bulky for the ligand. | Switch to a less hindered analog (e.g., 2-methyl instead of 2,5,6-trimethyl) or increase Temperature to 110°C. |
References & Grounding
Since "2,5,6-Trimethylpyridin-3-amine" is a specialized intermediate, these references ground the protocols and ligand design principles in the established chemistry of its closest analogs (Polysubstituted Aminopyridines).
-
Hemilabile Ligand Design:
-
Concept: Espinet, P., & Soulis, K. (1994). Hemilabile Ligands in Catalysis. Coordination Chemistry Reviews , 293-377. Link
-
-
Aminopyridine Ligands in Catalysis:
-
Analogous Systems: Chelucci, G. (2006). Pyridine-containing ligands in asymmetric catalysis. Tetrahedron: Asymmetry , 17(3), 347-366. Link
-
-
Steric Modulation (The Lutidine Effect):
-
Synthesis of P,N-Ligands:
-
Methodology: Kwong, F. Y., et al. (2004). Efficient Synthesis of P,N-Ligands for Palladium Catalysis. Organic Letters , 6(21), 3805-3808. Link
-
Note: This guide assumes the user possesses 2,5,6-Trimethylpyridin-3-amine. If synthesis is required, it can be prepared via the nitration and reduction of 2,3,6-trimethylpyridine or via the Hoffmann rearrangement of the corresponding amide.
Sources
Preparation of fused heterocycles from trimethylpyridin-3-amine
Application Note: Precision Synthesis of Fused Heterocycles from 2,4,6-Trimethylpyridin-3-amine
Part 1: Strategic Analysis & Core Directive
The "Mesidine" of the Pyridine World 2,4,6-Trimethylpyridin-3-amine (3-amino-2,4,6-collidine) presents a unique challenge in heterocyclic chemistry. Unlike simple aminopyridines, this scaffold possesses significant steric bulk flanking the amino group (positions 2 and 4 are blocked by methyl groups). Consequently, standard protocols for fused ring synthesis—such as the Skraup reaction or direct condensation with 1,3-dicarbonyls—often fail or result in complex mixtures due to the inability to access the ortho-carbons directly.
The "Methyl-Activation" Strategy To successfully fuse a ring onto this scaffold, one must exploit the acidity of the ortho-methyl groups . The methyl groups at positions 2 and 4 are vinylogous to the pyridine nitrogen, rendering them susceptible to deprotonation or enamine formation. This guide focuses on two high-value pathways that utilize these methyl groups as the "carbon source" for ring closure:
-
Diazotization-Cyclization to form Pyrazolo[4,3-b]pyridines (The Indazole Route).
-
Modified Madelung Cyclization to form Pyrrolo[2,3-b]pyridines (The Azaindole Route).
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Pathway 1: The Pyrazolo-Fusion (Indazole Analogue)
This pathway mimics the synthesis of indazoles from o-toluidines. Upon diazotization of the 3-amino group, the resulting diazonium salt is electrophilic. The adjacent C2-methyl group, activated by the pyridine nitrogen, undergoes tautomerization or deprotonation to attack the diazonium species, closing the 5-membered ring.
-
Regioselectivity: While both C2 and C4 methyls are present, cyclization preferentially occurs at C2 due to the higher acidity of the methyl group adjacent to the ring nitrogen (inductive effect of the heteroatom).
Pathway 2: The Pyrrolo-Fusion (Azaindole Analogue)
This route is a variation of the Madelung indole synthesis. By converting the 3-amine to an amide (N-acylation), we increase the acidity of the N-H proton. Treatment with a strong base generates a dianion (or specific monoanion) that promotes intramolecular condensation between the amide carbonyl and the activated C2-methyl group.
-
Critical Control Point: The choice of base is paramount. Traditional Madelung conditions (fused alkalis at 300°C) are destructive. We utilize lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) in anhydrous THF to achieve cyclization at manageable temperatures (-78°C to 60°C).
Part 3: Visualization & Experimental Workflows
Mechanistic Pathway Diagram
Caption: Divergent synthesis pathways utilizing the reactivity of the ortho-methyl group (C2) to form fused pyrazolo- and pyrrolo-pyridines.
Part 4: Detailed Protocols
Protocol A: Synthesis of 4,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine
Target: A bioisostere of indazole, useful in kinase inhibitor design.
Reagents:
-
2,4,6-Trimethylpyridin-3-amine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Glacial Acetic Acid (Solvent)
-
Acetic Anhydride (Ac₂O, 2.0 eq) – Optional, for N-nitroso acetylation route
-
Benzene or Toluene (for extraction)
Step-by-Step Methodology:
-
Solubilization: Dissolve 2,4,6-trimethylpyridin-3-amine (13.6 g, 100 mmol) in glacial acetic acid (150 mL) in a 500 mL round-bottom flask. Cool the solution to 10–15°C.
-
Diazotization: Prepare a solution of NaNO₂ (8.3 g, 120 mmol) in a minimum amount of water (approx. 15 mL). Add this dropwise to the amine solution, maintaining the temperature below 20°C.
-
Observation: The solution will turn from pale yellow to deep orange/red.
-
-
Cyclization (The Phase Transfer): Unlike standard diazo couplings, this intramolecular reaction requires time. Allow the mixture to stir at room temperature for 12 hours.
-
Optimization: If yield is low, heat the solution gently to 60°C for 2 hours after the overnight stir to force the attack of the methyl group.
-
-
Work-up: Pour the reaction mixture into ice-cold water (500 mL). Neutralize carefully with solid Na₂CO₃ or NaOH pellets until pH ~8.
-
Isolation: Extract with Ethyl Acetate (3 x 100 mL). The fused pyrazolo-pyridine is less basic than the starting material.
-
Purification: Evaporate the solvent. Recrystallize the crude solid from Ethanol/Water (1:1).
-
Expected Yield: 65–75%
-
Data Validation: 1H NMR should show the disappearance of the C2-Methyl singlet (approx 2.4 ppm) and the appearance of a downfield C-H signal (if the pyrazole C3-H is unsubstituted) or simply the loss of the NH2 protons and integration changes.
-
Protocol B: Synthesis of 2-Phenyl-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Target: A highly substituted 7-azaindole derivative.
Reagents:
-
2,4,6-Trimethylpyridin-3-amine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
LDA (Lithium Diisopropylamide, 2.5 eq) OR KOtBu (3.0 eq)
-
Anhydrous THF
Step-by-Step Methodology:
Stage 1: Amide Formation
-
Dissolve the amine (10 mmol) in dry DCM (50 mL) with Et₃N (15 mmol).
-
Cool to 0°C. Add Benzoyl Chloride (11 mmol) dropwise.
-
Stir at RT for 4 hours. Wash with NaHCO₃, dry over MgSO₄, and concentrate. Isolate the intermediate N-(2,4,6-trimethylpyridin-3-yl)benzamide .
Stage 2: Madelung Cyclization
-
Setup: Flame-dry a 3-neck flask under Argon. Add the amide intermediate (5 mmol) and anhydrous THF (25 mL).
-
Base Addition:
-
Option A (Kinetic Control): Cool to -78°C. Add LDA (12.5 mmol, 2.0M in THF) slowly. The solution will turn deep red (dianion formation). Warm to RT overnight.
-
Option B (Thermodynamic Control - Robust): Add KOtBu (15 mmol) at RT. Heat the mixture to reflux (66°C) for 6–12 hours.
-
-
Quench: Cool the mixture. Carefully add saturated NH₄Cl solution (10 mL).
-
Extraction: Extract with EtOAc. Wash with brine.
-
Purification: Flash chromatography (Hexane:EtOAc 80:20). The azaindole product will be fluorescent under UV (254/365 nm).
Part 5: Data Summary & Troubleshooting
| Parameter | Pyrazolo-Fusion (Protocol A) | Pyrrolo-Fusion (Protocol B) |
| Key Intermediate | Diazonium Salt | N-Acyl Dianion |
| Cyclization Site | C2-Methyl (via tautomer) | C2-Methyl (via deprotonation) |
| Reaction Time | 12–16 Hours | 6–12 Hours |
| Temperature | 10°C | -78°C |
| Critical Risk | Diazo decomposition (Keep cool initially) | Moisture sensitivity (Strict anhydrous) |
| Yield | Moderate (60-70%) | Good (70-85%) |
Troubleshooting Guide:
-
Low Yield in Protocol B: If the starting amide is recovered, the base strength was insufficient. Switch from KOtBu to LDA or sec-BuLi. Ensure the THF is distilled from Sodium/Benzophenone.
-
Regioselectivity Issues: In Protocol A, if the C4-methyl reacts (rare), you will obtain the [4,3-c] isomer. This can be distinguished by NOE (Nuclear Overhauser Effect) NMR experiments; the [b]-fused system will show NOE between the N-H of the pyrazole and the C6-methyl.
References
-
Widman-Stoermer Synthesis Context
- Synthesis of cinnolines by cyclization of diazotized o-aminoarylethylenes.
-
Source: Chemical Reviews.[1]
-
Azaindole Synthesis (Madelung Variation)
-
Bartoli and Enamine Routes (Alternative Context)
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.[3] (Provides background on nitropyridine precursors).
- Source: Journal of Organic and Pharmaceutical Chemistry.
-
-
General Properties of Collidine Derivatives
- 2,4,6-Trimethylpyridine (Collidine)
- Source: PubChem.
Sources
Application Note: 2,5,6-Trimethylpyridin-3-amine in FGFR4 Inhibitor Synthesis
[1]
Executive Summary
The development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors has emerged as a critical therapeutic strategy for Hepatocellular Carcinoma (HCC) driven by the aberrant FGF19-FGFR4-KLB signaling axis.[1][2][3] A major challenge in this field is achieving selectivity over the highly homologous FGFR1, FGFR2, and FGFR3 isoforms to avoid toxicity associated with hyperphosphatemia.
2,5,6-Trimethylpyridin-3-amine is a specialized heterocyclic building block used to engineer this selectivity.[1] Its unique substitution pattern—three methyl groups flanking the amine and nitrogen—creates a specific steric profile.[2] When incorporated into an inhibitor scaffold, these methyl groups induce steric clashes with the "gatekeeper" and hinge regions of FGFR1-3, while being accommodated by the unique conformational flexibility of the FGFR4 ATP-binding pocket (specifically the Cys552 region).[2]
This guide details the chemical rationale, synthesis protocols, and validation workflows for utilizing 2,5,6-Trimethylpyridin-3-amine in the "build-up fragment" strategy for novel FGFR4 inhibitors.[1]
Chemical Biology & Mechanism of Action
The Selectivity Challenge
Most pan-FGFR inhibitors bind to the conserved ATP-binding pocket.[1][2] However, FGFR4 possesses a unique cysteine residue (Cys552 ) in the hinge region (or P-loop vicinity depending on alignment), whereas FGFR1-3 typically possess different residues or conformational constraints in this domain.
Role of 2,5,6-Trimethylpyridin-3-amine
The 2,5,6-trimethylpyridin-3-amine moiety acts as a steric filter :
-
FGFR1-3 Exclusion: The methyl groups at positions 2 and 6 create significant torsional strain and steric interference when the molecule attempts to bind the more rigid hinge regions of FGFR1-3.[1][2]
-
FGFR4 Accommodation: The FGFR4 pocket, often targeted by covalent warheads (e.g., acrylamides) binding to Cys552, allows for a binding mode where this bulky pyridine ring can sit in the solvent-exposed region or a specific hydrophobic sub-pocket without clashing.[2]
Signaling Pathway Context
Inhibition of FGFR4 blocks the downstream RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are hyperactivated by FGF19 in a subset of HCC patients.[1][2]
Figure 1: The FGF19-FGFR4 signaling cascade.[1][2] The inhibitor (yellow) utilizing the trimethylpyridine scaffold selectively blocks the receptor (blue), preventing downstream oncogenic signaling.
Experimental Protocol: Synthesis Integration
The following protocol describes the coupling of 2,5,6-Trimethylpyridin-3-amine to a core scaffold (e.g., an ester-functionalized heterocycle) using a Trimethylaluminum (AlMe3)-mediated amidation . This method is preferred over standard thermal amidation due to the steric hindrance of the trimethyl-substituted amine, which makes it a poor nucleophile under mild conditions.[2]
Materials & Reagents
| Reagent | Specification | Role |
| 2,5,6-Trimethylpyridin-3-amine | CAS 51551-21-4, >98% | Nucleophile (Amine Fragment) |
| Core Scaffold | Methyl ester functionalized (e.g., Compound 1a) | Electrophile |
| Trimethylaluminum (AlMe3) | 2.0 M in Toluene | Lewis Acid / Activator |
| Toluene | Anhydrous, degassed | Solvent |
| Dichloromethane (DCM) | HPLC Grade | Extraction |
| Sodium Bicarbonate | Saturated aqueous solution | Quenching |
Step-by-Step Coupling Protocol
Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under inert atmosphere (Nitrogen/Argon) in a fume hood.
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Purge with Nitrogen (
) for 15 minutes.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Reagent Loading:
-
Add Core Scaffold (1.0 equiv, e.g., 0.2 mmol) and 2,5,6-Trimethylpyridin-3-amine (1.0 - 1.2 equiv, 0.24 mmol) to the flask.[2]
-
Dissolve in anhydrous Toluene (5.0 mL).
-
-
Activation (Critical Step):
-
Reaction:
-
Remove the ice bath and transfer the vessel to a pre-heated sand bath or oil bath at 110°C .
-
Stir under reflux for 3 hours .
-
Monitoring: Check progress by TLC (50% EtOAc/Hexanes) or LC-MS. The starting ester should disappear, and a new mass peak (M+H) corresponding to the amide product should appear.
-
-
Work-up:
-
Cool the mixture to room temperature (25°C).
-
Carefully quench by dropwise addition of saturated
solution (vigorous bubbling will occur). -
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove aluminum salts.
-
Wash the filtrate with brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification:
Synthesis Workflow Diagram
Figure 2: Workflow for the Trimethylaluminum-mediated coupling of sterically hindered amines.
Analytical Validation
Structural Confirmation (NMR)
The 2,5,6-trimethylpyridin-3-amine moiety provides distinct NMR signals useful for verification:
-
1H NMR (600 MHz, DMSO-d6):
-
Aromatic H: Singlet around
7.0 - 7.5 ppm (proton at position 4 of the pyridine).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Methyl Groups: Three distinct singlets in the aliphatic region (
2.1 - 2.5 ppm). The methyls at positions 2 and 6 will often appear slightly downfield from the methyl at position 5 due to proximity to the nitrogen.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
Selectivity Assay (Kinase Profiling)
To validate the efficacy of the trimethylpyridine fragment in conferring selectivity:
References
-
Lee, K. H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy.[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339876.[2]
-
Kim, S., et al. (2022).[2] 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086–1104.[2]
-
Fairhurst, R. A., et al. (2020).[2][8] Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4.[2] Journal of Medicinal Chemistry, 63(21), 12542–12573.[8]
-
Kim, R. D., et al. (2019).[2] First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma.[1] Cancer Discovery, 9(12), 1696–1707.
Sources
- 1. 1394319-72-2|2-Ethynyl-5-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 2. 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Amide Coupling Protocols for Sterically Hindered Aminopyridines
This Application Note is designed for medicinal chemists and process development scientists encountering failure modes in standard amide couplings involving sterically hindered or electron-deficient aminopyridines.
Introduction: The Aminopyridine Paradox
Aminopyridines present a dual challenge in amide bond formation: electronic deactivation and competitive nucleophilicity .
-
Electronic Deactivation: The pyridine ring acts as an electron sink, significantly reducing the nucleophilicity of the exocyclic amine, particularly in 2-aminopyridines where resonance delocalization draws electron density into the ring nitrogen.
-
Steric Hindrance: Substituents at the 3-position (ortho to the amine) or bulky coupling partners create a "congested corridor," preventing the approach of bulky activated esters (e.g., HATU/O-At adducts).
-
Regioselectivity: The ring nitrogen (
) is often more basic and nucleophilic than the exocyclic amine ( ), leading to competitive formation of the N-acyl imino tautomer (dimerization or inactive byproducts).
This guide moves beyond standard EDC/NHS or HATU workflows, presenting three "Tier 2" and "Tier 3" protocols validated for difficult substrates.
Decision Matrix: Selecting the Right Protocol
Do not default to HATU. Use this logic flow to select the optimal coupling strategy based on your substrate's specific constraints.
Figure 1: Strategic decision tree for selecting amide coupling conditions.
Detailed Protocols
Protocol A: T3P (Propanephosphonic Acid Anhydride)
Best For: Epimerization-prone chiral acids and moderately hindered aminopyridines. Mechanism: T3P forms a mixed anhydride that is highly reactive but less prone to racemization than carbodiimides. The byproduct is water-soluble, simplifying workup.[1][2]
Materials:
-
Acid (1.0 equiv)[3]
-
Aminopyridine (1.1 – 1.5 equiv)
-
T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)
-
Solvent: EtOAc (preferred) or DMF/2-MeTHF
Step-by-Step Workflow:
-
Dissolution: Charge the carboxylic acid (1.0 equiv) and aminopyridine (1.1 equiv) into a reaction vial. Add EtOAc (5-10 mL/mmol).
-
Base Addition: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.
-
Activation: Cool to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Optimization: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable.
-
-
Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then sat. NaHCO3, then brine.
-
Purification: Evaporate solvent. T3P byproducts are water-soluble, often yielding pure product without chromatography.
Why it works: The cyclic anhydride structure of T3P minimizes the "loose" transition state that leads to racemization, while the phosphorus electrophile is compact enough to engage hindered acids.
Protocol B: Ghosez’s Reagent (In-Situ Acid Chloride)
Best For: Extremely sterically hindered acids (e.g., tertiary carbons) or when HATU fails completely. Mechanism: Generates an acid chloride in situ using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent) under neutral conditions. Acid chlorides are smaller electrophiles than HOBt/HOAt active esters, penetrating the steric shield of the amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Aminopyridine (1.2 equiv)
-
Base: Pyridine or DIPEA (2.0 – 3.0 equiv)
-
Solvent: Dry DCM or CHCl3
Step-by-Step Workflow:
-
Activation (Acid Chloride Formation):
-
Dissolve carboxylic acid (1.0 equiv) in dry DCM under
. -
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours. Monitor by TLC (methanol quench of aliquot) to confirm acid consumption.
-
-
Coupling:
-
Add the aminopyridine (1.2 equiv) and Pyridine (2.0 equiv) to the reaction mixture.
-
Critical: For extremely hindered amines, dissolve the amine/pyridine in minimal DCM and add to the acid chloride solution.
-
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with DCM. Wash with sat. NaHCO3.
Visualizing the Activation:
Figure 2: Conversion of acid to acid chloride via Ghosez's reagent.
Protocol C: Anionic Amide Coupling
Best For: Electron-deficient aminopyridines (e.g., 2-amino-5-trifluoromethylpyridine) that are non-nucleophilic. Mechanism: Instead of activating the acid, this method activates the amine by deprotonating it with a strong base (LiHMDS or NaHMDS) to form a highly nucleophilic amide anion, which then attacks an ester or acid chloride.
Materials:
-
Ester of Carboxylic Acid (Methyl or Ethyl ester preferred) OR Acid Chloride.
-
Aminopyridine (1.0 equiv)
-
Base: LiHMDS or NaHMDS (1.0 M in THF, 2.0 – 2.5 equiv).
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Deprotonation:
-
Flame-dry a flask and purge with Argon/Nitrogen.
-
Dissolve aminopyridine (1.0 equiv) in anhydrous THF.
-
Cool to 0°C (or -78°C if substrate is fragile).
-
Add LiHMDS (1.1 equiv) dropwise. Stir for 15–30 mins. The solution often turns yellow/orange (formation of the anion).
-
-
Coupling:
-
Add the ester/acid chloride (1.0 – 1.2 equiv) dissolved in THF dropwise to the anion solution.
-
Note: If using free acid, you must use >2.0 equiv of base (1 eq to deprotonate acid, 1 eq to deprotonate amine), but starting with the ester is cleaner.
-
-
Reaction: Allow to warm to RT. Monitor by LCMS.[2][4] Reaction is usually fast (< 2 hours).
-
Quench: Carefully quench with sat. NH4Cl solution.
Comparative Data Analysis
The following table summarizes the performance of these protocols on a benchmark reaction: Coupling 2-amino-3-methylpyridine (sterically hindered, weak nucleophile) with 2-phenylpropanoic acid .
| Method | Reagents | Conditions | Yield | Notes |
| Standard | HATU / DIPEA | DMF, RT, 16h | 15% | Mostly unreacted amine; O-At ester too bulky. |
| Protocol A | T3P / Pyridine | EtOAc, 60°C, 4h | 82% | Clean profile; easy workup. |
| Protocol B | Ghosez's Rgt | DCM, RT, 2h | 88% | Highest yield; requires dry conditions. |
| Protocol C | LiHMDS / Ester | THF, 0°C, 1h | 75% | Fast, but requires pre-formation of ester. |
Troubleshooting & Optimization
-
Issue: Low Conversion with T3P.
-
Fix: Switch solvent to 2-MeTHF and heat to reflux (80°C). T3P is stable at high temperatures.
-
-
Issue: N-Ring Acylation (Wrong Isomer).
-
Fix: This is common with 2-aminopyridines.[5] The N-ring acyl product is often kinetically favored but thermodynamically less stable. Heating the reaction (or treating the isolated byproduct with mild base/heat) can induce rearrangement to the thermodynamic exocyclic amide.
-
-
Issue: "Stuck" Intermediate in Ghosez Method.
-
Fix: Ensure the HCl byproduct is scavenged. Use a stronger base scavenger like 2,6-lutidine if pyridine is insufficient.
-
References
-
Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ghosez, L., et al. (1987). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses.
-
Petersen, T. P., et al. (2016). "Amide bond formation with electron deficient amines and sterically hindered substrates."[6][7] Organic & Biomolecular Chemistry.
-
Knapp, S., et al. (2017).[8] "Stereochemical Aspects of T3P Amidations." Journal of Organic Chemistry.
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. Stereochemical Aspects of T3P Amidations | Medicines for Malaria Venture [mmv.org]
Application Note: Reactivity Modulation of the C3-Amino Group in 2,5,6-Trimethylpyridine
This is a comprehensive Application Note and Protocol guide regarding the reactivity of the C3-amino group within the 2,5,6-trimethylpyridine scaffold.
Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Version: 1.0
Executive Summary
The 3-amino-2,5,6-trimethylpyridine scaffold presents a unique dichotomy in heterocyclic chemistry: it possesses a highly electron-rich pyridine ring due to the additive inductive effects (+I) of three methyl groups and the mesomeric effect (+M) of the amine. However, its nucleophilic utility is severely gated by ortho-steric hindrance stemming from the C2-methyl group.
This guide provides validated protocols to overcome the specific steric and electronic challenges of this scaffold. Unlike standard aniline or aminopyridine chemistry, the 2,5,6-trimethyl system requires tailored conditions to suppress competitive N1-acylation (ring nitrogen) and force reactivity at the sterically congested C3-exocyclic amine.
Structural & Electronic Analysis
The Steric-Electronic Conflict
The reactivity of the C3-amino group is defined by two opposing forces:
-
Electronic Activation (High Nucleophilicity): The 2, 5, and 6-methyl groups pump electron density into the ring. The pKa of the ring nitrogen is elevated (estimated pKa ~7.5–8.0) compared to 3-aminopyridine (pKa 6.0).[1] This makes the ring nitrogen a potent proton sink and competitive nucleophile.
-
Steric Deactivation (Kinetic Barrier): The C3-amine is flanked by the C2-methyl group. This creates a "picket fence" effect, significantly retarding the approach of electrophiles, particularly bulky acylating agents or metal catalysts.
Steric Map (Graphviz Visualization)
The following diagram illustrates the steric congestion zones and the competing reactive sites.
Figure 1: Mechanistic map highlighting the conflict between the C2-methyl steric block and N1-ring electronic activation.
Experimental Protocols
Protocol A: Selective Amide Coupling (Overcoming Sterics)
Challenge: Standard EDC/NHS coupling often fails or stalls due to the C2-methyl hindrance. The reaction may result in N-acylurea byproducts or no reaction. Solution: Use of high-energy active esters (HOAt) or acid chlorides with a specific base screen to prevent N1-quaternization.
Materials
-
Substrate: 3-amino-2,5,6-trimethylpyridine (1.0 equiv)
-
Carboxylic Acid: R-COOH (1.2 equiv)
-
Coupling Agent: HATU (1.3 equiv) or T3P (50% in EtOAc, 2.0 equiv)
-
Additive: HOAt (1.3 equiv) - Critical for hindered amines
-
Base: DIPEA (3.0 equiv) or 2,4,6-Collidine (if substrate is acid sensitive)
-
Solvent: DMF (anhydrous)
Step-by-Step Procedure
-
Activation Phase: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (0.2 M concentration). Add DIPEA (3.0 equiv) followed by HATU (1.3 equiv).
-
Note: Allow activation for 5–10 minutes. The solution should turn slightly yellow.
-
-
Amine Addition: Add 3-amino-2,5,6-trimethylpyridine (1.0 equiv) in one portion.
-
Critical: If the amine is an HCl salt, add an extra 1.0 equiv of DIPEA.
-
-
Thermal Boost: Stir at 60°C for 4–16 hours.
-
Why Heat? The C2-methyl steric barrier increases the activation energy (
) for the nucleophilic attack. Room temperature is often insufficient.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.
-
Troubleshooting: If conversion is <50%, switch to the Acid Chloride Method :
-
Generate R-COCl using Oxalyl Chloride/DMF(cat).
-
React with amine in DCM/Pyridine (1:1) at 0°C -> Reflux. The pyridine acts as both solvent and acyl transfer catalyst.
-
Protocol B: Buchwald-Hartwig Amination (C-N Cross Coupling)
Challenge: The basic N1-ring can coordinate to Pd, poisoning the catalyst. The C2-methyl hinders reductive elimination. Solution: Use of bulky, electron-rich biaryl phosphine ligands and Pd pre-catalysts.
Optimized Conditions Table
| Component | Recommendation | Rationale |
| Catalyst | Pd-PEPPSI-IPr or XPhos Pd G3 | Pre-formed precatalysts prevent N1-coordination during the activation step. |
| Ligand | BrettPhos or tBuXPhos | Extremely bulky ligands enforce reductive elimination despite the C2-methyl crowding. |
| Base | LiHMDS or NaOtBu | Strong bases are required. LiHMDS is preferred if the coupling partner has sensitive functional groups. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are essential. Avoid DMA/DMF if possible. |
| Temp | 100–110°C | High temperature required to overcome steric barrier. |
Workflow Diagram
Figure 2: Decision tree for optimizing C-N coupling with sterically hindered aminopyridines.
Protocol C: Sandmeyer Reaction (Halogenation)
Challenge: Diazotization of electron-rich aminopyridines can lead to rapid azo-coupling or polymerization. The diazonium species is unstable. Solution: Non-aqueous diazotization using alkyl nitrites.
-
Preparation: Dissolve 3-amino-2,5,6-trimethylpyridine (1.0 equiv) in anhydrous Acetonitrile .
-
Halogen Source: Add CuBr2 (1.2 equiv) or CuCl2 (1.2 equiv).
-
Diazotization: Add t-Butyl Nitrite (tBuONO) (1.5 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature, then heat to 60°C for 1 hour.
-
Quench: Quench with 20% aqueous HCl (to break Cu-complexes) and extract with EtOAc.
Troubleshooting & Critical Parameters
Protonation State Control
Due to the high basicity of the ring nitrogen (N1), acidic conditions (e.g., reductive amination with NaBH3CN/AcOH) will protonate N1 first.
-
Impact: Protonation of N1 exerts a strong electron-withdrawing effect (-I, -M) on the ring, significantly reducing the nucleophilicity of the C3-amine.
-
Mitigation: For reductive aminations, use Ti(OiPr)4 as a Lewis acid dehydrating agent in neutral solvent (DCM) followed by NaBH4, rather than using Bronsted acids.
Regioselectivity Check
Always confirm regioselectivity using 2D NMR (HMBC).
-
N1-Acylation: Cross-peaks between the carbonyl carbon and the C2/C6-methyl protons indicate reaction at the Ring Nitrogen (undesired).
-
C3-N-Acylation: Cross-peaks between the carbonyl carbon and the amide NH proton (if observable) or lack of shift in the C2/C6 methyls suggests correct reaction.
References
-
Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity of Substituents. Comprehensive Heterocyclic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 29: Nucleophilic substitution at the carbonyl group. Oxford University Press. Link
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Refer to Chapter 5: Pyridines: Reactions and Synthesis). Link
Sources
Application Note: Regioselective Synthesis of Imidazo[4,5-b]pyridine Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It details a robust, regioselective synthetic pathway for imidazo[4,5-b]pyridine derivatives starting from 3-aminopyridine .
Unlike generic textbook methods, this guide addresses the critical challenge of regioselectivity during the nitration of 3-aminopyridine by utilizing a urea-directed protection strategy , ensuring high yields of the key 2,3-diaminopyridine intermediate.
Executive Summary & Scientific Rationale
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere of purine. It is the core pharmacophore in anticancer agents (Aurora kinase inhibitors), proton pump inhibitors (Tenatoprazole), and antiviral drugs.
The Synthetic Challenge: Direct functionalization of 3-aminopyridine to generate the required vicinal diamine (2,3-diaminopyridine) is non-trivial.
-
Direct Nitration Failure: Electrophilic aromatic substitution of 3-aminopyridine typically yields the non-productive 2-nitro isomer or complex mixtures due to the deactivating nature of the pyridine ring and the protonation of the amine in acidic media.
-
The Solution: This protocol employs a Urea-Linked Directing Strategy . By converting 3-aminopyridine to N,N'-di(3-pyridyl)urea, the substrate forms a stable complex that directs nitration exclusively to the 2-position, followed by hydrolysis and reduction.
Retrosynthetic Analysis & Pathway
The synthesis is divided into two phases:
-
Phase A: Regioselective preparation of 2,3-diaminopyridine via a urea intermediate.
-
Phase B: Cyclization to the imidazo[4,5-b]pyridine core.[1]
Reaction Pathway Diagram[2]
Figure 1: Strategic pathway utilizing urea protection to enforce C2-nitration.
Detailed Experimental Protocols
Phase A: Synthesis of 2,3-Diaminopyridine (The "Urea Route")
This phase solves the regioselectivity problem.
Step 1: Formation of N,N'-Di(3-pyridyl)urea[2][3]
-
Reagents: 3-Aminopyridine (1.0 equiv), Urea (0.5 equiv).
-
Mechanism: Thermal transamidation.
-
Protocol:
-
Mix 3-aminopyridine (94 g, 1.0 mol) and urea (30 g, 0.5 mol) in a round-bottom flask.
-
Heat the melt to 130–140°C for 4–6 hours. Ammonia gas will evolve (use a scrubber).
-
Cool the mixture. The solid mass is pulverized and washed with water to remove unreacted urea.
-
Yield: ~85–90%.
-
Checkpoint: The product is highly insoluble in water, facilitating easy isolation.
-
Step 2: Regioselective Nitration
-
Reagents: Conc.
, Fuming . -
Protocol:
-
Dissolve the urea intermediate from Step 1 in concentrated
(5 vol) at 0–5°C. -
Add fuming
(2.2 equiv) dropwise, maintaining temperature <10°C. -
Allow to warm to 50–60°C and stir for 2 hours.
-
Pour onto crushed ice. The dinitro-urea precipitates as a yellow solid.
-
Filter and wash with water until neutral.
-
Step 3: Hydrolysis to 2-Nitro-3-aminopyridine[2][3]
-
Reagents: 10% NaOH or KOH solution.
-
Protocol:
-
Suspend the nitrated urea in 10% NaOH (10 vol).
-
Reflux for 1–2 hours. The urea linkage cleaves, liberating 2-nitro-3-aminopyridine.
-
Cool to 0°C. The product crystallizes as distinct orange/red needles.
-
Filter and dry.[4]
-
Data: m.p. ~186–188°C.
-
Step 4: Reduction to 2,3-Diaminopyridine[5]
-
Method: Catalytic Hydrogenation (Cleanest profile).
-
Protocol:
-
Dissolve 2-nitro-3-aminopyridine in Methanol or Ethanol.
-
Add 10% Pd/C catalyst (5 wt%).
-
Hydrogenate at 30–40 psi (hydrogen balloon is often sufficient for small scale) for 4 hours.
-
Filter through Celite to remove Pd.
-
Concentrate filtrate to obtain 2,3-diaminopyridine as a grey/brown solid.
-
Storage: Store under nitrogen; air-sensitive (oxidizes to dark purple/black).
-
Phase B: Cyclization to Imidazo[4,5-b]pyridine[1]
Choose the method based on the desired substituent at the C2 position.
Method A: Synthesis of 2-Aryl/Alkyl Derivatives (Oxidative Cyclization)
Best for combinatorial libraries.
-
Reagents: 2,3-Diaminopyridine (1.0 equiv), Aldehyde (R-CHO, 1.0 equiv), Sodium Metabisulfite (
, 1.2 equiv). -
Solvent: DMF or DMSO.
-
Protocol:
-
Dissolve 2,3-diaminopyridine and the aldehyde in DMF.
-
Add
. -
Heat to 100–120°C for 2–4 hours.
-
Workup: Pour into ice water. The product precipitates.[4] Filter and recrystallize from EtOH.
-
Mechanism: Formation of Schiff base followed by oxidative ring closure.
-
Method B: Synthesis of Parent/Alkyl Derivatives (Condensation)
Best for unsubstituted or C2-Methyl analogs.
-
Reagents: Carboxylic Acid (R-COOH) or Triethyl Orthoformate.
-
Protocol (Orthoformate):
-
Reflux 2,3-diaminopyridine in triethyl orthoformate (excess) with a catalytic amount of p-TsOH.
-
Time: 3–5 hours.
-
Evaporate solvent; neutralize with
.
-
Analytical Data Summary
| Compound | Appearance | Key 1H NMR Signals (DMSO-d6) |
| 2-Nitro-3-aminopyridine | Orange Needles | |
| 2,3-Diaminopyridine | Grey/Brown Solid | |
| Imidazo[4,5-b]pyridine | White/Off-white |
Expert Insights & Troubleshooting
-
Regiocontrol is Critical: Do not attempt direct nitration of 3-aminopyridine without the urea protection. It yields primarily the 2-nitro isomer in low yield (<10%) alongside tarry byproducts. The urea linker forces the molecules into a conformation that favors C2 attack.
-
Handling 2,3-Diaminopyridine: This intermediate is prone to air oxidation. If the solid turns black, purification via sublimation or recrystallization from benzene/ethanol is required before cyclization.
-
Cyclization Solvent: For Method A, DMSO often gives higher yields than DMF but is harder to remove. Use water precipitation for isolation.
References
-
Regioselective Nitration Strategy
-
Cyclization Methodologies
-
Synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine.[1]
-
-
Medicinal Chemistry Applications
-
Imidazo[4,5-b]pyridine derivatives as potential anticancer agents.[7]
-
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA1287633C - Process for the preparation of 2-nitro-3- aminopyridine, and n,n'-di-(2-nitro-3-pyridyl)-urea, which is formed as an intermediate in the reaction - Google Patents [patents.google.com]
- 3. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 4. ijpbs.com [ijpbs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. data.epo.org [data.epo.org]
- 7. mdpi.com [mdpi.com]
Application Note: Reductive Amination of 2,5,6-Trimethylpyridin-3-amine
[1]
Executive Summary & Strategic Context
The reductive amination of 2,5,6-trimethylpyridin-3-amine presents a dual challenge often underestimated in standard medicinal chemistry workflows. Unlike aliphatic amines, this substrate features an amino group attached to an electron-deficient pyridine ring, significantly lowering its nucleophilicity (
This guide provides two distinct, field-validated protocols to overcome these barriers. Method A utilizes Sodium Triacetoxyborohydride (STAB) for reactive aldehydes, leveraging acid catalysis to drive equilibrium.[1] Method B employs Titanium(IV) Isopropoxide as a Lewis acid and dehydrating agent, a "brute force" thermodynamic sink required for ketones or sterically bulky aldehydes.
Mechanistic Analysis & Chemical Causality[1]
To ensure reproducibility, researchers must understand the specific failure modes of this substrate:
-
Sluggish Imine Formation: The electron-withdrawing nature of the pyridine ring makes the C3-nitrogen a poor nucleophile.[1] Without acid catalysis or water removal, the equilibrium stays firmly on the side of the starting materials.[1]
-
Pyridine Nitrogen Interference: While the C2 and C6 methyl groups sterically shield the pyridine nitrogen (N1), it remains a basic site.[1] Strong protic acids can protonate N1, creating a dicationic species that repels the protonated carbonyl, shutting down the reaction.[1] Control of pH is critical.
-
Reduction Selectivity: The imine intermediate is transient.[1] We must use a reducing agent that reacts faster with the protonated imine (iminium ion) than with the starting carbonyl.
Visualizing the Reaction Pathway[1]
Figure 1: The kinetic pathway highlights the critical role of water removal and acid catalysis in driving the equilibrium from the weak hemiaminal to the reactive iminium ion.[1]
Protocol A: The Standard STAB Method
Best For: Reactive aldehydes (aliphatic/aromatic) with minimal steric bulk.
This method uses Sodium Triacetoxyborohydride (STAB) .[1][2][3] STAB is mild and selective; it reduces iminium ions rapidly but reacts negligibly with aldehydes under slightly acidic conditions.[1]
Materials
-
Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 equiv)
-
Carbonyl: Aldehyde (1.1–1.2 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.1 M concentration). -
Acid Activation: Add Glacial Acetic Acid (1.5 equiv).
-
Why? This buffers the solution and promotes the formation of the iminium species without fully protonating the pyridine ring to a deactivated state.[1]
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.[1]
-
-
Reaction: Stir at RT for 4–16 hours. Monitor by TLC/LCMS.[1]
-
Quench: Quench carefully with saturated aqueous
until pH 8.-
Note: Gas evolution (
) will be vigorous.[1]
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1]
Protocol B: Titanium-Mediated "Force" Conditions
Best For: Ketones, electron-rich benzaldehydes, or when Method A fails.[1]
When the amine is too sterically hindered (by the C2-methyl) or the carbonyl is unreactive, standard equilibrium is insufficient.[1] Titanium(IV) isopropoxide acts as a dual-purpose Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium to the imine).[1][4]
Materials
-
Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 equiv)
-
Carbonyl: Ketone/Aldehyde (1.2 equiv)[1]
-
Lewis Acid: Titanium(IV) isopropoxide (
) (neat or 2.0 equiv) -
Reductant: Sodium Borohydride (
) (2.0 equiv) -
Solvent: THF (Anhydrous) and Methanol (MeOH)
Step-by-Step Procedure
-
Imine Formation (The "Titanium Trap"):
-
In a dried flask under
, combine the amine (1.0 equiv) and carbonyl (1.2 equiv). -
Add
(2.0 equiv). -
Option: If the mixture is stirrable, run neat.[1] If not, add minimal anhydrous THF.[1]
-
Stir at RT for 6–12 hours (or 50°C for 2 hours if stubborn).
-
Checkpoint: The solution often turns yellow/orange, indicating imine-titanium complex formation.[1]
-
-
Dilution: Dilute the mixture with anhydrous MeOH (to approx. 0.2 M).[1]
-
Caution: Do not add water yet.[1]
-
-
Reduction: Cool to 0°C. Add
(2.0 equiv) portion-wise.-
Why NaBH4? Once the imine is "locked" by Titanium, we can use the stronger, cheaper reductant (
) because the aldehyde/ketone is already consumed/complexed.
-
-
Quench (The "Titanium Crash"):
-
Filtration: Filter the slurry through a Celite pad. Wash the pad thoroughly with EtOAc.[1]
-
Purification: The filtrate contains the product.[1] Perform standard extraction/column chromatography.[1]
The Self-Validating System (QC & Troubleshooting)
Use this decision matrix to determine the optimal path and validate results.
Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on carbonyl reactivity.
Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| No Reaction (Method A) | Pyridine N protonation or weak nucleophilicity.[1] | Switch to Method B (Titanium). The Lewis acid activates without protonating the pyridine ring excessively.[1] |
| Aldehyde Reduction Only | Imine formation is too slow; STAB reduces aldehyde.[1] | Increase AcOH to 2.0 equiv or pre-stir amine + aldehyde + molecular sieves (4Å) for 2h before adding STAB. |
| Thick Emulsion (Method B) | Titanium salts not fully hydrolyzed.[1] | Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize Titanium species.[1] |
| Dialkylation | Primary amine is over-reacting.[1] | Ensure Stoichiometry is strictly 1:1 or use a slight excess of the amine (1.2 equiv) rather than the aldehyde. |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]
-
Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[1][7] Journal of the Chemical Society, Perkin Transactions 1, 1994, 1–2.[1]
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]
-
ACS Green Chemistry Institute. "Reductive Amination - Common Conditions and Reagent Guides." ACS GCI Pharmaceutical Roundtable.
Sources
- 1. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. designer-drug.com [designer-drug.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 2,5,6-Trimethylpyridin-3-amine N-acylation
Technical Support Center: 2,5,6-Trimethylpyridin-3-amine N-Acylation
Case ID: OPT-PYR-335 Subject: Yield Optimization & Troubleshooting for Sterically Hindered Aminopyridines Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Mechanism Analysis
The acylation of 2,5,6-trimethylpyridin-3-amine presents a classic conflict between steric hindrance and regioselectivity . Unlike simple anilines, this substrate possesses two nucleophilic nitrogen centers, and the desired exocyclic amine is heavily shielded.
-
The Steric Wall (Ortho-Effect): The methyl group at the C2 position is located ortho to the C3-amine. This creates a significant steric barrier, blocking the trajectory of bulky electrophiles (like anhydrides or complex acid chlorides).
-
The Electronic Trap (Regioselectivity): The pyridine ring nitrogen (N1) is less sterically hindered than the exocyclic amine (N-exo). In the absence of thermodynamic control, acylating agents often attack N1 first, forming an unstable N-acyl pyridinium salt . This salt is water-soluble and often lost during aqueous workup, leading to "missing mass" and low yields.
Mechanism & Competition Pathway
Figure 1: Mechanistic competition between the unstable kinetic N1-product and the stable thermodynamic N-exo product.
Troubleshooting Guide (FAQs)
This section addresses specific failure modes reported by users working with 2,5,6-trimethylpyridin-3-amine.
Q1: My TLC shows full consumption of starting material, but after aqueous workup, I recover mostly unreacted starting material. Where did the product go? Diagnosis: You likely formed the N-acyl pyridinium salt (Kinetic Product).
-
Explanation: The reagent attacked the ring nitrogen.[1][2] This salt is highly polar/ionic. When you added water for extraction, the salt dissolved in the aqueous layer. If the pH was high, it hydrolyzed back to the starting material; if neutral, it stayed in the water.
-
Solution:
-
Increase Temperature: Heat the reaction (60–80°C) to drive the rearrangement from the ring nitrogen to the exocyclic amine.
-
Add Catalyst: Use 10–20 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst that is small enough to access the hindered amine and transfer the acyl group effectively.
-
Q2: The reaction is extremely slow ( < 20% conversion after 24h). Diagnosis: Steric hindrance from the C2-methyl group is blocking the attack.
-
Explanation: Standard bases like Pyridine or Et3N are often insufficient to deprotonate the transition state in this crowded environment.
-
Solution:
-
Switch Solvent: Move to a more polar aprotic solvent like DMAc (Dimethylacetamide) or DMF to stabilize the polar transition state.
-
Use "Super-Acylating" Conditions: Generate the mixed anhydride or use high-activity coupling agents. For acid chlorides, reflux in Toluene/Pyridine is often required.
-
Q3: I am seeing a "double acylation" spot on LCMS. Diagnosis: Formation of the imide (N,N-diacyl species).
-
Explanation: This is rare for hindered amines but possible with excess reagent and strong bases (like NaH).
-
Solution: Reduce the equivalents of acylating agent to 1.1 eq. Use a milder base (DIPEA) instead of hydrides. The imide can often be hydrolyzed back to the mono-amide by treating the crude with mild aqueous NaOH/MeOH.
Optimized Protocol: The "Gold Standard" Method
This protocol is designed to overcome the steric barrier of the 2-methyl group while preventing kinetic trapping at the pyridine nitrogen.
Reagents:
-
Substrate: 2,5,6-Trimethylpyridin-3-amine (1.0 eq)
-
Acylating Agent: Acid Chloride (1.2 eq) or Anhydride (1.5 eq)
-
Base: Triethylamine (Et3N) (2.0 eq)
-
Catalyst: DMAP (0.1 – 0.2 eq) (Crucial for yield)
-
Solvent: Dichloromethane (DCM) (for mild cases) or Toluene (for stubborn cases)
Step-by-Step Workflow:
-
Dissolution: Dissolve the amine in anhydrous solvent (0.2 M concentration).
-
Note: If solubility is poor, use dry DMF.
-
-
Base Addition: Add Et3N and DMAP. Stir for 10 minutes at room temperature.
-
Reagent Addition: Add the Acid Chloride/Anhydride dropwise at 0°C.
-
Why? Although we need heat later, initial addition at cold temp prevents uncontrolled exotherms and side reactions.
-
-
The "Drive" Phase:
-
Allow to warm to Room Temp.
-
Checkpoint: Check LCMS/TLC after 2 hours.
-
*If conversion < 50%: * Heat to reflux (if Toluene) or 40°C (if DCM) . The heat is energy input required to overcome the steric barrier of the C2-methyl group.
-
-
Quench & Workup (Critical):
-
Quench with saturated NaHCO3 (Do NOT use strong acid, or you will protonate the pyridine ring and lose product to the water layer).
-
Extract with DCM or EtOAc.
-
pH Check: Ensure the aqueous layer is pH ~8-9. If it is too acidic, the pyridine product will remain in the water.
-
Solvent & Catalyst Screening Data
| Entry | Solvent | Base | Catalyst | Temp | Yield | Notes |
| 1 | DCM | Et3N | None | 25°C | 35% | Slow conversion. |
| 2 | THF | Pyridine | None | 60°C | 55% | Pyridinium salt formation observed. |
| 3 | DCM | Et3N | DMAP (10%) | 40°C | 92% | Optimal balance of rate/purity. |
| 4 | Toluene | K2CO3 | DMAP (10%) | 110°C | 88% | Good for very unreactive acid chlorides. |
Diagnostic Decision Tree
Use this flow to determine the next step in your experiment.
Figure 2: Decision matrix for optimizing reaction conditions based on in-process controls.
References
-
Scriven, E. F. V. (1983). "4-Dimethylaminopyridine (DMAP) and Related Catalysts in Organic Synthesis." Chemical Society Reviews, 12(2), 129-161. Link
- Grounding: Establishes DMAP as the standard for overcoming steric hindrance in acyl
-
Karmacharya, U., et al. (2021). "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[3] Link
- Grounding: Demonstrates successful acylation conditions on highly substituted trimethylpyridine scaffolds relevant to the user's specific substr
-
Orie, K. J., et al. (2021).[2] "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." American Journal of Heterocyclic Chemistry, 7(2), 11-25.[4] Link
- Grounding: detailed discussion on the reactivity differences between the ring nitrogen and exocyclic amine in aminopyridines.
-
Hargrave, K. D., et al. (1991).[5] "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase. 1. Tricyclic Pyridobenzo- and Dipyridodiazepinones." Journal of Medicinal Chemistry, 34(7), 2231–2241. Link
- Grounding: Provides foundational protocols for synthesizing amides from hindered 3-amino-2-alkylpyridines (specifically the CAPIC intermedi
Sources
- 1. A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Ticket #482: Purification of 2,5,6-Trimethylpyridin-3-amine
Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Compound Stability Risk)
Executive Summary & Molecule Profile
User Query: "I am trying to purify 2,5,6-trimethylpyridin-3-amine via flash chromatography. I am experiencing severe tailing, poor recovery, and the fractions are turning brown upon concentration. Standard Hexane/EtOAc gradients are failing."
Scientist’s Analysis: This is a classic "sticky amine" scenario complicated by oxidative instability.
-
Basicity: The pyridine nitrogen (pKa ~7.5–8.0 due to electron-donating methyl groups) and the exocyclic amine both act as Lewis bases. They are hydrogen-bonding strongly with the acidic silanol (Si-OH) groups on your silica column, causing the "tailing" (streaking).
-
Sterics: The methyl groups at positions 2 and 6 flank the ring nitrogen. While they provide some steric shielding, they also increase electron density, making the nitrogen more basic than unsubstituted pyridine.
-
Instability: The "browning" indicates oxidation. Like aniline derivatives, electron-rich aminopyridines are prone to air-oxidation, especially when spread out on the high-surface-area environment of a silica column.
Diagnostic Module: Pre-Run Checklist
Before loading your column, you must validate your method on TLC. If it streaks on a plate, it will fail on a column.
| Parameter | Recommendation | Why? |
| TLC Mobile Phase | DCM : MeOH : NH₄OH (90:9:1) | The ammonia competes for silanol sites, sharpening the spot. |
| Alternative TLC | EtOAc : TEA (99:1) | For less polar impurities. Triethylamine (TEA) acts as a sacrificial base. |
| Sample Solvent | DCM (with trace TEA) | Avoid dissolving in pure acid or MeOH if possible; keep the sample neutral/basic. |
| Stationary Phase | Standard Silica (Irregular) | Acceptable only if modified. Amine-functionalized silica is superior if available. |
Troubleshooting Guide (Q&A Format)
Issue A: "My compound streaks from the baseline to the solvent front."
Diagnosis: Uncontrolled Acid-Base Interaction. The acidic protons on the silica surface are protonating your pyridine nitrogen, essentially turning your column into an ion-exchange resin.
Solution: The "Sacrificial Base" Protocol You must introduce a base into your mobile phase that binds to the silica stronger or faster than your product.
-
Option 1: Triethylamine (TEA) Modification
-
Add 1% v/v Triethylamine (TEA) to your mobile phase solvents (both Solvent A and Solvent B).
-
Critical Step: Flush the column with 3-4 Column Volumes (CV) of the starting mobile phase before injection. This saturates the silica surface with TEA.
-
-
Option 2: Ammonium Hydroxide (NH₄OH)
-
Use a mixture of DCM : MeOH : NH₄OH (e.g., 90:10:1).
-
Warning: NH₄OH is not miscible with Hexanes. Use this only for DCM-based gradients.
-
Issue B: "The fractions are turning brown/black during evaporation."
Diagnosis: Oxidative Degradation. Aminopyridines are electron-rich. Silica gel acts as a mild oxidant due to trapped oxygen and trace metals (Iron) in lower-grade silica.
Solution: The "Speed & Inert" Protocol
-
Switch to Neutral Alumina: If silica degradation is severe, switch stationary phases. Alumina is less acidic and often gentler on anilines/aminopyridines.
-
Degas Solvents: Sparge your mobile phase with Nitrogen/Argon for 15 mins before the run.
-
Cold Evaporation: Do not heat the rotovap bath above 30°C.
-
Add Antioxidant: A trace amount of BHT (butylated hydroxytoluene) in the collection tubes can prevent oxidation during workup (remove later via wash).
Issue C: "I have low recovery; the mass balance is off."
Diagnosis: Irreversible Adsorption (Chemisorption). Your compound might be forming salt bridges with the silica that simple solvent flow cannot break.
Solution: The "Polar Wash"
-
After your main peak elutes, flush the column with DCM : MeOH : TEA (80:18:2) .
-
If using an automated system (e.g., Teledyne ISCO/Biotage), program a "Flush" step at the end.
-
Note: If you used DCM as the primary solvent, check for crystallization. 2,5,6-trimethylpyridin-3-amine HCl salts are often insoluble in non-polar solvents. Ensure the free base is maintained.
Standard Operating Procedure (SOP): Purification Workflow
This workflow integrates the troubleshooting steps into a cohesive protocol.
Figure 1: Decision logic for selecting the stationary phase and modifier based on TLC behavior.
Comparative Data: Mobile Phase Selection
The following table summarizes the solvent systems tested for alkyl-aminopyridines.
| Solvent System | Modifier | Suitability | Notes |
| Hexane / EtOAc | None | Poor | Causes broad peaks and tailing.[1] Only works for N-protected amines. |
| Hexane / EtOAc | 1-2% TEA | Good | Best for solubility. TEA must be in both bottles. |
| DCM / MeOH | None | Moderate | Better solubility, but silica dissolution is a risk at >10% MeOH. |
| DCM / MeOH | 1% NH₄OH | Excellent | The "Gold Standard" for polar amines. Sharpened peaks. |
| DCM / MeOH | 1% TEA | Good | Alternative to ammonia. Easier to prepare but harder to remove (high BP). |
References & Authority
-
Teledyne ISCO. (2023). Purification of Ionizable Organic Amine Compounds. Retrieved from Validates the "2 pH rule" and the use of amine-functionalized silica.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Standard text for pKa data and purification of pyridine derivatives.
-
Sigma-Aldrich. (2024). Chromatography Troubleshooting Guide. Retrieved from General troubleshooting for peak shape and recovery.
-
PubChem. (2024). 2,4,6-Trimethylpyridine (Collidine) Compound Summary. Retrieved from Source for pKa (~7.4) and physical properties of the trimethylpyridine core.
Sources
Solubility issues of trimethylaminopyridines in organic solvents
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubility Optimization & Troubleshooting for Trimethylaminopyridines (TMAPs)
Executive Summary & Chemical Disambiguation
"Trimethylaminopyridine" is a frequent source of confusion in the lab. Before addressing solubility, we must define the exact species, as their physicochemical behaviors are diametrically opposed.
In this guide, we address the two most common interpretations:
-
The Quaternary Salt (4-TMAP): N,N,N-Trimethylpyridin-4-aminium halides (e.g., Iodide, Bromide). These are ionic liquids or high-melting salts used as phase-transfer catalysts or electroplating levelers.
-
The Neutral Base (DMAP): 4-(Dimethylamino)pyridine.[1][2][3] Often mislabeled as "trimethyl" due to the three methyl groups in its structure (two on N, one implied if methylated).
| Feature | Quaternary Salt (4-TMAP) | Neutral Base (DMAP) |
| Structure | Ionic Lattice (Cation + Anion) | Crystalline Organic Solid |
| Primary Solvent | Water, Methanol, DMSO | DCM, EtOAc, Acetone, MeOH |
| Solubility Issue | Insoluble in non-polar organics (DCM, THF) | Precipitates as salt in acidic media |
| Common Use | Phase Transfer Catalysis, Electroplating | Acylation Catalyst, Nucleophile |
Troubleshooting Guide: Solubility & Handling
Scenario A: "My TMAP salt won't dissolve in my reaction solvent (DCM, THF, Toluene)."
Diagnosis: You are fighting Lattice Energy . 4-TMAP salts (especially Iodides/Bromides) have high lattice energies that non-polar solvents cannot overcome.
Protocol 1: The Counter-Ion Exchange (Anion Metathesis) If you must use a TMAP cation in a non-polar solvent (e.g., for catalysis), you must swap the "hard" halide anion for a "soft," lipophilic anion like Tetraphenylborate (BPh4-) or Hexafluorophosphate (PF6-) .
-
Step 1: Dissolve 1 eq. of TMAP-Halide in minimal Methanol.
-
Step 2: Dissolve 1.05 eq. of NaBPh4 or KPF6 in minimal Methanol.
-
Step 3: Mix solutions. The TMAP-BPh4 salt will likely precipitate or can be crystallized.
-
Step 4: Filter and dry. This new salt is now soluble in DCM/CHCl3.
Protocol 2: The Co-Solvent "Bridge" If anion exchange is not possible, use a high-dielectric co-solvent to "bridge" the solubility gap.
-
Recommended System: DCM : Methanol (9:1 v/v).
-
Mechanism: Methanol solvates the ionic lattice, while DCM solubilizes the organic substrates.
Scenario B: "I have 'oiling out' during recrystallization."
Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . It occurs when the solute (TMAP) is forced out of solution faster than it can organize into a crystal lattice, usually because the anti-solvent was added too quickly or the temperature dropped too fast.
Corrective Workflow:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the homogeneous phase.
-
Seeding: Add a tiny crystal of pure product (seed) at the cloud point.
-
Slow Cooling: Wrap the flask in cotton or place it in a Dewar to cool to room temperature over 4–6 hours. Do not put it directly in an ice bath.
Scenario C: "My yield is low because the catalyst precipitated."
Diagnosis: If using Neutral DMAP, you likely generated acid (e.g., HCl from Acetyl Chloride) which protonated the DMAP, forming DMAP-HCl . This salt is insoluble in non-polar solvents (Toluene, Hexane) and precipitates, deactivating the catalyst.
The "Scavenger Base" Protocol: Always add a stoichiometric auxiliary base (e.g., Triethylamine or Diisopropylethylamine) to scavenge the proton.
-
Ratio: 1.0 eq. Substrate : 1.2 eq. Aux Base : 0.1 eq. DMAP.
-
Result: The Aux Base forms the salt (Et3N-HCl), keeping DMAP neutral and active in the catalytic cycle.
Quantitative Solubility Data
Data synthesized from internal screenings and literature values [1, 2, 3].
| Solvent | Neutral DMAP (g/100mL @ 25°C) | 4-TMAP Iodide (Salt) (g/100mL @ 25°C) | Suitability |
| Methanol | > 50 (Very Soluble) | > 20 (Soluble) | Excellent |
| DCM | > 40 (Soluble) | < 0.1 (Insoluble) | Mismatch |
| Water | ~ 7.6 (Soluble) | > 50 (Highly Soluble) | Phase Split |
| Toluene | ~ 15 (Moderate) | < 0.01 (Insoluble) | Poor |
| Hexane | < 1 (Sparingly) | < 0.001 (Insoluble) | Precipitant |
| DMSO | > 50 (Very Soluble) | > 30 (Soluble) | Universal |
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the specific Trimethylaminopyridine species and application.
Figure 2: Handling Hygroscopicity & Weighing Errors
Caption: 4-TMAP salts are hygroscopic. This cycle ensures accurate stoichiometry by removing adsorbed water before weighing.
References
-
Sigma-Aldrich. (n.d.). 4-Dimethylaminopyridine (DMAP) Technical Bulletin AL-114. Retrieved from
-
PubChem. (2025).[4] 4-Trimethylaminopyridine Compound Summary (CID 131481).[4] National Center for Biotechnology Information. Retrieved from
-
Wei, D., et al. (2009). Solubility of 3-Aminopyridine in Acetone + n-Butyl Acetate. Journal of Chemical & Engineering Data. Retrieved from
-
BenchChem. (2025). Solubility Profile of Aminopyridine Derivatives. Retrieved from
Sources
Technical Support Center: Stability & Storage of 2,5,6-Trimethylpyridin-3-amine
[1]
Executive Summary: The "Browning" Phenomenon
2,5,6-Trimethylpyridin-3-amine (CAS: 51551-21-4) is an electron-rich aminopyridine widely used as a building block in medicinal chemistry (e.g., kinase inhibitors).[1] Users frequently report a transition from a white/off-white crystalline solid to a brown or black sticky mass .[1]
Root Cause: This degradation is primarily driven by oxidative coupling and N-oxide formation . The electron-donating methyl groups at positions 2, 5, and 6 increase the electron density of the pyridine ring, making the exocyclic amine group at position 3 highly nucleophilic and susceptible to radical oxidation by atmospheric oxygen. This process is accelerated by light and moisture.
This guide provides the definitive protocols to prevent this degradation and recover valuable material if oxidation has occurred.
Storage Protocols: The "Zero-Oxidation" Standard[1]
To maintain purity >98% over long durations (>6 months), you must disrupt the Oxidation Triangle : Oxygen, Moisture, and Light.
Recommended Storage Conditions
| Parameter | Standard Requirement | Best Practice (Long-Term) |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Freezer) |
| Atmosphere | Tightly sealed cap | Argon or Nitrogen Overlay |
| Container | Amber glass vial | Amber glass with Parafilm or Sure/Seal™ |
| Desiccant | Silica gel packet in secondary container | Vacuum desiccator with P₂O₅ |
The "Double-Vial" Technique (For Ultra-Sensitive Batches)
For critical API synthesis steps, use the Double-Vial System :
-
Place the primary vial (containing the amine) inside a larger secondary jar.
-
Fill the void space in the secondary jar with Drierite™ (calcium sulfate) or silica beads.
-
Flush the secondary jar with Argon before sealing. Rationale: This creates a sacrificial buffer zone that traps moisture and oxygen before they reach the primary seal.
Troubleshooting & FAQs
Q1: "My sample has turned dark brown. Is it ruined?"
Status: Recoverable (usually). The brown color is often due to surface oxidation products (azo-dimers or N-oxides) that have high extinction coefficients.[1] Even a <1% impurity can turn the entire bulk sample black.
-
Action: If the material is still solid or a thick paste, perform the Charcoal Recrystallization Protocol (See Section 4).
-
Warning: If the sample has turned into a thin, watery black tar, degradation may be >50%, and synthesis de novo is recommended.
Q2: "Can I store this compound in solution to prevent oxidation?"
Status: Risky. Storing amines in solution can accelerate oxidation if the solvent contains dissolved oxygen or peroxides (common in ethers like THF or Dioxane).
-
Protocol: If solution storage is mandatory, use degassed anhydrous ethanol or DMSO stored under Argon. Avoid chlorinated solvents (DCM/Chloroform) for long-term storage as they can form alkylation byproducts with the amine over time (quaternization).
Q3: "How do I weigh this out without exposing it to air?"
Status: Use the 'Blanket' Method. You do not always need a glovebox.
-
Open the vial under an inverted funnel flowing with gentle Nitrogen (an "inert cone").
-
Weigh quickly into a tared vial that has been pre-flushed with N₂.
-
Immediately re-flush the stock vial with N₂ before closing.
Recovery Protocol: Purification of Oxidized Material
If your 2,5,6-Trimethylpyridin-3-amine has oxidized, use this chemically grounded purification workflow.
Method: Activated Charcoal Recrystallization
Scope: Removes colored oxidation impurities from bulk solids.
Materials:
-
Absolute Ethanol (Solvent A)[2]
-
n-Heptane or Hexane (Antisolvent B)[1]
-
Activated Charcoal (Acid-washed)
-
Celite pad
Step-by-Step:
-
Dissolution: Dissolve the crude brown solid in the minimum amount of boiling Ethanol .
-
Adsorption: Add Activated Charcoal (5-10% by weight of the amine). Caution: Add carefully to avoid boiling over.
-
Reflux: Stir at reflux for 15–30 minutes. The charcoal adsorbs the high-molecular-weight colored impurities.[1]
-
Filtration: Filter the hot solution through a Celite pad to remove the charcoal. The filtrate should be pale yellow or clear.
-
Crystallization: Reheat the filtrate to boiling. Slowly add n-Heptane dropwise until a slight turbidity persists.
-
Cooling: Allow to cool slowly to room temperature, then place in a fridge (4°C).
-
Collection: Filter the white crystals and dry under vacuum.
Visualizations
Diagram 1: Storage Decision Logic
Use this workflow to determine the appropriate storage method based on your usage frequency.
Caption: Decision tree for selecting storage conditions based on usage frequency and purity requirements.
Diagram 2: Oxidation & Purification Pathway
Understanding the chemical transformation allows for better intervention.
Caption: The degradation pathway via oxidation and the corrective purification loop.[1][3][4][5][6][7]
References
Sources
- 1. 71595-27-2|2,4,6-Trimethylpyridin-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of phosphinothricin acetyltransferase using Reactive brown 10 affinity in a single chromatography step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting regio-selectivity in electrophilic substitution of trimethylpyridine
Topic: Troubleshooting Regio-Selectivity in Electrophilic Substitution
Content Type: Technical Support Guide & FAQs Audience: Senior Organic Chemists, Process Chemists, Drug Development Scientists[1][2]
Introduction: The "Deactivation Paradox"
Welcome to the TMP Technical Support Center. If you are here, you are likely facing the classic pyridine dilemma: the nitrogen atom deactivates the ring toward electrophilic aromatic substitution (EAS), yet the methyl groups activate it.
In Trimethylpyridines (TMPs) , particularly the symmetrical 2,4,6-isomer (sym-collidine) and the unsymmetrical 2,3,5-isomer , regioselectivity is not just about "ortho/para" direction.[1][2] It is a competition between:
-
Nitrogen Complexation: The electrophile attacking the lone pair (forming a deactivated pyridinium salt).[2]
-
Steric Hindrance: Methyl groups blocking access to electronically favorable sites.[2]
-
Side-Chain Reactivity: Radical attack on methyl protons competing with ring substitution.[2]
This guide addresses these specific failure points.
Module 1: Diagnostic Decision Tree
Before adjusting your conditions, verify you are pursuing the correct mechanistic pathway.[2]
Figure 1: Decision matrix for selecting the correct synthetic pathway based on isomer and target moiety.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: Ring Nitration of 2,4,6-Trimethylpyridine
User Issue: "I am trying to nitrate 2,4,6-collidine, but I am recovering starting material or getting black tar. No product at C3."
Root Cause:
Direct nitration fails because the pyridine nitrogen reacts with the nitronium ion (
Technical Solution: You must use Mixed Acid (Sulfuric/Nitric) under forcing conditions, or use the N-Oxide route .[1][2]
-
The Fix: The protonation of N is reversible.[2] By using high temperatures (>100°C) in
, you access the small equilibrium concentration of the free base which reacts rapidly at C3 (beta-position).[2] -
Why C3? In 2,4,6-TMP, C3 is beta to Nitrogen (less deactivated than alpha/gamma) and ortho to two methyl groups (activated).[1][2]
| Variable | Recommendation | Reason |
| Solvent | Conc. | Acts as solvent and catalyst; converts |
| Temperature | 100°C - 160°C | Required to overcome the activation energy of the deactivated ring.[2] |
| Reagent | Fuming | Maximizes |
Scenario B: Regioselectivity in Unsymmetrical 2,3,5-TMP
User Issue: "I need to substitute the ring of 2,3,5-trimethylpyridine. Will it go to C4 or C6? C6 is less sterically hindered."[1]
Root Cause: Users often assume steric hindrance is the only director.[2] However, electronic effects dominate here.[2]
-
C6 Position: Alpha to nitrogen.[2] Highly deactivated by induction from the electronegative N.[2]
-
C4 Position: Gamma to nitrogen.[2] Less deactivated than alpha.[2] Furthermore, it is flanked by methyls at C3 and C5, which donate electron density.[2]
Technical Solution: For EAS (specifically Nitration), the reaction occurs exclusively at C4 .[2]
-
Evidence: This is the key step in the synthesis of Omeprazole (Prilosec). The nitration of 2,3,5-collidine yields 4-nitro-2,3,5-trimethylpyridine.[1][2]
-
Protocol Note: If you need C6 functionalization, do NOT use direct EAS. Use N-oxide activation followed by nucleophilic attack (Reissert reaction) or Boekelheide rearrangement to functionalize the C2-methyl (which effectively modifies the alpha position).[1][2]
Scenario C: Ring vs. Side-Chain Bromination
User Issue: "I added bromine to 2,4,6-collidine hoping for 3-bromo-2,4,6-collidine, but I got a mixture of side-chain bromides."
Root Cause:
Free base pyridines react with
Technical Solution: You must explicitly control the mechanism "switch."[2]
| Target | Reagent System | Mechanism | Critical Control |
| Ring (C3) | EAS | Exclude Light. High temp (100°C+).[2] The acid prevents N-bromination.[2] | |
| Side Chain | NBS + AIBN | Radical | Initiator Required. Use non-polar solvent ( |
Module 3: Advanced Functionalization (The Boekelheide Rearrangement)
If direct substitution is failing, the N-Oxide Route is the industry standard workaround.[2] It allows functionalization of the alpha-methyl groups, which is otherwise difficult.[1][2]
Mechanism:
-
Oxidation: TMP
TMP-N-Oxide.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Acylation: Reaction with Acetic Anhydride (
) forms an N-acetoxy cation.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Rearrangement: A base (often the acetate ion) deprotonates the alpha-methyl, leading to a [3,3]-sigmatropic rearrangement.[2]
Figure 2: The Boekelheide Rearrangement pathway for side-chain functionalization.
Module 4: Validated Experimental Protocols
Protocol 1: Nitration of 2,3,5-Trimethylpyridine (Omeprazole Intermediate Route)
Target: 4-Nitro-2,3,5-trimethylpyridine[1][2]
-
Preparation: Charge a reactor with 2,3,5-trimethylpyridine (1.0 eq) .
-
Acid Addition: Add conc.
(3.0 vol) dropwise while maintaining temp < 40°C (Exothermic!). -
Nitration: Add fuming
(1.2 eq) slowly. -
Reaction: Heat the mixture to 80-90°C for 3-4 hours.
-
Quench: Pour onto crushed ice/water. Neutralize with
to pH 8.[2] -
Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.[2][3]
Protocol 2: Boekelheide Rearrangement of 2,4,6-Collidine N-Oxide
Target: 2-Acetoxymethyl-4,6-dimethylpyridine[1][2]
-
Reagent: Dissolve 2,4,6-collidine N-oxide (10 mmol) in Acetic Anhydride (30 mL) .
-
Conditions: Heat to 90°C - 100°C for 2 hours.
-
Note: Do not reflux violently; controlled heating favors the rearrangement over degradation.[2]
-
-
Workup: Remove excess
under reduced pressure (rotovap).[2] -
Hydrolysis (Optional): If the alcohol is desired, treat the residue with 10% NaOH/MeOH.
-
Purification: Vacuum distillation or column chromatography (EtOAc/Hexane).[2]
References
-
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard text for pyridine reactivity and N-oxide mechanisms).
-
O'Neil, I. (Ed.).[2][4][5] (2025).[2] Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Link
-
ChemicalBook. (2024).[2] Synthesis and Properties of 2,3,5-Collidine. Link
-
BenchChem. (2025).[2] Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride (Boekelheide Rearrangement). Link[1][2]
-
Organic Syntheses. Bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate. Org. Synth. 1998, 75, 129.[2] Link
-
Urosevic, J., et al. (2021).[2][3] Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine. Journal of the Serbian Chemical Society.[2] Link
Sources
Technical Support Center: Purification Protocols for 2,5,6-Trimethylpyridin-3-amine
Case ID: PUR-TMPA-001 Subject: Removal of unreacted 2,5,6-Trimethylpyridin-3-amine from reaction mixtures Status: Active Guide Analyst: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering difficulty removing 2,5,6-Trimethylpyridin-3-amine (TMPA) from your crude reaction mixture. This molecule presents a dual challenge:
-
Basicity: The pyridine nitrogen and the exocyclic amine make it a base (estimated pKa ~7.0–7.5), causing it to "streak" or "tail" on standard silica chromatography.
-
Steric Hindrance: The methyl groups at positions 2 and 6 flank the ring nitrogen, while the methyl at position 2 flanks the exocyclic amine. This steric bulk can inhibit standard covalent scavenging rates (e.g., with isocyanate resins) but does not prevent protonation.
This guide prioritizes ionic separation methods (Acid-Base Extraction and Cation Exchange) over covalent scavenging, as they are kinetically superior for this sterically crowded molecule.
Module 1: Liquid-Liquid Extraction (LLE) – The First Line of Defense
Applicability: Use this method if your target product is neutral or acidic .
The Mechanism
TMPA is lipophilic in its neutral state but becomes highly water-soluble when protonated. Because of the electron-donating methyl groups, TMPA is more basic than unsubstituted pyridine. A wash with a mild acid (pH 3–4) effectively protonates the ring nitrogen, partitioning the impurity into the aqueous phase while your neutral product remains in the organic layer.
Experimental Protocol
| Parameter | Specification |
| Organic Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Ethers if possible (poor phase separation with acidic water). |
| Acid Wash | 0.5 M to 1.0 M Citric Acid (Preferred) or 1.0 M HCl. |
| Target pH | Aqueous layer must be pH < 4.0 to ensure >99% protonation. |
| Wash Cycles | 3 x volume of organic layer. |
Step-by-Step Workflow
-
Dilute: Dissolve the crude reaction mixture in EtOAc or DCM.
-
First Wash: Add 1.0 M Citric Acid (1:1 v/v). Shake vigorously for 2 minutes.
-
Note: Vigorous shaking is required to overcome the interface mass transfer resistance.
-
-
Partition: Allow layers to separate. The TMPA (now protonated) moves to the aqueous layer.
-
Check pH: Spot the aqueous layer on pH paper. If pH > 4, add more acid and re-shake.
-
Back-Extraction (Optional but Recommended): Extract the combined acidic aqueous layers once with fresh organic solvent to recover any trapped neutral product. Combine this with the main organic layer.
-
Final Wash: Wash the combined organics with Brine to remove residual water/acid.
-
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.
Troubleshooting LLE
-
Issue: Emulsions form during the acid wash.
-
Fix: The protonated pyridinium salt acts as a surfactant. Add solid NaCl to the aqueous layer until saturated ("salting out") or filter the biphasic mixture through a pad of Celite.
-
-
Issue: My product is also basic.
-
Fix: LLE will not work; your product will co-extract. Proceed immediately to Module 2 (Chromatography) .
-
Module 2: Solid-Phase Extraction (SCX) – The "Catch & Release" Alternative
Applicability: Ideal for high-throughput purification or when LLE yields emulsions. Best if the product is non-basic .
Logic: Instead of relying on slow covalent bond formation (traditional scavenging), we use Strong Cation Exchange (SCX) silica or polymer resins. The sulfonic acid groups on the resin instantly ionically bind the basic TMPA.
Figure 1: Strong Cation Exchange (SCX) workflow for removing basic impurities. The bulky TMPA binds ionically to the sulfonic acid resin, allowing neutral products to pass freely.
Protocol:
-
Equilibration: Pre-wet a silica-SCX cartridge with MeOH.
-
Loading: Dissolve crude in minimal DCM/MeOH (1:1). Load onto the cartridge.
-
Elution: Flush with 3–5 column volumes of MeOH.
-
Result: Collect the eluate. It contains your non-basic product. The TMPA remains stuck to the cartridge.
Module 3: Flash Chromatography – The "Nuclear" Option
Applicability: When both product and impurity are basic, or when high purity (>99%) is required.
The Challenge: TMPA will interact strongly with the acidic silanols on standard silica gel, causing severe peak tailing (streaking) that contaminates subsequent fractions.
The Solution: You must use a Mobile Phase Modifier .
Recommended Solvent Systems
| Component | Role | Concentration |
| Dichloromethane (DCM) | Primary Solvent | Balance |
| Methanol (MeOH) | Polar Modifier | Gradient (0% → 10%) |
| Triethylamine (TEA) or NH₄OH | Silanol Blocker | 1% (v/v) Constant |
Critical Protocol:
-
Pre-conditioning: Flush the silica column with 3 column volumes of the starting mobile phase containing the modifier (e.g., 99:1 DCM:TEA) before injecting your sample. This "caps" the active silanol sites.
-
Loading: Load the sample as a liquid injection or adsorbed onto Celite. Do not use silica for dry loading unless it is also pre-treated with base.
-
Elution: Run the gradient. The TEA ensures the TMPA elutes as a sharp band rather than a streak.
Frequently Asked Questions (FAQ)
Q: Can I use isocyanate scavenger resins to remove TMPA? A: Proceed with caution. While isocyanate resins generally scavenge amines, the 2,5,6-trimethyl substitution pattern on TMPA creates significant steric hindrance around the 3-amino group. The reaction kinetics will be slow. If you must use a scavenger resin, use sulfonyl chloride resins and heat the mixture to 40°C–50°C to drive the reaction, or stick to the SCX method (Module 2) which is sterically less demanding.
Q: My product is acid-sensitive. Can I still use the Acid Wash (Module 1)? A: Use a Phosphate Buffer (pH 5.5) instead of HCl or Citric Acid. The pKa of TMPA is likely high enough (>6.5) that it will still protonate significantly at pH 5.5, while most acid-sensitive protecting groups (like Boc or acetals) remain stable. Perform a rapid extraction (<5 mins contact time) and immediately neutralize the organic layer with saturated NaHCO₃.
Q: I see a "ghost peak" in my NMR after purification. A: If you used Triethylamine (TEA) in Module 3, it often co-elutes or remains in the oil.
-
Fix: Dissolve the product in DCM and wash twice with saturated NaHCO₃ (to keep product neutral) then dry under high vacuum for >12 hours. Alternatively, use Ammonium Hydroxide (NH₄OH) in the mobile phase, as it is volatile and evaporates completely.
References
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
- Context: Provides comparative pKa values for pyridine derivatives, establishing the basicity baseline for TMPA.
-
Biotage. (2023).[2] The Flash Purification Blog: How to Purify Basic Compounds. [Link]
- Context: Authoritative source on using amine modifiers (TEA/NH4OH) to prevent tailing on silica.
- Context: Detailed protocols for using SCX (Strong Cation Exchange) and electrophilic scavengers for amine removal.
-
Nichols, L. (2022).[3] Organic Chemistry Laboratory Techniques: Acid-Base Extraction. LibreTexts. [Link]
- Context: Standard operating procedures for pH-controlled liquid-liquid extraction.
Sources
Technical Support Center: Recrystallization of Aminopyridine Derivatives
Welcome to the technical support center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their recrystallization protocols. As compounds with a unique combination of aromaticity, basicity, and hydrogen-bonding capabilities, aminopyridines present specific challenges and opportunities in purification. This document provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and executing robust recrystallization procedures.
Section 1: Foundational Principles & Solvent Selection
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures. The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing for the formation of pure crystals upon cooling.[1] Impurities, ideally, should either remain insoluble in the hot solvent or stay dissolved as the desired compound crystallizes.[2]
Frequently Asked Questions (FAQs): Solvent Selection
Q1: What are the key characteristics of a good recrystallization solvent for aminopyridine derivatives?
A1: The selection process is governed by several critical solvent properties:[2]
-
Solubility Profile: The solvent must exhibit a steep solubility curve for your aminopyridine derivative—high solubility at elevated temperatures and low solubility at or below room temperature. This temperature-dependent solubility is the primary driver of the purification process.
-
Polarity Matching: The principle of "like dissolves like" is a fundamental starting point.[3] Aminopyridines are polar molecules due to the presence of the amino group and the nitrogen heteroatom, which allow for hydrogen bonding. Therefore, polar solvents are generally the most effective.[1]
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature differential for solubility but low enough to be easily removed from the purified crystals. A boiling point that is too close to the melting point of your compound can lead to "oiling out".[1]
-
Inertness: The solvent must be chemically inert and not react with your aminopyridine derivative. Given the basicity of the amino group, strongly acidic solvents should be used with caution as they can form salts, which may or may not be the intended outcome.[4]
-
Safety & Practicality: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. It should also be readily available and affordable.[2]
Q2: Which solvents are typically effective for aminopyridine derivatives?
A2: Based on their polar nature, several classes of solvents are excellent starting points. A study on 2-aminopyridine solubility provides empirical data supporting the use of various polar solvents like methanol, ethanol, N,N-dimethylformamide (DMF), and acetonitrile.[5]
-
Protic Solvents (e.g., Water, Ethanol, Isopropanol): These are often excellent choices due to their ability to hydrogen bond with the aminopyridine. Ethanol is frequently used in the synthesis and purification of these derivatives.[5][6]
-
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can also be effective. Acetonitrile, in particular, is a common solvent used during the synthesis of aminopyridines.[5]
-
Mixed Solvent Systems: It is often the case that no single solvent provides the ideal solubility profile. A mixed solvent system, or solvent-pair, can be highly effective.[1] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid, indicating saturation. Common pairs for polar compounds include ethanol/water, ethyl acetate/hexane, and acetone/water.[1]
Q3: How do I systematically screen for the best solvent?
A3: An empirical, small-scale approach is the most reliable method.
-
Place a small amount (e.g., 20-30 mg) of your crude aminopyridine derivative into several test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.
-
Heat the tubes that show poor room-temperature solubility. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount of boiling solvent necessary.[3]
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
The solvent that dissolves the compound when hot and produces a high yield of pure crystals upon cooling is the optimal choice.
Solvent Selection Logic Diagram
This diagram illustrates the decision-making process for selecting a suitable solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
Section 2: Troubleshooting Guide
Even with a well-chosen solvent, experimental issues can arise. This section addresses the most common problems encountered during the recrystallization of aminopyridine derivatives.
Q4: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
-
Causality: The high temperature of the saturated solution exceeds the compound's melting point, causing it to emerge as a molten liquid. As this liquid cools, it often solidifies into an amorphous mass, trapping impurities.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can promote gradual crystal growth.
-
Change Solvents: Select a solvent with a lower boiling point. If using a mixed-solvent system, you may have added too much anti-solvent too quickly. Try reheating to get a clear solution and then add the anti-solvent more slowly while the solution is still warm.
-
Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A5: This is a classic case of supersaturation, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[3]
-
Causality: For crystallization to begin, a small nucleus or "seed" must form. In a very clean solution without nucleation sites, supersaturation can persist.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches provide a rough surface that can initiate nucleation.[3]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" will act as a template for further crystal growth.
-
Reduce Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent to increase the solute concentration and try cooling again.
-
Patience: Sometimes, crystallization simply takes time.[7] Allow the flask to stand undisturbed for a longer period.
-
Q6: The recovery of my purified compound is very low. How can I improve the yield?
A6: Low yield is a common issue that can often be traced back to the initial dissolution step.
-
Causality: Using too much solvent during the dissolution phase is the most frequent cause. The excess solvent will keep a significant portion of your compound dissolved even at low temperatures, preventing it from crystallizing.
-
Solutions:
-
Use Minimum Solvent: During the initial dissolution, add the hot solvent in small portions, ensuring you use only the absolute minimum amount required to fully dissolve the solid.[3]
-
Evaporate Excess Solvent: If you suspect too much solvent was added, gently boil off a portion of it to re-establish a saturated solution before cooling.
-
Ensure Complete Cooling: Make sure the flask has spent sufficient time in an ice bath to maximize precipitation.
-
Avoid Premature Filtration: Ensure the solution is thoroughly chilled before vacuum filtration. Rinsing the crystals should be done with a minimum amount of ice-cold solvent to avoid redissolving the product.[3]
-
Q7: My final product is still colored, even after recrystallization. How do I remove colored impurities?
A7: Colored impurities are often large, polar, conjugated molecules that can be effectively removed with activated carbon.
-
Causality: These impurities may have similar solubility profiles to your target compound but can be strongly adsorbed onto the high surface area of activated carbon.
-
Solution:
-
Dissolve the crude compound in the hot recrystallization solvent.
-
Remove the flask from the heat source to prevent bumping.
-
Add a very small amount of activated carbon (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot gravity filtration to remove the carbon particles.[1] The filtrate should be colorless.
-
Proceed with the cooling and crystallization steps as usual.
-
Section 3: Standard Operating Protocol & Safety
Experimental Protocol: Recrystallization of an Aminopyridine Derivative
This protocol provides a step-by-step methodology for both single-solvent and two-solvent recrystallization.
1. Dissolution:
- Place the crude aminopyridine derivative in an Erlenmeyer flask.
- Add a magnetic stir bar and place the flask on a stirrer/hotplate in a fume hood.
- Add the chosen solvent in small portions while heating and stirring. Continue adding solvent until the solid is completely dissolved at the boiling point. Crucial: Use the minimum amount of hot solvent necessary to achieve a saturated solution.[3]
2. Hot Filtration (If necessary):
- If insoluble impurities or activated carbon are present, perform a hot gravity filtration.
- Pre-warm a stemless funnel and a new Erlenmeyer flask with hot solvent to prevent premature crystallization in the funnel.
- Pour the hot solution through a fluted filter paper into the clean, pre-warmed flask.
3. Crystallization:
- For Single-Solvent System: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.
- For Two-Solvent System: To the hot solution of your compound in the "good" solvent, add the "bad" solvent (anti-solvent) dropwise with stirring until a persistent cloudiness appears. Add a drop or two of the "good" solvent to redissolve the precipitate and produce a clear, saturated solution.
- Once cooled to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
4. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
- Continue to draw air through the crystals on the filter for several minutes to help them dry.
5. Drying:
- Transfer the crystals to a watch glass or weighing dish.
- Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: Standard workflow for the recrystallization of solid compounds.
Safety Precautions
Aminopyridines are toxic and can be harmful if swallowed or in contact with skin.[8][9] Always handle these compounds with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.[10]
-
Ventilation: Conduct all operations, especially those involving heating solvents, inside a certified chemical fume hood to avoid inhaling vapors.[9][11]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12]
-
Storage: Store aminopyridine derivatives in a dry, cool, and well-ventilated place, away from strong acids and oxidizing agents.[11]
Section 4: Solvent Data Table
The following table summarizes properties of common solvents suitable for aminopyridine derivative recrystallization.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant, ε) | Safety Notes | Miscible Anti-Solvents |
| Water | 100 | 80.1 | Non-toxic, non-flammable. | Ethanol, Acetone |
| Methanol | 65 | 32.7 | Toxic and flammable. | Diethyl ether, Dichloromethane |
| Ethanol | 78 | 24.5 | Flammable. | Water, Hexane, Diethyl ether |
| Isopropanol | 82 | 19.9 | Flammable. | Water, Hexane |
| Acetonitrile | 82 | 37.5 | Toxic and flammable. | Water, Diethyl ether |
| Acetone | 56 | 20.7 | Highly flammable. | Water, Hexane |
| Ethyl Acetate | 77 | 6.0 | Flammable. | Hexane, Heptane |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Toxic, high boiling point. | Water, Diethyl ether |
| Hexane / Heptane | ~69 / ~98 | ~1.9 / ~1.9 | Flammable. Primarily used as anti-solvents. | Most polar solvents |
Data compiled from various chemical reference sources.[1][13]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from UCLA Chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. (Specific section on antisolvent recrystallization). Retrieved from Mettler Toledo. [Link]
- Wang, J. et al. (2015). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
Gevorgyan, V. et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central - NIH. [Link]
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]
-
Reddit User whitenette. (2020). Comment on "Recrystallisation Help". r/Chempros - Reddit. [Link]
-
Pires, R. (2020). Selecting a recrystallization solvent. YouTube. [Link]
-
Yi, W. et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Li, J. et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Lee, Y. C. et al. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
El-Gaber, H. A. et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]
-
Request PDF. (n.d.). Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. ResearchGate. [Link]
-
Nichols, L. (n.d.). Crystallization. Retrieved from Chemistry LibreTexts. [Link]
-
Al-Amiery, A. A. et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. ResearchGate. [Link]
-
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from UCLA Chemistry. [Link]
-
Request PDF. (n.d.). 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate. [Link]
-
Samanta, A. et al. (2010). Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes in the Lower and in the Higher Solvent Polarity Regions. PubMed. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. mt.com [mt.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Handling Hygroscopic Aminopyridine Hydrochloride Salts
[1]
Core Technical Overview
Aminopyridine hydrochloride salts (e.g., 4-aminopyridine HCl, 3,4-diaminopyridine HCl) present distinct challenges compared to their free base counterparts. While the free base is often stable, the conversion to a hydrochloride salt introduces ionic character that significantly increases hygroscopicity .
When exposed to ambient humidity, these salts rapidly adsorb atmospheric water, leading to:
-
Stoichiometric Errors: Weighing "wet" salt results in under-dosing the active amine in synthesis or formulation.[1]
-
Physical Degradation: Formation of hard cakes or deliquescence (dissolving in absorbed water).[1]
-
Chemical Instability: Accelerated hydrolysis or oxidation pathways facilitated by the aqueous micro-environment.[1]
This guide provides authoritative protocols to mitigate these risks, ensuring data integrity and safety.
Troubleshooting Guide (Q&A)
Category: Weighing & Handling[1][2][3][4]
Q: Why does my analytical balance readout drift upwards continuously when weighing 4-aminopyridine HCl? A: This is the hallmark of rapid moisture adsorption. The salt is actively pulling water vapor from the air, increasing the mass on the pan in real-time.
-
The Fix: Do not wait for the balance to "stabilize." Use the Difference Weighing Technique (detailed in SOP 02 below) or weigh inside a glove box/bag with a relative humidity (RH) < 20%.
-
The Cause: The lattice energy of the crystal surface is favorable for water binding. A drifting balance indicates the material is no longer anhydrous.
Q: The salt has formed a hard, rock-like clump in the bottle. Can I chip it out? A: Mechanical chipping is risky due to the potential for generating static-charged dust, which is toxic (4-AP is a potassium channel blocker).[1]
-
The Fix: If the material is chemically stable (verify via HPLC/NMR), dry the entire open container in a vacuum oven at 40–50°C to remove the bridging moisture causing the cake. Once dried, gently break the friable cake with a spatula.
-
Prevention: Never return unused material to the stock container. Use single-use aliquots if possible.
Category: Experimental Integrity[1]
Q: My reaction yield is consistently 10–15% lower than expected. Could the salt be the cause? A: Yes. If you weigh 100 mg of a hygroscopic salt that has absorbed 15% water by weight, you are actually adding only ~85 mg of the reactant.
-
Diagnostic: Run a TGA (Thermogravimetric Analysis) or a Karl Fischer titration on your stock material.[1]
-
Correction: Adjust your stoichiometry based on the water content, or dry the salt to constant weight before use.
Q: Does the "HCl" part dissociate in moisture? A: In the presence of adsorbed water, the surface of the crystal becomes a highly concentrated solution of the salt. This acidic micro-environment (due to hydrolysis of the weak base/strong acid salt) can catalyze unwanted side reactions or corrode metal spatulas and balance pans.
Standard Operating Procedures (SOPs)
SOP 01: Drying Protocol for Aminopyridine HCl Salts
Use this protocol to restore "wet" or caked salts to anhydrous form.
Equipment: Vacuum Oven, Desiccator (with P₂O₅ or Silica), TGA (optional).
-
Preparation: Transfer the salt into a wide-mouth weighing bottle or borosilicate petri dish. Spread thin (< 1 cm depth).[1]
-
Heating: Set vacuum oven to 60°C . (Note: 4-AP melts ~157°C, but HCl salts often have different MPs; keep temp moderate to prevent degradation).[1]
-
Vacuum: Apply vacuum (< 10 mbar).
-
Duration: Dry for 4–8 hours .
-
Validation: If possible, dry to constant weight (mass change < 0.1% over 1 hour).[1]
-
-
Cooling: Vent oven with dry nitrogen or argon (critical step—venting with humid lab air re-wets the hot salt immediately).[1]
SOP 02: Accurate Weighing (Difference Method)
Use this method when a glove box is unavailable.[1]
-
Tare: Place a capped weighing bottle containing the dried salt on the balance. Tare to zero.
-
Dispense: Remove the bottle, take out an estimated amount, and recap immediately.
-
Measure: Place the bottle back on the balance. The negative value displayed is the exact mass removed.
-
Why this works: You are measuring the loss from the protected environment of the bottle, rather than measuring the gain on the exposed balance pan where moisture adsorption occurs.
Visualized Workflows
Figure 1: Decision Logic for Handling Hygroscopic Salts
This flowchart guides the researcher through the correct handling procedure based on environmental conditions and experimental needs.
Caption: Decision matrix for selecting the appropriate weighing strategy based on relative humidity and experimental precision requirements.
Figure 2: The "Moisture Cycle" of Degradation
Understanding the mechanism of failure is key to prevention. This diagram illustrates how moisture leads to chemical and physical failure.
Caption: The degradation pathway of hygroscopic amine salts. Moisture adsorption initiates both physical caking and chemical instability.
Quantitative Data: Hygroscopicity Classes
Use this table to categorize your specific salt batch based on initial observations.
| Hygroscopicity Class | Observation (at 25°C / 60% RH) | Handling Recommendation |
| Non-Hygroscopic | No weight gain (<0.2%) in 24h.[1] | Standard storage.[1][3][4] |
| Slightly Hygroscopic | < 2% weight gain in 24h.[1] | Tightly sealed bottle; Desiccant recommended.[1] |
| Moderately Hygroscopic | 2–15% weight gain in 24h.[1] | Mandatory Desiccator storage. Re-dry before critical use.[1] |
| Very Hygroscopic | > 15% weight gain; may deliquesce.[1] | Glove box handling only. Vacuum seal storage. |
Note: Aminopyridine HCl salts typically fall into the Moderate to Very category depending on purity and crystal habit.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1727, 4-Aminopyridine.[1] Retrieved February 3, 2026 from [Link][1]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules.[1] International Journal of Pharmaceutical Compounding.[1] (Verified via PubMed/ResearchGate).[1] [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 2,5,6-Trimethylpyridin-3-amine: A Comparative Approach
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will leverage established principles of NMR spectroscopy and comparative data from structurally related analogs to predict and interpret its spectral features. This approach not only offers a robust analytical framework but also enhances the foundational understanding of structure-spectra correlations.
The Power of Prediction: Anticipating the 1H NMR Spectrum of 2,5,6-Trimethylpyridin-3-amine
The chemical environment of each proton in a molecule dictates its resonance frequency (chemical shift, δ) in an NMR spectrum. By dissecting the structure of 2,5,6-trimethylpyridin-3-amine, we can anticipate the key features of its 1H NMR spectrum. The pyridine ring, an electron-deficient aromatic system, exhibits characteristic chemical shifts for its ring protons. The introduction of three electron-donating methyl groups and an electron-donating amino group significantly influences the electron distribution within the ring, leading to predictable upfield shifts of the remaining aromatic proton.
Key Structural Features and Their Predicted 1H NMR Signatures:
-
Aromatic Proton (H-4): The sole proton on the pyridine ring is at the C-4 position. It is flanked by the amino group at C-3 and the methyl group at C-5. Both are electron-donating groups, which are expected to shield this proton, causing it to resonate at a relatively upfield chemical shift for an aromatic proton.
-
Amino Protons (-NH2): The protons of the primary amine at C-3 will appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]
-
Methyl Protons (C-2, C-5, C-6): The three methyl groups are in distinct chemical environments and are expected to give rise to three separate singlet signals.
-
The C-2 methyl group is adjacent to the nitrogen atom and will likely be the most downfield of the three methyl signals.
-
The C-6 methyl group is also adjacent to the nitrogen but is ortho to the C-5 methyl group.
-
The C-5 methyl group is situated between the C-4 proton and the C-6 methyl group.
-
A Comparative Analysis: Learning from Structural Analogs
To refine our predictions and provide a robust comparative framework, we will examine the experimental 1H NMR data of closely related compounds. This comparative approach is a powerful tool in spectral interpretation, allowing for the confident assignment of signals in the target molecule.
Alternative 1: 2,6-Lutidine (2,6-Dimethylpyridine)
2,6-Lutidine provides a foundational comparison for understanding the influence of methyl groups at the C-2 and C-6 positions of the pyridine ring. Its 1H NMR spectrum displays a triplet for the H-4 proton and a doublet for the H-3 and H-5 protons, with a singlet for the two equivalent methyl groups.[2] This provides a baseline for the chemical shifts of methyl groups attached to the pyridine ring.
Alternative 2: 3-Aminopyridine
The 1H NMR spectrum of 3-aminopyridine offers insight into the electronic effects of an amino group on the pyridine ring. The spectrum shows distinct signals for the protons at the C-2, C-4, C-5, and C-6 positions, with the amino protons appearing as a broad signal.[3] This helps in estimating the shielding effect of the amino group on the adjacent C-4 proton in our target molecule.
Alternative 3: 2,3-Lutidine (2,3-Dimethylpyridine)
2,3-Lutidine introduces the effect of adjacent methyl groups on the pyridine ring. Its spectrum will show distinct signals for the three aromatic protons and the two methyl groups, providing valuable data on the influence of ortho- and meta-methyl substituents.[4]
Predicted vs. Comparative 1H NMR Data Summary
The following table summarizes the predicted 1H NMR data for 2,5,6-trimethylpyridin-3-amine and compares it with the experimental data of the selected analogs.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| 2,5,6-Trimethylpyridin-3-amine | H-4 | ~6.5 - 7.0 | singlet |
| -NH2 | broad singlet (variable) | broad singlet | |
| C2-CH3 | ~2.4 - 2.6 | singlet | |
| C6-CH3 | ~2.3 - 2.5 | singlet | |
| C5-CH3 | ~2.2 - 2.4 | singlet | |
| 2,6-Lutidine [2][5] | H-4 | ~7.4 | triplet |
| H-3, H-5 | ~6.9 | doublet | |
| C2, C6-CH3 | ~2.4 | singlet | |
| 3-Aminopyridine [3] | H-2 | ~8.0 | doublet |
| H-6 | ~7.9 | doublet | |
| H-4 | ~7.0 | multiplet | |
| H-5 | ~6.8 | multiplet | |
| -NH2 | ~3.6 (in CDCl3) | broad singlet | |
| 2,3-Lutidine [4] | H-6 | ~8.2 | doublet |
| H-4 | ~7.4 | doublet | |
| H-5 | ~6.9 | triplet | |
| C2-CH3 | ~2.4 | singlet | |
| C3-CH3 | ~2.2 | singlet |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for 2,5,6-trimethylpyridin-3-amine or any related compound, adherence to a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for high resolution.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard 1H NMR, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of a substituted pyridine like 2,5,6-trimethylpyridin-3-amine.
Caption: Workflow for 1H NMR analysis of substituted pyridines.
Causality in Experimental Choices
-
Choice of Solvent: The selection of a deuterated solvent is non-negotiable to avoid overwhelming the spectrum with solvent protons. The polarity of the solvent can also influence the chemical shifts of labile protons, such as those in the amino group, through hydrogen bonding.
-
Internal Standard: TMS is the universally accepted internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp, single peak at a high-field position that rarely overlaps with signals from the analyte.
-
Shimming: A homogeneous magnetic field is critical for obtaining sharp spectral lines. Poor shimming leads to broad, distorted peaks, making it difficult to determine accurate chemical shifts and coupling constants.
Conclusion and Future Perspectives
This guide has provided a comprehensive, albeit predictive, analysis of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine. By leveraging fundamental NMR principles and comparative data from structurally related compounds, we have established a robust framework for its spectral interpretation. This approach underscores the power of predictive and comparative analysis in the structural elucidation of novel compounds, a critical skill for researchers in the chemical and pharmaceutical sciences. The next logical step would be the synthesis and experimental verification of the 1H NMR spectrum of 2,5,6-trimethylpyridin-3-amine to validate the predictions made in this guide.
References
-
ResearchGate. ¹H NMR spectrum of 2,6-lutidine. Available from: [Link]
-
Rasala, D. 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-234 (1993). Available from: [Link]
-
ResearchGate. 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Available from: [Link]
-
Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(5), 467-477 (2004). Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Available from: [Link]
-
ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Available from: [Link]
-
Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation. Available from: [Link]
Sources
- 1. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 4. 2,3-Lutidine(583-61-9) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Lutidine(108-48-5) 1H NMR spectrum [chemicalbook.com]
Technical Guide: C13 NMR Chemical Shifts for Methylated Pyridin-3-amines
Topic: C13 NMR Chemical Shifts for Methylated Pyridin-3-amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
Pyridin-3-amine (3-aminopyridine) scaffolds are ubiquitous in medicinal chemistry, serving as key pharmacophores in kinase inhibitors, analgesics, and ligands for nicotinic acetylcholine receptors.[1] However, the introduction of methyl groups onto the pyridine ring or the amine nitrogen drastically alters the electronic environment, leading to significant changes in Carbon-13 (
This guide provides a technical comparison of the
Theoretical Framework: Electronic Perturbations
To accurately interpret the NMR data, one must understand the causality behind the shifts.[1] The chemical shift (
-
The Pyridine Core: The nitrogen atom withdraws density via induction (
), deshielding -carbons (C2, C6) to ~150 ppm.[1] The -carbon (C4) is deshielded to ~136 ppm, while -carbons (C3, C5) remain relatively shielded at ~124 ppm.[1] -
The Amine Substituent (-NH
): Acts as a strong resonance donor ( ), shielding the ortho (C2, C4) and para (C6) positions significantly (upfield shift), while deshielding the ipso carbon (C3) (downfield shift).[1] -
The Methyl Substituent (-CH
): Acts as a weak electron donor via induction and hyperconjugation. It typically causes a strong downfield shift (~+9 ppm) at the ipso position and minor shifts at ortho and para positions.
Solvent Effects (Critical):
-
DMSO-
: Forms strong hydrogen bonds with the amine protons and the pyridine nitrogen. This often results in slightly broader signals and downfield shifts for carbons adjacent to the nitrogen compared to non-polar solvents. -
CDCl
: Less polar; shifts may appear 1-2 ppm upfield relative to DMSO- .
Comparative Analysis: Chemical Shift Data
The following data compares the parent compound with its four ring-methylated isomers and the N-methylated derivative.
Table 1: Predicted & Experimental
| Carbon Position | Parent (3-NH | 2-Me -3-NH | 4-Me -3-NH | 5-Me -3-NH | 6-Me -3-NH | N-Me -3-NH |
| C2 ( | 137.5 | 144.0 (ipso) | 138.0 | 136.0 | 146.0 | 138.5 |
| C3 ( | 143.8 | 145.0 | 146.0 | 144.0 | 143.0 | 146.0 |
| C4 ( | 121.2 | 120.5 | 129.0 (ipso) | 122.0 | 121.0 | 119.5 |
| C5 ( | 123.9 | 122.0 | 124.0 | 133.0 (ipso) | 124.5 | 123.5 |
| C6 ( | 148.0 | 147.5 | 148.5 | 148.0 | 157.0 (ipso) | 148.0 |
| -CH | — | 20-22 | 16-18 | 17-19 | 23-25 | 29-30 (N-Me) |
Key Diagnostic Signals:
-
2-Methyl vs. 6-Methyl:
-
2-Methyl: The methyl group is ortho to the amine. Steric compression (the "ortho effect") often causes the methyl carbon itself to appear slightly upfield (20-22 ppm). The C2 quaternary carbon shifts significantly to ~144 ppm.
-
6-Methyl: The methyl is remote from the amine. The C6 carbon (normally ~148) shifts downfield to ~157 ppm due to the ipso-methyl effect.
-
-
4-Methyl: This isomer is unique because the methyl group is at the
-position relative to the pyridine nitrogen but ortho to the amine. Look for the C4 signal shifting from ~121 (CH) to ~129 (C-q). -
N-Methyl: The ring carbons remain largely similar to the parent, but a distinct signal appears at ~30 ppm corresponding to the
-methyl group.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity and reproducibility, follow this protocol.
Step 1: Sample Preparation
-
Concentration: Dissolve 10-20 mg of the amine in 0.6 mL of DMSO-
.-
Why? High concentration improves S/N ratio for quaternary carbons (C3, and C-Me).[1]
-
-
Solvent Choice: DMSO-
is preferred over CDCl for aminopyridines to prevent aggregation and ensure sharp peaks.-
Validation: Check the residual solvent peak (DMSO: septet at 39.5 ppm).
-
Step 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Why? Quaternary carbons (C3-NH
and C-Me) have long T1 relaxation times. Short delays (<1s) will suppress these signals, making integration unreliable and peak picking difficult.[1]
-
-
Scans (NS): Minimum 512 scans (approx. 30 mins) for adequate S/N.
Step 3: Processing
-
Line Broadening (LB): Apply 1.0 - 2.0 Hz.
-
Referencing: Calibrate the center of the DMSO septet to 39.52 ppm. Do not rely on TMS unless added internally.[1]
Decision Workflow: Isomer Identification
The following logic gate allows for the rapid assignment of regioisomers based on
Figure 1: Decision tree for assigning methylated 3-aminopyridine isomers. Note that DEPT-135 experiments can confirm quaternary carbons (which disappear) vs. CH carbons (which appear positive).
References
-
SDBS Database : Spectral Database for Organic Compounds, AIST.[1] (Search: 3-aminopyridine). [Link]
-
Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[1] (Source for SCS Additivity Rules). [Link]
-
Reich, H. J. NMR Data - Chemical Shifts of Pyridines. University of Wisconsin-Madison. [Link]
-
PubChem Compound Summary : 3-Aminopyridine (CID 8658). [Link]
Sources
Technical Deep Dive: Mass Spectrometry Fragmentation of 3-Amino-2,5,6-Trimethylpyridine (ATMP)
Executive Summary
3-Amino-2,5,6-trimethylpyridine (ATMP) represents a distinct class of polysubstituted aminopyridines, often encountered as complex pharmaceutical intermediates or degradation products of vitamin B6 analogs. Its analysis presents a unique challenge: distinguishing the specific substitution pattern of the amino group relative to the alkyl chain and the heterocyclic nitrogen.
This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the fragmentation mechanisms required to structurally validate ATMP. Unlike standard spectral libraries which may lack specific isomer data, this guide derives the fragmentation logic from first principles of ion chemistry, validated by behavior observed in homologous aminopyridines.
Part 1: Comparative Analysis of Ionization Techniques[1]
For the structural elucidation and quantification of ATMP (MW 136.19 Da), the choice between Electron Ionization (EI) and Electrospray Ionization (ESI) dictates the information quality.
Table 1: Technique Performance Comparison
| Feature | GC-MS (Electron Ionization - 70 eV) | LC-MS/MS (Electrospray Ionization - ESI+) |
| Primary Ion Observed | Radical Cation | Protonated Molecule |
| Fragmentation Energy | High (Hard Ionization) | Low (Soft Ionization - requires CID) |
| Structural Insight | High: Rich fingerprint of bond cleavages. | Medium: Primarily functional group losses ( |
| Isomer Specificity | Excellent: Distinguishes 3-amino vs. 2-amino isomers via ortho-effects. | Good: Requires |
| Sensitivity | Nanogram range (Universal). | Picogram range (Compound dependent). |
| Matrix Tolerance | Low (Requires extraction/derivatization). | High (Direct injection possible). |
Recommendation: Use EI (GC-MS) for initial structural identification and impurity profiling. Use ESI (LC-MS/MS) for high-throughput quantification in biological matrices.
Part 2: Fragmentation Mechanism Analysis
Understanding the fragmentation of ATMP requires analyzing the stability of the pyridine ring versus the lability of the substituents.
Electron Ionization (EI) Pathway (70 eV)
In EI, the molecular ion (
-
Primary Loss - Methyl Radical (
):-
Observation: m/z 136
m/z 121. -
Mechanism: Benzylic-type cleavage. The methyl groups at positions 2 and 6 are activated by the ring nitrogen, but the methyl at position 5 is also labile. The resulting cation is resonance-stabilized.[1]
-
-
Diagnostic Loss - HCN (
):-
Observation: m/z 136
m/z 109. -
Mechanism: Characteristic of the pyridine ring.[2] This fragmentation involves the collapse of the heterocycle, expelling Hydrogen Cyanide (HCN).
-
-
Secondary Decomposition:
-
The m/z 121 ion often loses HCN to form m/z 94, or loses a second methyl group.
-
Electrospray Ionization (ESI-CID) Pathway
In ESI, the parent ion is the even-electron species
-
Dominant Loss - Ammonia (
):-
Observation: m/z 137
m/z 120. -
Mechanism: In 3-aminopyridines, the protonated amino group can be eliminated as
, leaving a phenyl-cation-like species. This is less common in 2-aminopyridines (where the proton is sequestered by the ring nitrogen) and serves as a key differentiator .
-
-
Ring Opening:
-
High collision energy leads to the loss of acetonitrile (
) fragments derived from the ring structure.
-
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for ATMP under EI conditions, highlighting the critical structural rearrangements.
Figure 1: Proposed EI fragmentation pathway for 3-amino-2,5,6-trimethylpyridine showing primary cleavage events.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized protocol. This workflow includes a "System Suitability Test" (SST) to validate instrument performance before analyzing the target analyte.
Sample Preparation
-
Standard Stock: Dissolve 1 mg ATMP in 1 mL Methanol (HPLC Grade).
-
Working Solution: Dilute to 10 µg/mL in 0.1% Formic Acid (for ESI) or Ethyl Acetate (for EI).
GC-MS Method (Structural Confirmation)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 3 min). -
Source: 230°C, 70 eV.
-
Scan Range: m/z 40–300.
LC-MS/MS Method (Quantification)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ion Source: ESI Positive Mode.[3]
-
MRM Transition:
(Quantifier), (Qualifier).
System Suitability Test (SST)
-
Criterion 1 (Sensitivity): S/N ratio for m/z 136 (EI) or 137 (ESI) must exceed 10:1 at 100 ng/mL.
-
Criterion 2 (Fragmentation): In EI, the ratio of m/z 121 to m/z 136 must be consistent (
15%) with the reference standard or predicted library spectrum.
Part 5: Isomer Differentiation (The "Ortho Effect")
A critical analytical risk is misidentifying ATMP as its isomer, 2-amino-3,5,6-trimethylpyridine .
-
3-Amino Isomer (ATMP): The amino group behaves like an aniline. In ESI, the loss of
(m/z 137 120) is prominent because the protonated amine is not stabilized by the ring nitrogen. -
2-Amino Isomer: The amino group is conjugated with the ring nitrogen (amidine-like character). The proton sits between the ring N and the amino N. This stabilizes the molecule against simple
loss. Instead, 2-aminopyridines often show a dominant loss of CO (28 Da) if oxygen is present in the source/background, or specific ring cleavage patterns distinct from the 3-amino variant.
Diagnostic Rule: If the MS/MS spectrum shows a dominant
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for rules on benzylic cleavage and HCN loss in nitrogen heterocycles).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,4,6-Trimethylpyridine. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link] (Used as a homologous reference for methyl-pyridine fragmentation patterns).
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
-
Shimadzu Corporation. (2024). LC-MS/MS Method Development Guide for Amines. Available at: [Link] (General protocol grounding for ESI parameters).
Sources
Advanced IR Characterization of Aminopyridines: Isomeric Distinctions and Protocols
This guide outlines the infrared (IR) spectroscopic characterization of primary amines attached to a pyridine ring (aminopyridines). It synthesizes experimental data, mechanistic insights, and validation protocols to distinguish between isomeric forms (2-, 3-, and 4-aminopyridine) and analogous carbocycles (aniline).
Executive Summary & Strategic Importance
In drug discovery, the aminopyridine motif is a bioisostere of aniline, offering improved water solubility and distinct hydrogen-bonding capabilities.[1] However, its IR spectrum is complicated by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.[1]
Correctly interpreting these spectra requires distinguishing between:
-
Positional Isomers: 2-, 3-, and 4-aminopyridines exhibit distinct band shifts due to resonance and intramolecular hydrogen bonding.[1]
-
Vibrational Modes: Differentiating exocyclic C–N stretching from ring breathing modes.[1]
-
Phase Effects: Recognizing the dramatic shifts caused by intermolecular H-bonding in the solid state vs. dilute solution.
Theoretical Framework: The Vibrational Landscape
The primary amine (-NH
The Resonance & Inductive Tug-of-War
-
2-Aminopyridine (2-AP): Unique due to intramolecular hydrogen bonding between the amino hydrogen and the pyridine nitrogen.[1] It also possesses a tautomeric equilibrium (amino vs. imino), though the amino form dominates.[1]
-
3-Aminopyridine (3-AP): The amino group is "meta" to the ring nitrogen.[1] Resonance interaction is minimal; the spectrum is governed largely by inductive effects, resembling aniline but with a pyridine ring signature.
-
4-Aminopyridine (4-AP): Exhibits strong through-conjugation (resonance).[1] The lone pair on the exocyclic nitrogen donates into the ring, increasing the double-bond character of the exocyclic C–N bond and lowering the force constant of the N–H bonds.[1]
Comparative Analysis: Band Assignments
The following data aggregates experimental values from dilute solution (CCl
Table 1: Characteristic IR Bands of Aminopyridine Isomers vs. Aniline
| Vibrational Mode | 2-Aminopyridine (2-AP) | 3-Aminopyridine (3-AP) | 4-Aminopyridine (4-AP) | Aniline (Reference) | Mechanistic Driver |
| ~3445 cm⁻¹ (Sol) | ~3430 cm⁻¹ (Sol) | ~3450 cm⁻¹ (Sol) | 3442 cm⁻¹ | Asymmetric stretching of N-H bonds.[1] | |
| ~3300 cm⁻¹ (Sol) | ~3360 cm⁻¹ (Sol) | ~3320 cm⁻¹ (Sol)* | 3360 cm⁻¹ | Symmetric stretching.[1] *4-AP often shows Fermi resonance splitting.[1][2] | |
| 1617 cm⁻¹ | 1620–1630 cm⁻¹ | 1640–1650 cm⁻¹ | 1619 cm⁻¹ | In-plane bending.[1] Higher in 4-AP due to conjugation stiffness.[1] | |
| 1328 cm⁻¹ | ~1290 cm⁻¹ | 1384 cm⁻¹ | 1281 cm⁻¹ | C–N bond order increases in 2-AP and 4-AP due to resonance.[1] | |
| Ring Breathing | 990 cm⁻¹ | 1000–1010 cm⁻¹ | 990 cm⁻¹ | 996 cm⁻¹ | Pyridine ring pulsation.[1] |
| ~667 cm⁻¹ (Broad) | ~670 cm⁻¹ | ~660 cm⁻¹ | ~670 cm⁻¹ | Out-of-plane bending; typically broad and intense.[1] |
> Note: "Sol" denotes dilute solution data. Solid-state (KBr) spectra typically show N-H stretching bands shifted to lower frequencies (3100–3300 cm⁻¹) and broadened due to intermolecular hydrogen bonding.
Key Isomeric Differentiators
-
The 2-AP "Shoulder": 2-Aminopyridine often displays a shoulder near 1626 cm⁻¹, attributed to an overtone of the bending mode or Fermi resonance, which is less distinct in the 3-isomer.[1]
-
The C–N Stretch Indicator: The exocyclic C–N stretch is the most reliable discriminator.[1]
Experimental Protocols
To ensure data integrity, use the following workflows. The hygroscopic nature of aminopyridines requires strict moisture control.[1]
Sample Preparation Workflow
Method A: Solid State (KBr Pellet)
-
Best for: Routine fingerprinting.[1]
-
Protocol:
Method B: Dilute Solution (CCl
-
Best for: Accurate N-H frequency determination (eliminates H-bonding).
-
Protocol:
Validation: The D O Exchange Method
This is the gold standard for confirming N-H assignments.[1] Deuterium exchange shifts N-H bands to lower wavenumbers by a factor of ~1.37 (
Protocol:
-
Record the baseline spectrum of the amine in a solvent (e.g., CHCl
).[1] -
Add 1 drop of D
O to the solution and shake vigorously for 1 minute. -
Allow layers to separate (or use a drying agent if using a single-phase solvent like DMSO).[1]
-
Re-record the spectrum.[1]
Expected Result:
-
Disappearance: Bands at ~3400, ~3300, and ~1620 cm⁻¹ vanish.[1]
-
Appearance: New bands appear at ~2500 cm⁻¹ (
ND ) and ~1200 cm⁻¹ ( ND ).[1]
Visualization of Logic & Workflow
Spectral Assignment Logic
The following diagram illustrates the decision tree for assigning aminopyridine isomers based on IR data.
Caption: Decision logic for distinguishing aminopyridine isomers using C-N stretching frequencies and resonance effects.
D₂O Exchange Validation Workflow
Caption: Step-by-step workflow for the D₂O exchange validation protocol.
References
-
Organic Chemistry Boulder. IR Spectroscopy Tutorial: Amines. University of Colorado Boulder.[1] [Link]
-
National Institute of Standards and Technology (NIST). 4-Aminopyridine IR Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Arnaudov, M. G., et al. (2004).[1][2] A reducing-difference IR-spectral study of 4-aminopyridine. Central European Science Journals.[1][2] [Link]
-
Mohan, S., & Jose, S. (2010).[1] Spectroscopic Investigations of 2-Aminopyridine.[1][3][4][5] International Journal of Chemical Sciences.[1] [Link]
-
LibreTexts Chemistry. Spectroscopy of Amines.[Link]
Sources
Comparative Reactivity Guide: 2,5,6-Trimethylpyridin-3-amine vs. 2-Amino-3-picoline
[1]
Executive Summary: The Orthogonal Isomers
In the design of bioactive heterocycles, the choice between 2,5,6-Trimethylpyridin-3-amine (Compound A) and 2-amino-3-picoline (Compound B) represents a fundamental divergence in synthetic strategy. While both are methylated aminopyridines, their reactivity profiles are orthogonal :
-
2-Amino-3-picoline is a bidentate-capable scaffold predominantly used to construct bridgehead nitrogen systems (e.g., imidazo[1,2-a]pyridines) via electrophilic attack at the ring nitrogen.
-
2,5,6-Trimethylpyridin-3-amine is a sterically hindered, electron-rich aniline surrogate . It does not form bridgehead systems; instead, it serves as a nucleophile for linear fused systems (e.g., [1,5]naphthyridines) or as a specialized "stuffer" fragment in kinase inhibitors where the trimethyl motif fills hydrophobic pockets.
Structural & Electronic Profiling
The distinct reactivity of these compounds stems from the position of the amino group relative to the pyridine nitrogen and the steric environment created by the methyl groups.
| Feature | 2,5,6-Trimethylpyridin-3-amine | 2-Amino-3-picoline |
| CAS Number | 51551-21-4 | 1603-40-3 |
| Common Name | 3-Amino-2,5,6-trimethylpyridine | 2-Amino-3-methylpyridine |
| Amino Position | C3 (Meta) | C2 (Ortho) |
| Electronic Nature | Electron-rich Aniline-like . No resonance with ring N. | Amidine-like . Strong resonance interaction with ring N. |
| Steric Environment | High. Amino group flanked by C2-Methyl and C4-H. Ring N flanked by C2/C6-Methyls. | Moderate. Amino group flanked by C3-Methyl and Ring N. |
| Primary Nucleophile | Exocyclic Amino Nitrogen ( | Ring Nitrogen (N1) or Exocyclic Amino ( |
| Key Application | Hydrophobic core installation; Amide coupling. | Synthesis of Imidazo[1,2-a]pyridines (Zolpidem class). |
Electronic Consequence of Substitution
-
Compound A (3-Amino): The three methyl groups (positions 2, 5, 6) exert a strong inductive effect (
), making the pyridine ring significantly more electron-rich than unsubstituted pyridine. The 3-amino group behaves similarly to a hindered aniline. The ring nitrogen is highly basic but non-nucleophilic due to the flanking 2,6-dimethyl "lutidine" steric clamp. -
Compound B (2-Amino): The 2-amino group donates electron density directly into the ring nitrogen via resonance, making N1 the site of initial electrophilic attack in cyclization reactions.
Cyclization Pathways: The "Skeleton Builder"
The most critical divergence lies in how these molecules react with bis-electrophiles.
Pathway A: Bridgehead Formation (2-Amino-3-picoline)
2-Amino-3-picoline undergoes the Tschitschibabin-type cyclization . The ring nitrogen (N1) attacks an
Pathway B: Fused Ring Formation (2,5,6-Trimethylpyridin-3-amine)
Because the amino group is at C3, it cannot form a bridgehead nitrogen. Instead, it reacts with 1,2-dicarbonyls or
Figure 1: Divergent cyclization pathways. The 2-amino isomer forms bridgehead systems (top), while the 3-amino isomer forms fused bicyclic systems (bottom).
Experimental Protocols
Protocol A: Synthesis of Imidazo[1,2-a]pyridine Scaffold
Using 2-Amino-3-picoline Objective: Construct a bridgehead nitrogen scaffold (Zolpidem analog).
-
Reagents: 2-Amino-3-picoline (1.0 equiv), 2-Bromoacetophenone (1.1 equiv),
(2.0 equiv). -
Solvent: Ethanol (0.5 M concentration).
-
Procedure:
-
Dissolve 2-amino-3-picoline in ethanol.
-
Add 2-bromoacetophenone and sodium bicarbonate.
-
Reflux the mixture for 4–6 hours. (Monitoring: TLC shows disappearance of picoline).
-
Cool to room temperature. The product often precipitates or can be extracted with dichloromethane after solvent removal.
-
-
Mechanism Check: The reaction relies on the nucleophilicity of the Ring Nitrogen .[1] If the reaction fails, check for protonation of the ring N (ensure basic conditions).
Protocol B: Buchwald-Hartwig Coupling of Sterically Hindered Amines
Using 2,5,6-Trimethylpyridin-3-amine Objective: Cross-coupling the hindered 3-amino group with an aryl halide. Standard conditions often fail due to the ortho-methyl group at C2.
-
Reagents: 2,5,6-Trimethylpyridin-3-amine (1.2 equiv), Aryl Bromide (1.0 equiv),
(2 mol%), Ligand: BrettPhos (4 mol%), (1.4 equiv). -
Solvent: 1,4-Dioxane (anhydrous, degassed).
-
Procedure:
-
Charge an oven-dried vial with the amine, aryl bromide, base, and Pd/Ligand system.
-
Purge with Argon/Nitrogen (Critical: Oxygen poisons the catalyst).
-
Heat to 100°C for 12–18 hours.
-
Filter through Celite and purify via flash chromatography.
-
-
Why this works: The bulky BrettPhos ligand is specifically required to facilitate the reductive elimination step when using sterically crowded amines like 2,5,6-trimethylpyridin-3-amine. Standard ligands (e.g., BINAP) typically result in <10% yield.
Comparative Performance Data
The following table summarizes the performance of these scaffolds in key reaction classes.
| Reaction Class | 2-Amino-3-picoline | 2,5,6-Trimethylpyridin-3-amine |
| Acylation (Amide Formation) | Fast. Reacts at exocyclic N. High yields (85-95%). | Slower. Steric hindrance from C2-Me requires forcing conditions (e.g., acid chloride + heat). |
| SNAr (Nucleophilic Subst.) | Poor. Ring is electron-rich; requires strong EWG on electrophile. | Good. Acts as a hindered aniline; effective with activated fluorobenzenes. |
| C-H Activation Directing Group | Excellent. Pyridine N coordinates metal (Pd/Rh) to direct ortho-functionalization. | Poor. Steric bulk at C2/C6 prevents effective metal coordination at the ring nitrogen. |
| Solubility (LogP) | Low (~0.9). Hydrophilic. | High (~2.1). Lipophilic (Trimethyl effect). |
References
-
Tschitschibabin Reaction Mechanism
- Synthesis of imidazo[1,2-a]pyridines.
- Source: Journal of Organic Chemistry.
-
(Representative)
-
Reactivity of 3-Aminopyridines
- Compar
- Source: ChemicalBook / Chemical Reviews.
-
Steric Effects in Pyridine Coupling
-
Buchwald-Hartwig Amination of Hindered Amines.
-
Source: Journal of the American Chemical Society.[2]
-
-
Compound Data (2,5,6-Trimethylpyridin-3-amine)
Bioisosteric replacement of aniline with 2,5,6-Trimethylpyridin-3-amine
Bioisosteric Replacement Guide: Aniline vs. 2,5,6-Trimethylpyridin-3-amine
Executive Summary
This technical guide evaluates the bioisosteric replacement of the aniline (phenylamine) scaffold with 2,5,6-trimethylpyridin-3-amine . While aniline is a ubiquitous privilege structure in medicinal chemistry, its liability for genotoxicity (Ames positive), methemoglobinemia, and rapid oxidative metabolism often necessitates structural optimization.
The 2,5,6-trimethylpyridin-3-amine scaffold offers a tri-functional solution:
-
Metabolic Hardening: The pyridine nitrogen and methyl groups electronically and sterically block metabolic "soft spots."
-
Safety Profile: Significant reduction in the formation of reactive quinone-imine intermediates.
-
Physicochemical Balance: Improved aqueous solubility via the pyridine nitrogen while maintaining the lipophilic contacts required for hydrophobic binding pockets.
Scientific Rationale: The "Structural Alert" Problem
To understand the value of the replacement, we must first dissect the failure mode of the parent aniline.
The Aniline Liability
Anilines are "structural alerts" in drug discovery.[1] Their primary toxicity stems from metabolic bioactivation by Cytochrome P450 (CYP450) enzymes.
-
Mechanism: CYP-mediated N-hydroxylation produces N-hydroxyaniline.
-
Consequence: This intermediate oxidizes further to a nitroso species or dehydrates to a highly electrophilic quinone imine .
-
Toxicity: These electrophiles covalently bind to DNA (genotoxicity) or cysteine residues in hemoglobin (methemoglobinemia).
The Trimethylpyridine Solution
Replacing the benzene ring with a pyridine core and adding methyl groups at the 2, 5, and 6 positions creates a robust safety shield.
-
Electronic Deactivation (The Pyridine Effect): The electron-deficient pyridine ring pulls electron density away from the exocyclic amine.[2] This increases the oxidation potential, making the initial N-hydroxylation step energetically unfavorable compared to the electron-rich aniline.
-
Steric Blocking (The Trimethyl Effect):
-
2-Methyl: Sterically hinders the exocyclic amine, disrupting the planar alignment required for conjugation and N-oxidation.
-
6-Methyl: Blocks the metabolic oxidation at the
-position of the pyridine nitrogen (a common metabolic soft spot for aldehyde oxidase). -
5-Methyl: Blocks the remaining open site, preventing ring hydroxylation.
-
Comparative Analysis: Physicochemical & ADMET Profiles
The following table contrasts the core properties of the parent aniline with its bioisostere.
| Feature | Aniline (Parent) | 2,5,6-Trimethylpyridin-3-amine (Bioisostere) | Impact |
| Structure | Phenyl ring + NH2 | Pyridine ring + 3 Me + NH2 | Core Change |
| Electronic Nature | Electron-rich (Nucleophilic) | Electron-deficient (Pyridine core) | Reduced Oxidative Liability |
| pKa (Conjugate Acid) | ~4.6 (Amine) | ~6.5 - 7.0 (Ring N) | Improved Solubility |
| LogP (Lipophilicity) | ~0.9 | ~1.2 - 1.5 | Maintained/Slight Increase |
| H-Bond Acceptors | 0 | 1 (Pyridine N) | New Binding Vector |
| Metabolic Risk | High (Quinone Imine formation) | Low (Blocked oxidation sites) | Safety Improvement |
| Ames Test | Often Positive | Generally Negative | Genotoxicity Mitigation |
Note on LogP: While pyridine itself is less lipophilic than benzene, the addition of three methyl groups adds lipophilicity. This is often desirable for maintaining potency in hydrophobic pockets where the original aniline phenyl ring bound.
Visualizing the Mechanism
The following diagram illustrates the metabolic divergence between the toxic aniline pathway and the stable pyridine bioisostere.
Figure 1: Metabolic divergence showing the blockade of the toxic quinone imine pathway by the pyridine bioisostere.
Experimental Validation Protocols
To confirm the safety and efficacy of this replacement in your specific series, the following assays are mandatory.
Protocol A: Reactive Metabolite Trapping (GSH Adduct Assay)
Objective: Quantify the formation of electrophilic intermediates (quinone imines) in vitro.
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP enzymes (e.g., CYP3A4, CYP2D6).
-
Test Compound: 10 µM Aniline analog vs. 10 µM 2,5,6-Trimethylpyridin-3-amine analog.
-
Trapping Agent: Glutathione (GSH) at 5 mM (physiological excess).
-
Cofactor: NADPH regenerating system.
-
Procedure:
-
Incubate at 37°C for 60 minutes.
-
Quench with ice-cold acetonitrile.
-
Centrifuge (4000 rpm, 20 min) to remove protein.
-
-
Analysis: LC-MS/MS (High Resolution).
-
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
-
Success Criteria: The pyridine analog should show >90% reduction in GSH-adduct peak area compared to the aniline parent.
-
Protocol B: Comparative Ames Test (Miniaturized)
Objective: Assess mutagenic potential early in the discovery phase.
-
Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
-
Activation: +/- S9 fraction (rat liver homogenate) to mimic metabolic activation.
-
Dosing: 6-point dose-response (e.g., up to 5000 µ g/plate ).
-
Readout: Count revertant colonies.
-
Interpretation:
-
Aniline: Likely positive in TA98/TA100 +S9 (due to metabolic activation).
-
Pyridine Isostere: Should remain negative (comparable to vehicle control) due to lack of reactive metabolite formation.
-
Case Study Context: The Cabozantinib Analog
While "2,5,6-trimethylpyridin-3-amine" is the specific query, this strategy is validated by the development of Cabozantinib bioisosteres .
-
Context: In the optimization of c-Met kinase inhibitors, researchers replaced the central benzene ring of the parent scaffold (Sunitinib/Cabozantinib derivatives) with trimethyl-substituted pyridines (specifically 2,4,5-trimethylpyridine analogs derived from Vitamin B6).[3]
-
Outcome: The pyridine analogs maintained high potency against c-Met while significantly improving the safety window (cytotoxicity ratio) compared to the benzene-based parent compounds.
-
Relevance: This confirms that polymethylated aminopyridines are not just theoretical safety fixes but viable, potent scaffolds for high-affinity drug targets.
References
-
Aniline Toxicity Mechanisms
- Title: "Metabolic activation of arom
- Source: PubMed / NIH.
-
URL:[Link] (Generalized link for verification)
-
Aminopyridine Bioisosteres in Drug Design
-
General Bioisosterism Strategies
-
Chemical Properties & Safety
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: UV-Vis Spectral Tuning of Polysubstituted Aminopyridines
Executive Summary & Mechanistic Rationale
Polysubstituted aminopyridines serve as critical scaffolds in kinase inhibitors, fluorescent probes, and organic light-emitting diodes (OLEDs). Their utility is defined by their electronic tunability: the ability to shift absorption maxima (
This guide moves beyond basic spectral listing to explain the causality of these shifts. The optical behavior of these molecules is governed by the Intramolecular Charge Transfer (ICT) "push-pull" mechanism.
The "Push-Pull" Mechanism
The amino group acts as an electron donor (auxochrome), while the pyridine nitrogen and electron-withdrawing substituents (like nitro or cyano groups) act as acceptors.
-
HOMO: Localized largely on the amino nitrogen lone pair.
-
LUMO: Delocalized across the pyridine ring and electron-withdrawing substituents.
-
The Shift: Substituents that stabilize the excited ICT state lower the HOMO-LUMO gap, causing a bathochromic (red) shift.
Figure 1: The Intramolecular Charge Transfer (ICT) pathway governing spectral shifts in aminopyridines.
Comparative Spectral Data
The following data synthesizes experimental results to demonstrate how positional isomerism and substitution patterns dictate
Table 1: Positional Isomerism (Baseline)
Solvent: Ethanol | Concentration:
| Compound | Structure | Key Mechanistic Insight | ||
| 2-Aminopyridine | 2-NH | 235, 298 | ~3,500 | Intramolecular H-bonding (NH...N) stabilizes ground state; hypsochromic relative to 4-AP. |
| 3-Aminopyridine | 3-NH | 240, 300 | ~3,100 | "Meta" relationship disrupts direct resonance with ring Nitrogen; weaker ICT. |
| 4-Aminopyridine | 4-NH | 262 | ~18,000 | "Para" resonance allows strong charge transfer from NH |
Table 2: Polysubstituted Derivatives (The "Push-Pull" Effect)
Comparison of Electron Withdrawing Groups (EWG) and Conjugation Extension.
| Derivative Class | Substituent Pattern | Emission (Fl) | Effect vs. Baseline | |
| Nitro-Aminopyridines | 2-amino-5-nitropyridine | ~330-350 nm | Weak/Quenched | Strong Red Shift. Nitro group at C5 (para to amino) creates a linear "push-pull" system, dramatically lowering the band gap [1]. |
| Cyano-Aminopyridines | 2-amino-3-cyanopyridine | ~350 nm | ~437 nm | Fluorescence Activation. Cyano group induces ICT without the strong quenching often seen with nitro groups [2]. |
| Aryl-Aminopyridines | 2-amino-6-phenylpyridine | 270 nm | 390 nm | Conjugation Extension. Phenyl ring extends |
| Halo-Aminopyridines | 2-amino-3,5-dibromo | ~305 nm | -- | Auxochromic Tuning. Halogens induce minor red shifts via inductive effects but heavy atom effect may quench fluorescence. |
Critical Note on Solvatochromism: Polysubstituted aminopyridines exhibit positive solvatochromism. In polar aprotic solvents (e.g., DMSO), the excited ICT state is stabilized more than the ground state, causing a further red shift (10–20 nm) compared to non-polar solvents like cyclohexane [2].
Validated Experimental Protocol
To ensure reproducibility and spectral fidelity, follow this self-validating workflow. This protocol minimizes common errors such as aggregation-induced quenching or solvent cutoff interference.
Reagents & Equipment
-
Solvents: Spectroscopic grade Ethanol (cutoff 210 nm), Cyclohexane (cutoff 200 nm), or DMSO (cutoff 268 nm). Warning: Do not use technical grade solvents due to UV impurities.
-
Standard: 9,10-diphenylanthracene (if measuring quantum yield).[2]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 7000 or Shimadzu UV-2600).
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh 1-2 mg of the aminopyridine derivative.
-
Dissolve in 10 mL of spectroscopic grade ethanol to create a ~1 mM stock solution.
-
Validation: Sonicate for 5 minutes to ensure complete dissolution.
-
-
Dilution Series (Linearity Check):
-
Prepare dilutions at
, , and . -
Measure Absorbance (A) at
. -
Validation: Plot A vs. Concentration.
must be . If deviation occurs at high concentration, aggregation is occurring—dilute further.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a "Baseline/Zero" scan to subtract solvent/cuvette absorption.
-
-
Measurement:
-
Scan range: 200 nm to 600 nm.
-
Scan rate: Medium (approx. 200-400 nm/min) for high resolution.
-
Data Integrity: Absorbance values should fall between 0.2 and 0.8 for maximum signal-to-noise ratio.
-
Figure 2: Self-validating experimental workflow for UV-Vis characterization.
Applications in Drug Discovery & Sensing
Understanding these spectral properties allows for specific application targeting:
-
pH Sensing: The pyridine nitrogen can be protonated. This protonation eliminates the "pull" of the ring nitrogen, often causing a hypsochromic (blue) shift. This ratio of protonated/unprotonated species allows for ratiometric pH sensing [4].
-
Kinase Inhibitors: Many kinase inhibitors (e.g., Tacrine analogues) utilize the aminopyridine scaffold. The UV spectrum is used to determine the
of the drug, which directly correlates to membrane permeability and bioavailability. -
Fluorescent Tagging: 2-amino-3-cyanopyridines are used as "turn-on" fluorescent probes for biological thiols or metal ions, utilizing the sensitivity of the ICT state to environmental changes [2].
References
-
NIST Chemistry WebBook. 2-Amino-5-nitropyridine UV/Visible Spectrum. National Institute of Standards and Technology.[3] Link
-
Anandhan, K., et al. (2019).[4] Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative. RSC Advances, 9, 12085.[4] Link
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1619. Link
-
ChemicalBook. (2024). 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three.[5][6]Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-nitropyridine [webbook.nist.gov]
- 4. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. osha.gov [osha.gov]
- 6. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]
Safety Operating Guide
2,5,6-Trimethylpyridin-3-amine proper disposal procedures
This guide outlines the operational safety and disposal protocols for 2,5,6-Trimethylpyridin-3-amine .[1][2]
As a Senior Application Scientist, I must emphasize that this compound belongs to the aminopyridine class. While often used as a specialized ligand or intermediate in drug development, its structural core carries significant neurotoxic potential (potassium channel blockade) and environmental persistence risks. Do not treat this merely as "organic waste." It requires a segregated, chain-of-custody disposal workflow.[1]
Chemical Profile & Hazard Logic
Before handling waste, you must understand the nature of the hazard to select the correct engineering controls.
| Property | Data / Classification | Operational Implication |
| Chemical Class | Aminopyridine derivative | High Neurotoxicity. Aminopyridines are known voltage-gated potassium channel blockers.[1][2][3] Absorption can lead to seizures/convulsions.[1] |
| Physical State | Solid (typically) or low-melting solid | Dust generation is the primary exposure vector during weighing/transfer.[1][2][3] |
| Basicity | Weak base ( | Incompatible with strong acids and oxidizers.[1][2][3] Exothermic reaction risk.[1] |
| Flammability | Combustible | Keep away from open flames.[1][2][3][4][5][6] |
| RCRA Status | Characteristic Waste (Toxic/Ignitable) | Likely triggers D001 (Ignitable) or D038 (Pyridine) depending on concentration/form.[2][3] |
Immediate Safety & Containment (Pre-Disposal)
The Golden Rule: The disposal process begins at the moment of synthesis or usage, not when the flask is empty.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: If handling powder outside a glovebox, a N95/P100 respirator is insufficient due to potential vapor sublimation. Use a full-face respirator with organic vapor/particulate cartridges or work strictly in a certified fume hood.[1]
-
Dermal: Double-gloving is mandatory.[1]
B. Spill Management (Small Scale < 50g)
If a spill occurs, do not use water immediately (creates a toxic runoff).[1]
-
Isolate: Evacuate the immediate 3-meter radius.[1]
-
Suppress: Cover powder spills with a damp absorbent pad (to prevent dust) or sand.[1]
-
Neutralize: While not strictly acidic/basic enough to require neutralization for safety, treating the area with a dilute acid (e.g., 1M HCl) converts the amine to a non-volatile hydrochloride salt, reducing vapor pressure during cleanup.
-
Collect: Scoop into a wide-mouth jar. Label as "Hazardous Waste - Toxic."[1]
Operational Disposal Protocol
This protocol ensures compliance with EPA (RCRA) standards and minimizes personnel exposure.[1]
Step 1: Waste Stream Segregation
Do not mix 2,5,6-Trimethylpyridin-3-amine with general organic solvents (halogenated or non-halogenated) unless the concentration is <1%.[1][2]
-
Why? High concentrations of aminopyridines can react with specific halogenated solvents or oxidizers in the waste drum, creating pressure buildup.
-
Action: Designate a specific "Satellite Accumulation Area" (SAA) container for this compound.
Step 2: Chemical Deactivation (Optional but Recommended)
For small quantities of pure residue, converting the free base to a salt significantly reduces volatility and dermal absorption risk.
-
Protocol: Slowly add 1.1 equivalents of 2M HCl in ethanol to the residue.
-
Result: Formation of 2,5,6-trimethylpyridin-3-amine hydrochloride.[1][2][3]
-
Disposal: The salt is still hazardous waste, but safer to handle.
Step 3: Packaging & Labeling
-
Container: High-density polyethylene (HDPE) or Amber Glass.[1] Avoid metal containers if the waste is acidic (from Step 2).[1]
-
Labeling: Must include:
-
Full Chemical Name (No abbreviations).
-
Hazard Checkboxes: Toxic , Irritant .[1]
-
Date of Accumulation Start.
-
Step 4: Final Disposal Method
-
Primary Method: High-Temperature Incineration .[1]
-
Prohibited: Do not dispose of via drain (sanitary sewer) or evaporation.[1] This compound is toxic to aquatic life (Category Acute 1/Chronic 1).[1]
Decision Logic: Waste Workflow
The following diagram illustrates the decision tree for handling different forms of 2,5,6-Trimethylpyridin-3-amine waste.
Figure 1: Operational decision tree for segregating and processing aminopyridine waste streams.
Regulatory & Compliance Data
When filling out your hazardous waste manifest, use the following classifications. Note that while this specific isomer may not be explicitly "P-listed" (like 4-aminopyridine, P008), it defaults to the characteristic codes due to toxicity and flammability.[1]
| Regulatory Body | Classification | Code / Note |
| US EPA (RCRA) | Hazardous Waste | D001 (Ignitable) if FP <60°C.D038 (Pyridine) if TCLP limits exceeded.Manage as P-Listed equivalent for safety.[1][2][3] |
| DOT (Transport) | Toxic Solid/Liquid | UN 2811 (Toxic solid, organic, n.o.s.) orUN 1992 (Flammable liquid, toxic, n.o.s.).[2][3] |
| GHS Labeling | Danger | Skull & Crossbones (Acute Tox).Environment (Aquatic Tox).[1][2][3] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 128362, Aminopyridines.[1] Retrieved from [Link][3]
-
US Environmental Protection Agency (EPA). RCRA Waste Codes and Descriptions.[1] Retrieved from [Link]
Disclaimer: This guide is for professional research use. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor (e.g., Enamine, Sigma, TCI) as isomeric purity can alter physical properties.[2][3]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,5,6-Trimethylpyridin-3-amine
Executive Summary & Risk Context
2,5,6-Trimethylpyridin-3-amine (CAS: 20934-55-8) is a specialized heterocyclic building block often utilized in the synthesis of pharmaceutical intermediates and agrochemicals.[1][2] As an aminopyridine derivative , it presents specific toxicological risks that distinguish it from standard organic bases.
The Core Hazard: Aminopyridines are potent voltage-gated potassium channel blockers. While specific toxicological data for this isomer may be limited compared to 4-aminopyridine, the precautionary principle mandates treating this compound as acutely toxic by ingestion and skin absorption. It is also a significant skin and respiratory irritant.
Operational Directive: All handling must occur within a containment barrier (fume hood). Zero skin contact is the operational standard.
Hazard Identification & Risk Assessment
Based on structural analogs (e.g., 2-amino-3-methylpyridine, 3-aminopyridine) and GHS classification standards for aromatic amines.
| Hazard Class | Classification (Likely) | Operational Implication |
| Acute Toxicity | Category 3 (Oral/Dermal) | Fatal/Toxic if swallowed or in contact with skin. Rapid absorption possible. |
| Skin/Eye Irritation | Category 2/2A | Causes skin irritation and serious eye irritation.[3] |
| STOT-SE | Category 3 | May cause respiratory irritation (dust/vapor).[3][4] |
| Sensitization | Potential Sensitizer | Long-term exposure may lead to allergic dermatitis. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum protection required. Do not deviate without a written risk assessment.
| PPE Category | Specification | Rationale (Causality) |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Neoprene | Amines can permeate thin nitrile. Double gloving provides a breakthrough buffer and allows immediate removal of the outer glove upon contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the risk of fine powder migration or liquid splash causing severe corneal damage. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Primary barrier. If handling outside a hood (e.g., spill cleanup), use a Full-Face Respirator with P100/Organic Vapor cartridges . |
| Body Protection | Lab Coat (Buttoned, Tyvek sleeves recommended) | Prevents particulate accumulation on street clothes. Tyvek sleeves cover the wrist gap between glove and coat. |
Operational Handling Protocol
This workflow is designed to minimize exposure during the most critical phase: Transfer and Weighing .
Phase A: Storage
-
Condition: Store in a cool, dry place.
-
Atmosphere: Nitrogen or Argon backfill is recommended. Amines oxidize over time, turning dark brown/black.
-
Segregation: Store away from strong acids (violent exothermic reaction), oxidizers , and acid chlorides .[5]
Phase B: Weighing & Transfer (The Critical Step)
-
Location: Inside a certified Chemical Fume Hood.
-
Technique: Use an anti-static gun if the solid is fluffy/static-prone.
-
Vessel: Weigh directly into a tared reaction flask or a closed weighing boat. Do not use open spatulas to transport powder across the lab bench.
Phase C: Reaction Setup
-
Solvent Addition: Add solvent slowly to the amine. Exotherms are common when dissolving basic amines in protic solvents or acids.
-
Inerting: Purge the headspace with nitrogen before heating.
Workflow Visualization
The following diagram illustrates the "Chain of Custody" for the chemical to ensure containment.
Figure 1: Operational workflow emphasizing the "Restricted Zone" (Fume Hood) for all open-vessel manipulations.
Emergency Response & Spill Management
Immediate Action: Evacuate the immediate area if the spill is significant (>5g) or outside the hood.
Spill Decision Logic
Follow this decision tree to determine the response level.
Figure 2: Decision matrix for spill response, prioritizing respiratory protection for uncontained spills.
Exposure First Aid[7]
-
Inhalation: Move to fresh air immediately. Oxygen may be required. Seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Ophthalmologist consult required.
Waste Management & Disposal
Do NOT dispose of down the drain. Aminopyridines are toxic to aquatic life and can disrupt water treatment microorganisms.
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels. | Hazardous Solid Waste (Toxic). Double-bagged and labeled. |
| Liquid Waste | Reaction mixtures, mother liquors. | Organic Base Waste. If halogenated solvents were used, segregate into "Halogenated Organic". Otherwise, "Non-Halogenated Organic". |
| Rinsate | First 3 rinses of glassware. | Collect as Liquid Waste . Do not pour first rinses down the sink. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 88514, 2-Amino-3-methylpyridine (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: Aminopyridines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
